Methyl 4-bromo-2-chlorobenzoate
Description
Properties
IUPAC Name |
methyl 4-bromo-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNXIWYWUKTWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622124 | |
| Record name | Methyl 4-bromo-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185312-82-7 | |
| Record name | Methyl 4-bromo-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-Bromo-2-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to Methyl 4-bromo-2-chlorobenzoate
In the landscape of modern organic synthesis, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and accessibility. This compound (CAS No. 185312-82-7) has emerged as a pivotal building block, particularly for professionals in drug discovery and materials science.[1][2][3] Its substituted benzene ring, featuring orthogonally reactive halogen atoms and a modifiable ester group, offers a rich platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and safe handling, grounded in established scientific principles and protocols to empower researchers in leveraging its full synthetic potential.
Core Physicochemical & Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in experimental design. This compound is a colorless to yellow liquid at room temperature.[4] The key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 185312-82-7 | [2][3][5] |
| Molecular Formula | C₈H₆BrClO₂ | [2][3][6] |
| Molecular Weight | 249.49 g/mol | [2][6] |
| IUPAC Name | This compound | [2] |
| Density | 1.605 g/cm³ | [7] |
| Boiling Point | 295.1 °C at 760 mmHg | [7] |
| Flash Point | 132.3 °C | [4][7] |
| Refractive Index | 1.565 | [7] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Br)Cl | [2] |
| InChIKey | JSNXIWYWUKTWAX-UHFFFAOYSA-N | [2][3] |
Spectroscopic data, including NMR and HPLC/LC-MS, are available from commercial suppliers and serve as the standard for quality control and batch verification.[8]
Synthesis Protocol: Fischer Esterification of 4-Bromo-2-chlorobenzoic Acid
The most direct and widely employed synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid.[6] This acid-catalyzed reaction is a cornerstone of organic chemistry, valued for its simplicity and use of inexpensive reagents.
Experimental Workflow: A Step-by-Step Guide
Caption: Synthesis workflow for this compound.
Detailed Methodology
-
Reagent Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and a gas inlet tube, dissolve 10 g (42.5 mmol) of 4-bromo-2-chlorobenzoic acid in 100 mL of anhydrous methanol.[6]
-
Causality Insight: Methanol serves as both the solvent and the reactant. Anhydrous conditions are critical to prevent the hydrolysis of the ester product back to the carboxylic acid, as water would shift the equilibrium to the left.
-
-
Acid Catalysis: Bubble dry hydrogen chloride (HCl) gas through the methanol solution.[6] The introduction of HCl is exothermic and will cause the solution to warm and eventually reflux. Continue bubbling until the solution is saturated.
-
Causality Insight: The HCl protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
-
-
Reaction: Remove the gas inlet and seal the vessel. Allow the reaction mixture to stir at room temperature overnight.[6]
-
Causality Insight: The reaction is monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material. This ensures the reaction proceeds to completion for maximum yield.
-
-
Initial Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess methanol and dissolved HCl.[6] This will yield the crude product.
-
Aqueous Work-up: Redissolve the crude residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with deionized water (twice) and then with a saturated sodium chloride (brine) solution.[6]
-
Causality Insight: The water wash removes any remaining acid and water-soluble impurities. The brine wash helps to break any emulsions and begins the process of removing water from the organic layer.
-
-
Drying and Final Concentration: Transfer the organic phase to a flask and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure to afford the final product.[6] The expected result is approximately 10 g (94% yield) of a light tan oil.[6]
Reactivity and Applications in Synthetic Chemistry
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, while the ester can be readily hydrolyzed or converted into an amide. The aryl chloride is less reactive towards typical cross-coupling conditions, allowing for selective functionalization at the C4 position (bromo). This makes it a valuable precursor in medicinal chemistry and materials science.[9][10]
Key reaction classes include:
-
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.
-
Heck and Sonogashira Couplings: For the formation of C-C bonds with alkenes and terminal alkynes, respectively.[9]
-
Buchwald-Hartwig Amination: To install nitrogen-containing functional groups.
-
Ester Hydrolysis/Amidation: Conversion to the corresponding carboxylic acid or amides, which are common functionalities in active pharmaceutical ingredients.
Caption: Synthetic utility of this compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are mandatory when handling this compound.
-
Hazard Identification: The compound is harmful if swallowed, and can cause skin and serious eye irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.[5][7] All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5]
-
Handling: Wash hands thoroughly after handling.[4][5] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11] Keep away from heat, sparks, and open flames.[5][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5][7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5][12]
Conclusion
This compound is a high-value intermediate characterized by its strategic placement of functional groups that allow for selective, sequential chemical modifications. Its straightforward synthesis and commercial availability make it an accessible tool for researchers. A comprehensive understanding of its properties, synthetic pathways, and reactivity empowers chemists to design more efficient and innovative routes to novel pharmaceuticals, agrochemicals, and advanced materials.
References
- Chemsrc. (2025).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
- Oakwood Chemical. (n.d.). This compound.
- MOLBASE. (n.d.). This compound|185312-82-7.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate.
- IUCr. (2022). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 4-bromo-2-fluorobenzoate in Modern Synthesis.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-2-methylbenzoate. PubChem Compound Database.
- CP Lab Safety. (n.d.). This compound, min 98% (GC), 100 grams.
- Manus Aktteva Biopharma LLP. (n.d.). 4-Bromo-2-chlorobenzoic acid (CAS No.: 59748-90-2).
- Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, E62, o1192-o1193. [Link]
- NIST. (n.d.). 4-Bromo-2-chlorobenzoic acid. NIST Chemistry WebBook.
- UTECH Products, Inc. (n.d.). This compound >98% 1G , Each.
- The Good Scents Company. (n.d.). 4,4,6-trimethyl-2-cyclohexen-1-one.
Sources
- 1. This compound | C8H6BrClO2 | CID 22058730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound | 185312-82-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | CAS#:185312-82-7 | Chemsrc [chemsrc.com]
- 6. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. This compound|185312-82-7 - MOLBASE Encyclopedia [m.molbase.com]
- 8. 185312-82-7|this compound|BLD Pharm [bldpharm.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Methyl 4-bromo-2-chlorobenzoate: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: Unveiling a Versatile Building Block
Methyl 4-bromo-2-chlorobenzoate, bearing the CAS number 185312-82-7, is a di-halogenated aromatic ester that has emerged as a pivotal intermediate in the landscape of modern organic synthesis.[1][2] Its strategic placement of bromo and chloro substituents on the benzene ring, coupled with the reactive methyl ester functionality, offers a unique trifecta of synthetic handles. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the construction of complex molecular architectures, tailored for researchers, scientists, and professionals in drug development. The distinct reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization, making it an invaluable tool for building molecular complexity.[3]
Physicochemical & Structural Properties
A thorough understanding of a reagent's properties is foundational to its effective application. This compound is typically a colorless to yellow clear liquid or a solid, a key detail for handling and reaction setup.[4][5] Key quantitative data are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 185312-82-7 | [1] |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [6] |
| Appearance | Colorless to Yellow Liquid/Solid | [4] |
| Boiling Point | 295.1 °C at 760 mmHg | [5] |
| Density | ~1.6 g/cm³ | [5] |
| Flash Point | 132.3 °C | [5] |
| Refractive Index | ~1.565 | [4] |
The structural arrangement of the substituents dictates its reactivity, which is the cornerstone of its utility.
Caption: Structure of this compound.
Synthesis and Purification: A Reliable and Scalable Protocol
The most prevalent and efficient synthesis of this compound is achieved through the esterification of its carboxylic acid precursor, 4-bromo-2-chlorobenzoic acid.[6] This acid-catalyzed reaction is robust, high-yielding, and amenable to scale-up.
Protocol: Fischer Esterification of 4-bromo-2-chlorobenzoic acid
This protocol is a self-validating system, where reaction completion is monitored by Thin Layer Chromatography (TLC), ensuring reproducibility.
Materials:
-
4-bromo-2-chlorobenzoic acid (1.0 eq)
-
Methanol (Anhydrous, sufficient to make a ~0.4 M solution)
-
Dry Hydrogen Chloride (gas) or Thionyl Chloride (SOCl₂) (1.5 eq)[7]
-
Diethyl ether
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Drying tube
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-chlorobenzoic acid (e.g., 10 g, 42.5 mmol).[6]
-
Solvent Addition: Add anhydrous methanol (e.g., 100 ml).[6]
-
Catalyst Introduction (Two Options):
-
Method A (HCl gas): Bubble dry hydrogen chloride gas through the methanol solution until reflux begins. This indicates saturation and the initiation of the exothermic reaction.[6]
-
Method B (Thionyl Chloride): Cool the methanol solution to 0 °C in an ice bath. Slowly add thionyl chloride (e.g., 4.7 ml, 63.8 mmol) dropwise. After the addition is complete, remove the ice bath and heat the reaction to reflux.[7]
-
-
Reaction: Stir the mixture at room temperature overnight or at reflux for 3-4 hours.[6][7] The rationale for extended stirring is to drive the equilibrium towards the product side.
-
Monitoring: Monitor the reaction's progress by TLC, eluting with a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (more polar) and the appearance of the product spot (less polar) indicates completion.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess methanol.[6]
-
Redissolve the crude residue in diethyl ether (e.g., 100 ml).[6]
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 ml), saturated sodium bicarbonate solution (2 x 50 ml) to neutralize any remaining acid, and finally with saturated brine (50 ml) to aid in the separation of the layers.[6][7]
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the target product as a light tan oil or solid.[6] A typical yield for this procedure is high, often around 94-96%.[6][7]
Caption: Workflow for the synthesis of this compound.
Characterization and Spectral Data
-
¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The aromatic region would display a complex splitting pattern for the three protons on the benzene ring.
-
¹³C NMR: The spectrum would show a peak for the ester carbonyl carbon around 165-170 ppm and a peak for the methyl carbon around 52 ppm. The aromatic region would display six distinct signals for the carbon atoms of the benzene ring.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1720-1740 cm⁻¹.[7] C-O stretching bands would appear in the 1250-1300 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (M, M+2 in a ~1:1 ratio) and chlorine (M, M+2 in a ~3:1 ratio).
Key Applications in Advanced Synthesis
The true value of this compound lies in its application as a versatile building block in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in oxidative addition to Pd(0)) allows for selective and sequential reactions.[3]
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating carbon-carbon bonds.[11][12] this compound can be selectively coupled at the C-Br position with various boronic acids or their esters to synthesize substituted methyl 2-chlorobiphenyl-4-carboxylates. These biphenyl structures are prevalent in pharmaceuticals and advanced materials.[13][14]
Generalized Protocol for Suzuki-Miyaura Coupling:
This protocol provides a robust starting point, with the understanding that optimization of the base, ligand, and solvent is often necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, Toluene, DMF)
-
Schlenk flask or sealed reaction tube
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.[15]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[15] The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent, followed by the palladium catalyst.[15]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[15]
Caption: Generalized Suzuki-Miyaura coupling reaction scheme.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[16][17] this compound serves as an excellent electrophile for coupling with a wide range of primary and secondary amines at the more reactive C-Br position.[18]
Generalized Protocol for Buchwald-Hartwig Amination:
The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 1.5-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk flask. Add the solvent and stir for 10-15 minutes. This step allows for the formation of the active Pd(0) catalyst.
-
Reagent Addition: Add the this compound and the amine to the catalyst mixture.[18]
-
Reaction: Heat the mixture with vigorous stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[18]
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.[18]
Safety and Handling
As a laboratory chemical, this compound requires careful handling.[5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Hazards: The compound may be harmful if swallowed, inhaled, or in contact with skin.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a versatile platform for the strategic construction of complex molecules. Its value is rooted in the differential reactivity of its halogen substituents, enabling selective, high-yielding transformations that are central to modern drug discovery and materials science. The protocols outlined in this guide provide a reliable foundation for the synthesis and application of this key building block. As the demand for increasingly sophisticated molecular architectures grows, the utility of well-designed, multifunctional reagents like this compound will undoubtedly continue to expand, empowering chemists to push the boundaries of what is synthetically possible.
References
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of N-(4-bromophenyl)-4-chlorobenzamide.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- National Center for Biotechnology Information. (n.d.). 4-Bromo-2-chlorobenzoic acid. PubChem.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- National Institute of Standards and Technology. (n.d.). 4-Bromo-2-chlorobenzoic acid. NIST Chemistry WebBook.
- Oakwood Chemical. (n.d.). This compound.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PubMed Central.
- ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
- BenchChem. (2025). Application Notes and Protocols for Methyl 4-boronobenzoate in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- MOLBASE. (n.d.). This compound|185312-82-7.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-, methyl ester. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PubMed Central.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Chemsrc. (2025). This compound | CAS#:185312-82-7.
- ResearchGate. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chegg.com. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid.
- (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- National Center for Biotechnology Information. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central.
- PubChemLite. (n.d.). This compound (C8H6BrClO2).
- CP Lab Safety. (n.d.). This compound, min 98% (GC), 100 grams.
Sources
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. This compound | C8H6BrClO2 | CID 22058730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|185312-82-7 - MOLBASE Encyclopedia [m.molbase.com]
- 5. This compound | CAS#:185312-82-7 | Chemsrc [chemsrc.com]
- 6. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 4-bromobenzoate(619-42-1) IR Spectrum [chemicalbook.com]
- 10. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]
- 11. nbinno.com [nbinno.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 14. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Methyl 4-bromo-2-chlorobenzoate structure and properties
An In-depth Technical Guide to Methyl 4-bromo-2-chlorobenzoate: Structure, Properties, and Synthetic Utility
Introduction: A Versatile Halogenated Building Block
This compound is a disubstituted aromatic ester that has emerged as a pivotal intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its structural arrangement, featuring a methyl ester and two distinct halogen atoms (bromine and chlorine) at specific positions on the benzene ring, provides a unique combination of reactivity and stability. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, synthesis, reactivity, and safe handling, thereby providing a foundation for its effective application in complex synthetic endeavors. The strategic placement of the bromo and chloro substituents allows for selective functionalization, making it a valuable scaffold for building molecular complexity.
Core Identifiers and Chemical Structure
A precise understanding of a compound's identity is the foundation of all scientific work. The key identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 185312-82-7[1][2][3][4] |
| Molecular Formula | C₈H₆BrClO₂[1][2][3][4] |
| Molecular Weight | 249.49 g/mol [2][3][4] |
| IUPAC Name | This compound[3] |
| Synonyms | 4-Bromo-2-chlorobenzoic acid methyl ester[2][5][6] |
| InChI Key | JSNXIWYWUKTWAX-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Br)Cl[1][3] |
The molecule's architecture is key to its utility. The ortho-chloro and para-bromo substitution pattern on the methyl benzoate core dictates its electronic properties and reactivity in subsequent chemical transformations.
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for designing reaction conditions, purification procedures, and storage protocols. This compound is typically a liquid at room temperature.
| Property | Value | Source |
| Appearance | Colorless to yellow clear liquid; Light tan oil | [2][6] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point | 295.1 ± 20.0 °C at 760 mmHg | [1] |
| Flash Point | 132.3 ± 21.8 °C | [1][6] |
| Refractive Index | 1.565 - 1.58 | [1][6] |
| LogP (Octanol-Water Partition) | 3.18 | [1] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |
Synthesis and Experimental Protocol
The most direct and common method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid.
Mechanistic Rationale
Fischer esterification is an acid-catalyzed reaction. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., gaseous HCl, H₂SO₄). This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl oxygen of methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and provides the final methyl ester product. The reaction is an equilibrium process; therefore, using a large excess of methanol as the solvent shifts the equilibrium towards the product side, maximizing the yield.
Sources
- 1. This compound | CAS#:185312-82-7 | Chemsrc [chemsrc.com]
- 2. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound [oakwoodchemical.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | 185312-82-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methyl 4-bromo-2-chlorobenzoate: A Comprehensive Technical Guide for Chemical Researchers
Introduction
Methyl 4-bromo-2-chlorobenzoate is a halogenated aromatic ester that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzene ring, offers multiple reactive sites for functionalization. This strategic placement of halogens allows for selective transformations, making it a highly versatile intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. This in-depth technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Molecular Structure
The fundamental properties of this compound are essential for its handling, application in chemical reactions, and analytical characterization. The molecular weight of this compound is 249.49 g/mol .[1]
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [1] |
| CAS Number | 185312-82-7 | [1] |
| IUPAC Name | This compound | |
| Synonyms | 4-Bromo-2-chlorobenzoic acid methyl ester | [1] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | Not precisely determined; estimated based on related compounds | |
| Solubility | Poorly soluble in water; miscible with organic solvents such as methanol, ethanol, and diethyl ether.[2] |
The structure of this compound, with its distinct substitution pattern, is the key to its synthetic utility. The electron-withdrawing nature of the chlorine and bromine atoms, as well as the methyl ester group, influences the reactivity of the aromatic ring and the carbonyl group.
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid, with methanol in the presence of an acid catalyst.[1] This reaction is a classic example of a nucleophilic acyl substitution.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from 4-bromo-2-chlorobenzoic acid.
Materials:
-
4-bromo-2-chlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (or dry hydrogen chloride gas)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-chlorobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution. Alternatively, bubble dry hydrogen chloride gas through the methanol solution.[1]
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Excess Methanol: The use of a large excess of methanol shifts the equilibrium of the reversible Fischer esterification reaction towards the formation of the ester product, thereby increasing the yield.[3]
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[3][4]
-
Aqueous Workup: The washing steps are crucial for removing the acid catalyst, unreacted carboxylic acid, and water-soluble byproducts, leading to a purer product.
Synthesis Workflow Diagram
Caption: The key steps involved in the Fischer esterification mechanism.
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The differential reactivity of the bromine and chlorine substituents allows for selective cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of various functional groups.
While specific, publicly available examples of its direct use in blockbuster drugs are limited, patent literature reveals its application in the synthesis of complex heterocyclic systems that are scaffolds for potential therapeutic agents. For instance, its precursor, 5-bromo-2-chlorobenzoic acid, is a key intermediate in the synthesis of the antidiabetic drug Dapagliflozin. [5]The versatile reactivity of this compound makes it a valuable tool for medicinal chemists in the construction of novel molecular entities for drug discovery programs.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display a complex splitting pattern due to the coupling between the non-equivalent protons on the substituted benzene ring. The methyl group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the methoxy carbon, and the six aromatic carbons. The positions of the aromatic carbon signals will be influenced by the electronegative halogen substituents.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically around 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching vibrations and absorptions associated with the aromatic ring and the C-Cl and C-Br bonds.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. As with many halogenated aromatic compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. [6] General Safety Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure. [6]* Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. [7]* Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [6] Toxicological Information: Detailed toxicological data for this compound is limited. However, halogenated aromatic hydrocarbons as a class can pose various health risks, including irritation to the skin, eyes, and respiratory system. Chronic exposure to some compounds in this class has been associated with more severe health effects. Therefore, it is crucial to handle this compound with care and to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Conclusion
This compound is a synthetically valuable building block with significant potential in the development of new pharmaceuticals and other functional organic materials. Its well-defined physicochemical properties, coupled with a straightforward and high-yielding synthesis, make it an attractive intermediate for a wide range of chemical transformations. A thorough understanding of its reactivity, proper handling procedures, and analytical characterization is paramount for its effective and safe utilization in research and development. This guide provides a foundational understanding for scientists and researchers to leverage the synthetic potential of this versatile halogenated aromatic ester.
References
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- ChemicalBook. (n.d.). 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Chemsrc. (2025). This compound | CAS#:185312-82-7.
- ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic.
- Nagwa. (2021). Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol.
- BYJU'S. (n.d.). Fischer esterification reaction.
- YouTube. (2012). Organic Mechanism Fischer Esterification 004.
- University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate.
- PubChem. (n.d.). Methyl benzoate.
- Wikipedia. (n.d.). Methyl benzoate.
- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3).
- ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others).
- PubMed Central. (2023). Perspective on halogenated organic compounds.
- PSFC. (n.d.). Halogenated Solvents.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate.
- PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid.
- PubChem. (n.d.). Methyl 4-chlorobenzoate.
- SpectraBase. (n.d.). 4-Bromo-2-chlorobenzoic acid - Optional[13C NMR] - Chemical Shifts.
- NIST WebBook. (n.d.). 4-Bromo-2-chlorobenzoic acid.
- PubChemLite. (n.d.). This compound (C8H6BrClO2).
- Chegg.com. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid.
- ChemicalBook. (n.d.). 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis.
- PubChem. (n.d.). Methyl 4-bromobenzoate.
- ChemicalBook. (n.d.). Methyl 4-bromobenzoate(619-42-1) 13C NMR spectrum.
- ChemicalBook. (n.d.). Methyl 4-bromobenzoate(619-42-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). Methyl 4-bromobenzoate(619-42-1) IR Spectrum.
- NIST WebBook. (n.d.). Benzoic acid, methyl ester.
- NIST WebBook. (n.d.). Methyl-2-bromobenzoate.
- Google Patents. (2013). ( 12 ) United States Patent.
- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
- ResearchGate. (n.d.). (PDF) Methyl 4-bromobenzoate.
- Googleapis.com. (n.d.). international application published under the patent cooperation treaty (pct).
Sources
- 1. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]
- 6. This compound | CAS#:185312-82-7 | Chemsrc [chemsrc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Synthesis of Methyl 4-bromo-2-chlorobenzoate
Introduction
Methyl 4-bromo-2-chlorobenzoate (CAS No: 185312-82-7) is a halogenated aromatic ester that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2][3] Its structure, featuring a reactive ester group and two distinct halogen atoms on the benzene ring, makes it a versatile building block for creating novel compounds. This guide provides an in-depth analysis of the synthetic pathways leading to this compound, focusing on strategic considerations, mechanistic principles, and detailed experimental protocols designed for researchers and professionals in drug development and chemical synthesis.
Section 1: A Strategic Approach to Synthesis: Retrosynthetic Analysis
The most logical and industrially viable approach to synthesizing this compound involves a two-stage process. A retrosynthetic analysis reveals the primary disconnection at the ester linkage, identifying 4-bromo-2-chlorobenzoic acid as the key precursor. This precursor is then synthesized through regioselective halogenation reactions.
This strategy decouples the challenges of ester formation from the more complex task of installing the bromo and chloro substituents at the correct positions on the aromatic ring.
Caption: Overall Synthetic Strategy
Section 2: Synthesis of the Key Precursor: 4-Bromo-2-chlorobenzoic Acid
The primary challenge in synthesizing the 4-bromo-2-chlorobenzoic acid intermediate lies in achieving the correct substitution pattern (regioselectivity). The chloro and carboxyl groups on the benzene ring direct incoming electrophiles, and direct bromination can often lead to a mixture of unwanted isomers.
The Challenge: Direct Bromination of 2-Chlorobenzoic Acid
Direct electrophilic bromination of 2-chlorobenzoic acid is often the first approach considered. However, this method is plagued by poor selectivity. The chlorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. This leads to a mixture of products, including the undesired 3-bromo and 5-bromo isomers, which are difficult to separate and result in low yields of the target compound.[4][5]
The Superior Pathway: The Sandmeyer Reaction
To overcome the issue of regioselectivity, the Sandmeyer reaction is the most reliable and authoritative method.[6][7] This reaction allows for the precise installation of a bromine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[6][8]
For the synthesis of 4-bromo-2-chlorobenzoic acid, a suitable starting material would be 2-amino-4-bromobenzoic acid or a related aniline. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), which is then replaced by a chlorine atom. A similar strategy can be used to introduce the bromine if starting from an appropriate chloro-aniline. This multi-step but highly controlled process ensures the formation of the correct isomer.[9][10]
Alternative Synthetic Routes
Other, more modern methods have been developed, though they may require more specialized reagents or equipment.
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Reference |
| Palladium-Catalyzed Carbonylation | 4-Bromo-2-chloro-1-iodobenzene | CO, Pd(OAc)₂, PPh₃ | High selectivity | Requires specialized high-pressure equipment; expensive catalyst | [11] |
| Bromination & Hydrolysis | 2-Chlorobenzonitrile | Brominating agent, then NaOH | Avoids direct handling of benzoic acid derivatives | Multi-step; hydrolysis can be slow | [12] |
| From Salicylic Acid | Salicylic Acid | Bromine, then chlorinating agent | Inexpensive starting material | Multi-step process with potential for side reactions | [4] |
Section 3: The Esterification Reaction: From Acid to Ester
With the successful synthesis of 4-bromo-2-chlorobenzoic acid, the final step is its conversion to the methyl ester.
Primary Method: Fischer-Speier Esterification
The most common and cost-effective method for this transformation is the Fischer-Speier esterification.[13] This reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride gas.[14][15][16] The reaction is an equilibrium process, and using excess methanol drives it towards the product side, ensuring a high yield.[14][15]
The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product.
Caption: Fischer-Speier Esterification Mechanism
Alternative Method: Alkylation
An alternative route involves the use of an alkylating agent like methyl iodide with a non-nucleophilic base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[17] This method is effective but is generally more expensive and involves handling toxic methyl iodide, making the acid-catalyzed route preferable for larger-scale synthesis.
Section 4: Comprehensive Experimental Protocol
This section details a reliable, step-by-step procedure for the synthesis of this compound, combining the Sandmeyer reaction and Fischer esterification.
Part A: Synthesis of 4-Bromo-2-chlorobenzoic Acid via Sandmeyer Reaction
(This protocol is adapted from established Sandmeyer procedures for analogous compounds[9][10])
-
Diazotization: In a flask equipped with a stirrer and cooled to 0°C in an ice bath, dissolve 2-amino-4-bromobenzoic acid in a suitable aqueous acid (e.g., HBr or HCl). Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
Workup: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for several hours. Heat the mixture gently (e.g., to 60°C) to ensure the reaction goes to completion. Cool the mixture and collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-bromo-2-chlorobenzoic acid.
Part B: Synthesis of this compound via Fischer Esterification[14][15]
-
Reaction Setup: To a solution of 4-bromo-2-chlorobenzoic acid (10 g, 42.5 mmol) in methanol (100 ml), bubble dry hydrogen chloride gas until the solution begins to reflux. Alternatively, add concentrated sulfuric acid (2-3 mL) dropwise.
-
Reaction Execution: Stir the mixture at room temperature overnight or at reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess methanol. Redissolve the resulting residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer sequentially with deionized water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with a saturated sodium chloride (brine) solution.[14] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the target product, this compound, typically as a light tan oil or low-melting solid.[14][15] A yield of over 90% can be expected with this method.[14][15]
Section 5: Product Characterization and Quality Control
To confirm the identity and purity of the final product, a combination of analytical techniques should be employed.
| Technique | Expected Result for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl ester protons (~3.9 ppm). |
| ¹³C NMR | Signals for the aromatic carbons, the ester carbonyl carbon, and the methoxy carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the molecule (C₈H₆BrClO₂), showing the characteristic isotopic pattern for bromine and chlorine.[1] |
| HPLC | A single major peak indicating high purity. |
| FT-IR | A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester. |
Section 6: Safety and Handling
The synthesis of this compound involves several hazardous materials. All procedures should be conducted in a well-ventilated chemical fume hood by trained personnel.
-
Reagent Hazards:
-
Strong Acids (H₂SO₄, HCl): Highly corrosive. Handle with extreme care.
-
Sodium Nitrite & Diazonium Salts: Sodium nitrite is an oxidizer and is toxic. Diazonium salts can be explosive when dry and should be kept in solution and used immediately.
-
Copper Salts: Toxic. Avoid inhalation and skin contact.
-
Organic Solvents (Methanol, Diethyl Ether): Flammable and toxic. Avoid inhalation and ensure no ignition sources are present.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate laboratory clothing, chemical-resistant gloves, and safety goggles at all times.[18]
-
-
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Section 7: Conclusion
The synthesis of this compound is most effectively and reliably achieved through a two-stage process. The preferred route involves the highly regioselective Sandmeyer reaction to produce the 4-bromo-2-chlorobenzoic acid intermediate, followed by a high-yielding Fischer-Speier esterification. This pathway avoids the problematic isomeric mixtures associated with direct bromination and utilizes well-established, scalable reactions. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently produce high-purity this compound for use in further synthetic applications.
References
- ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).
- Chemsrc. (n.d.). This compound | CAS#:185312-82-7.
- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Wikipedia. (n.d.). Gattermann reaction.
- Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
- Google Patents. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid.
- Royal Society of Chemistry. (2018). A general electrochemical strategy for the Sandmeyer reaction.
- BYJU'S. (n.d.). Gattermann reaction examples.
- PubChem - NIH. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.
- PMC - NIH. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- Oakwood Chemical. (n.d.). This compound.
- CP Lab Safety. (n.d.). This compound, min 98% (GC), 100 grams.
- Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2).
Sources
- 1. This compound | C8H6BrClO2 | CID 22058730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound [oakwoodchemical.com]
- 4. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]
- 5. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 11. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 15. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER | 185312-82-7 [chemicalbook.com]
- 16. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 17. prepchem.com [prepchem.com]
- 18. This compound | CAS#:185312-82-7 | Chemsrc [chemsrc.com]
Introduction: The Strategic Value of a Polysubstituted Aromatic Core
An In-Depth Technical Guide to Methyl 4-bromo-2-chlorobenzoate: A Strategic Building Block in Modern Synthesis
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No: 185312-82-7) has emerged as a highly valuable and versatile synthetic building block for researchers in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups: a methyl ester, a chloro substituent, and a bromo substituent, all strategically positioned on a benzene ring.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its synthesis, explore its nuanced reactivity in cornerstone cross-coupling reactions, detail its applications, and provide practical, field-tested protocols. The narrative emphasizes the causality behind experimental choices, ensuring a deeper understanding of how to effectively harness this potent intermediate.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and safety requirements is the foundation of sound experimental design.
| Property | Value | Reference |
| CAS Number | 185312-82-7 | [3][4] |
| Molecular Formula | C₈H₆BrClO₂ | [3][4] |
| Molecular Weight | 249.49 g/mol | [3][4] |
| Appearance | Light tan oil / Off-white powder | [1][3] |
| Melting Point | 169-177 °C (for the parent acid) | [1] |
Safety and Handling: this compound is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[5] Standard laboratory safety protocols should be strictly followed.[5]
-
Engineering Controls: Always handle this compound within a chemical fume hood to minimize inhalation exposure.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat.[5]
-
Storage: Store in a tightly closed container in a dry, well-ventilated area, away from heat, flames, and oxidizing agents.[5]
-
Disposal: Dispose of waste in accordance with national and regional regulations through an approved waste disposal plant.[5]
Synthesis of the Building Block: Esterification
The most direct and common method for preparing this compound is through the Fischer esterification of its parent carboxylic acid, 4-bromo-2-chlorobenzoic acid.[3] This acid-catalyzed reaction with methanol is efficient and high-yielding.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol is adapted from established literature procedures.[3]
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 4-bromo-2-chlorobenzoic acid (10 g, 42.5 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol to the flask.
-
Catalysis: While stirring, bubble dry hydrogen chloride gas into the methanol solution until reflux begins. Alternatively, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess methanol.
-
Extraction: Redissolve the crude residue in diethyl ether (100 mL). Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated brine solution (1 x 50 mL).
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the final product, this compound, typically as a light tan oil.[3] Expected yield is approximately 94%.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
The Heart of Reactivity: Palladium-Catalyzed Cross-Coupling
The synthetic power of this compound lies in the differential reactivity of its halogen substituents. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.[6][7] This chemoselectivity is the cornerstone of its utility, enabling stepwise molecular construction.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron reagent.[6] For this compound, this reaction allows for the introduction of a vast array of aryl, heteroaryl, or vinyl groups, serving as a gateway to complex biaryl structures found in many pharmaceuticals and advanced materials.[8]
The Causality of Component Selection:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ is used, which is reduced in situ.[7] Catalysts like Pd(PPh₃)₄ are also common.[9] The choice of catalyst impacts efficiency and tolerance to functional groups.
-
Ligand: Phosphine ligands (e.g., PCy₃, PPh₃, XPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.[7][10] Sterically hindered ligands can often improve yields for challenging substrates.
-
Base: A base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) is required for the transmetalation step, activating the boronic acid partner.[7][11] The choice of base can influence reaction rate and prevent side reactions.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is frequently used to dissolve both the organic and inorganic reagents.[7][9]
General Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is a representative procedure based on established methods.[7]
-
Inert Atmosphere: To a dry Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as Cs₂CO₃ (2.0 eq).[7]
-
Catalyst Loading: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.2 mol%) and the phosphine ligand (e.g., PCy₃·HBF₄, 0.4 mol%).[7]
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add degassed solvents, such as toluene (1.0 mL) and water (0.1 mL).[7]
-
Heating: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the mixture for 2-12 hours.[7]
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine.[12][13] This transformation is a cornerstone of medicinal chemistry, as the aryl amine motif is present in a vast number of pharmaceuticals.[10] Using this compound, chemists can selectively introduce primary or secondary amines at the 4-position, creating valuable intermediates for drug discovery.[10][11]
The Causality of Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[10] The combination of a palladium source like Pd₂(dba)₃ and a suitable ligand is common.[10]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is effective at deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[10][11]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[11]
General Protocol: Selective Buchwald-Hartwig Amination
This is a representative procedure based on established methods.[10][11]
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (NaOtBu, 1.4 eq) to a dry reaction tube.
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Heating: Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours.
-
Monitoring & Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and quench carefully with water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion: A Versatile Tool for Molecular Innovation
This compound is more than just a chemical intermediate; it is a strategic tool that offers a reliable and predictable platform for molecular diversification. Its well-defined chemoselectivity, particularly the preferential reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, allows for the precise and stepwise introduction of complexity. This attribute makes it an indispensable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][8] By understanding the principles of its synthesis and the causal factors governing its reactivity, researchers can fully exploit its potential to accelerate innovation and discovery.
References
- Chemsrc.
- Chemistry LibreTexts.
- NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
- PrepChem.com.
- Oakwood Chemical.
- The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. [Link]
- PubMed Central (PMC). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
- Wikipedia.
- PubChem - NIH.
- Supporting Information.
- IOPscience.
- PubChem - NIH.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Royal Society of Chemistry. Supramolecular palladium(II) complex of adamantyl-functionalized N-heterocyclic carbene ligand as an efficient catalyst for Suzuki-Miyaura coupling in aqueous media. [Link]
- MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD.
- CP Lab Safety.
- NINGBO INNO PHARMCHEM CO.,LTD.
- MDPI.
- MDPI.
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- ChemRxiv. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. This compound [oakwoodchemical.com]
- 5. This compound | CAS#:185312-82-7 | Chemsrc [chemsrc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Technical Guide to the Strategic Applications of Methyl 4-bromo-2-chlorobenzoate in Modern Medicinal Chemistry
Abstract
Methyl 4-bromo-2-chlorobenzoate has emerged as a highly versatile and strategically important building block in medicinal chemistry. Its unique substitution pattern, featuring differentially reactive halogen atoms and a modifiable ester group, offers chemists a powerful tool for the programmed synthesis of complex molecular architectures. This guide provides an in-depth analysis of the core reactivity of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions. We will explore the causality behind its use in constructing key pharmacophores found in various drug classes, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed, field-proven experimental protocols are provided to illustrate its practical implementation in drug discovery and development workflows.
Introduction: The Strategic Value of a Multifunctional Building Block
In the quest for novel therapeutics, the ability to rapidly and efficiently synthesize complex, highly functionalized molecules is paramount. The design of synthetic routes often hinges on the availability of versatile chemical building blocks—scaffolds that offer multiple points for diversification. This compound (M4B2C) is a prime example of such a scaffold. Its deceptively simple structure belies a wealth of synthetic potential rooted in the distinct chemical environments of its functional groups.
The benzene ring is adorned with three key substituents: a methyl ester, a bromine atom at position 4, and a chlorine atom at position 2. This specific arrangement is not arbitrary; it is the cornerstone of the molecule's utility. The presence of two different halogens allows for selective, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond under these conditions, enabling chemists to perform a reaction at the 4-position while leaving the 2-position available for a subsequent, different transformation.[1] This hierarchical reactivity provides a logical and controllable pathway to construct intricate biaryl, aryl-alkynyl, and aryl-amino structures that are prevalent in modern pharmaceuticals.
This guide will dissect the chemical logic behind the application of M4B2C, providing researchers and drug development professionals with the foundational knowledge and practical protocols to leverage this powerful intermediate in their synthetic campaigns.
Physicochemical Properties and Synthesis Overview
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application.
| Property | Value |
| CAS Number | 185312-82-7[2][3][4][5] |
| Molecular Formula | C₈H₆BrClO₂[4][5][6] |
| Molecular Weight | 249.49 g/mol [4][6] |
| Appearance | Light tan oil or solid[6] |
| IUPAC Name | This compound[4] |
Synthesis: this compound is typically synthesized via the esterification of its corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid.[6] A common and efficient method involves reacting the acid with methanol in the presence of a strong acid catalyst, such as hydrogen chloride gas or sulfuric acid.[6] The starting material, 4-bromo-2-chlorobenzoic acid, is itself an important intermediate in the synthesis of antidiabetic drugs like Dapagliflozin.[7][8]
Core Reactivity: A Platform for Sequential Cross-Coupling
The primary value of this compound lies in the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This allows for a programmed approach to molecular assembly.
Caption: Sequential functionalization workflow of this compound.
The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is C-I > C-Br > C-OTf >> C-Cl.[9] This principle is the cornerstone of M4B2C's utility. By carefully selecting the catalyst, ligand, and reaction conditions, a chemist can selectively couple a partner to the more reactive C-Br bond, leaving the C-Cl bond untouched for a subsequent, often more forcing, coupling reaction.[1]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction, which forms C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent, is one of the most powerful tools in modern organic synthesis.[10][11] Biaryl motifs are privileged structures in medicinal chemistry, appearing in numerous approved drugs. M4B2C serves as an excellent substrate for introducing a carboxymethylphenyl group, which can be later hydrolyzed to a carboxylic acid for amide coupling.
The initial Suzuki coupling occurs selectively at the 4-position (C-Br). The resulting intermediate, a methyl 2-chloro-biphenyl-4-carboxylate derivative, can then undergo a second Suzuki coupling at the 2-position (C-Cl) to generate complex, sterically hindered terphenyl-like structures.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction couples terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[12][13] This reaction is invaluable for extending π-conjugated systems or for introducing an alkyne "handle" for further chemistry, such as cycloadditions (e.g., "click chemistry"). As with the Suzuki reaction, the Sonogashira coupling can be performed selectively at the C-Br bond of M4B2C under relatively mild conditions using a palladium catalyst and a copper(I) co-catalyst.[12][14]
Buchwald-Hartwig Amination: Forging C-N Bonds
The formation of carbon-nitrogen bonds is fundamental to drug synthesis. The Buchwald-Hartwig amination allows for the coupling of an aryl halide with an amine.[1] While the C-Br bond could be used for this reaction, it is often more strategic to functionalize the C-Br bond via a C-C coupling first, and then utilize the less reactive C-Cl bond for a subsequent Buchwald-Hartwig amination. This approach allows for the convergent synthesis of highly substituted aniline derivatives, which are key components of many kinase inhibitors.
Applications in Drug Discovery Programs
The synthetic utility of M4B2C makes it a valuable starting material for synthesizing scaffolds relevant to multiple drug classes.
-
Kinase Inhibitors: The general structure of many kinase inhibitors involves a heterocyclic core flanked by substituted aryl groups. The sequential cross-coupling potential of M4B2C allows for the controlled construction of these complex aryl appendages, enabling the systematic exploration of the structure-activity relationship (SAR) around the core.
-
GPCR Modulators: G protein-coupled receptors are the largest family of drug targets.[15][16] Small molecule allosteric modulators often possess intricate, non-planar structures designed to fit into specific pockets on the receptor.[16][17][18] The ability to build sterically demanding biaryl or terphenyl systems from M4B2C is highly applicable to the synthesis of these complex modulators.
-
Antiviral and Antidiabetic Agents: The parent compound, 5-bromo-2-chlorobenzoic acid, is a documented intermediate in the synthesis of drugs like Dapagliflozin.[7] Synthetic routes that require protection of the carboxylic acid group would logically employ the methyl ester, M4B2C, to prevent unwanted side reactions during cross-coupling or other transformations.
Experimental Protocols: A Practical Guide
The following protocols are designed as self-validating systems, providing a robust starting point for researchers. Causality is emphasized in the procedural steps.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-Br Bond
This protocol details the coupling of M4B2C with an arylboronic acid at the more reactive C-Br position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene and Water (10:1 v/v), degassed
-
Schlenk tube or similar reaction vessel
Methodology:
-
Inert Atmosphere is Critical: To a flame-dried Schlenk tube, add this compound (e.g., 0.5 mmol, 124.7 mg), the arylboronic acid (0.6 mmol), and Cs₂CO₃ (1.0 mmol, 325.8 mg). The exclusion of oxygen is crucial to prevent oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.[9]
-
Catalyst Addition: Add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and PCy₃·HBF₄ (0.02 mmol, 7.4 mg).
-
Evacuate and Backfill: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the system is anaerobic.
-
Solvent Addition: Add the degassed toluene/water mixture (e.g., 2.2 mL) via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is a key step to remove dissolved oxygen.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol 2: Sonogashira Coupling at the C-Br Bond
This protocol details the coupling of M4B2C with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide [CuI] (0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent and base
-
Schlenk tube or similar reaction vessel
Methodology:
-
Anaerobic Setup: To a flame-dried Schlenk tube, add this compound (e.g., 0.5 mmol, 124.7 mg), PdCl₂(PPh₃)₂ (0.01 mmol, 7.0 mg), and CuI (0.02 mmol, 3.8 mg).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen). Maintaining an inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[19]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed Et₃N (e.g., 5 mL) followed by the terminal alkyne (0.6 mmol) via syringe. The amine acts as both the solvent and the base required to form the copper acetylide intermediate.[13]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the amine solvent.
-
Purification: Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear laboratory clothing, chemical-resistant gloves, and safety goggles.[2]
-
Handling: Use only in a well-ventilated chemical fume hood.[2] Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry place.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2]
-
Disposal: Dispose of chemical waste in accordance with national and local regulations.[2]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the rational design and synthesis of complex organic molecules. Its capacity for selective, sequential cross-coupling reactions provides a logical and efficient pathway to valuable scaffolds in medicinal chemistry. By understanding the principles of its reactivity and employing robust, validated protocols, researchers can effectively harness the power of this building block to accelerate the discovery and development of novel therapeutics.
References
- This compound | CAS#:185312-82-7 | Chemsrc. Chemsrc.
- CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. Google Patents.
- Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. NINGBO INNO PHARMCHEM CO.,LTD.
- Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. ResearchGate.
- Methyl 4-bromobenzoate. ResearchGate.
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.
- This compound. Oakwood Chemical.
- CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-. Google Patents.
- Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. The Royal Society of Chemistry.
- Sonogashira Coupling. Organic Chemistry Portal.
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Sonogashira coupling. Wikipedia.
- 4-Bromo-2-chlorobenzoic acid (CAS No.: 59748-90-2). Manus Aktteva Biopharma LLP.
- Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv.
- Suzuki Coupling. Organic Chemistry Portal.
- A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka.
- Novel Allosteric Modulators of G Protein-coupled Receptors. PMC - PubMed Central.
- Sonogashira Coupling. Chemistry LibreTexts.
- Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- United States Patent. Googleapis.com.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Intracellular GPCR modulators enable precision pharmacology. ResearchGate.
- Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed.
- SAFETY DATA SHEET.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CAS#:185312-82-7 | Chemsrc [chemsrc.com]
- 3. 185312-82-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound [oakwoodchemical.com]
- 6. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]
- 8. manusaktteva.com [manusaktteva.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 4-bromo-2-chlorobenzoate: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of Methyl 4-bromo-2-chlorobenzoate, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, chemical reactivity, and applications of this versatile compound, with a focus on providing practical insights and actionable protocols.
Introduction and Physicochemical Properties
This compound (CAS No. 185312-82-7) is a dihalogenated aromatic ester that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a bromine and a chlorine atom on the benzene ring, offers multiple reactive sites for functionalization, enabling its use in a variety of cross-coupling and nucleophilic substitution reactions.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 185312-82-7 | [4] |
| Molecular Formula | C₈H₆BrClO₂ | |
| Molecular Weight | 249.49 g/mol | [5] |
| Appearance | Colorless to yellow clear liquid or solid | [2] |
| Boiling Point | 295.1 ± 20.0 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 132.3 ± 21.8 °C (Predicted) | [2] |
| Density | 1.627 g/cm³ (Predicted) | [6] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the esterification of 4-bromo-2-chlorobenzoic acid.[4]
Fischer Esterification of 4-bromo-2-chlorobenzoic acid
This method involves the reaction of 4-bromo-2-chlorobenzoic acid with methanol in the presence of a strong acid catalyst, typically dry hydrogen chloride gas or concentrated sulfuric acid.[4][6]
Experimental Protocol:
-
To a solution of 4-bromo-2-chlorobenzoic acid (10 g, 42.5 mmol) in 100 mL of methanol, bubble dry hydrogen chloride gas until the solution begins to reflux. Alternatively, add concentrated sulfuric acid (2.2 mL) dropwise.[4][6]
-
Stir the reaction mixture at room temperature overnight or at reflux for 19-24 hours.[4][6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the crude product in diethyl ether or ethyl acetate and wash sequentially with deionized water (2 x 50 mL) and saturated sodium chloride solution (1 x 50 mL).[4]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Heptane/EtOAc 90:10) to yield this compound as a light tan oil or colorless needles.[4][6] A reported yield for this reaction is 94%.[4]
Caption: Fischer Esterification Synthesis of this compound.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 7.80-7.90 (d, 1H): Aromatic proton ortho to the bromine.
-
δ 7.55-7.65 (dd, 1H): Aromatic proton meta to the bromine and ortho to the chlorine.
-
δ 7.35-7.45 (d, 1H): Aromatic proton ortho to the ester group.
-
δ 3.90 (s, 3H): Methyl ester protons.
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ 165-166: Ester carbonyl carbon.
-
δ 138-140: Aromatic carbon attached to chlorine.
-
δ 132-134: Aromatic carbon attached to the ester.
-
δ 130-132: Aromatic CH carbons.
-
δ 128-130: Aromatic CH carbons.
-
δ 125-127: Aromatic carbon attached to bromine.
-
δ 52-53: Methyl ester carbon.
Predicted IR (neat, cm⁻¹):
-
~3000: Aromatic C-H stretch.
-
~1730: C=O stretch (ester).
-
~1600, ~1470: Aromatic C=C stretches.
-
~1250: C-O stretch (ester).
-
~1100: C-Cl stretch.
-
~1000: C-Br stretch.
Predicted Mass Spectrometry (EI):
-
M⁺ peak: Expected around m/z 248/250/252, showing a characteristic isotopic pattern for one bromine and one chlorine atom.
-
Major fragments: Loss of OCH₃ (m/z ~217/219/221), loss of COOCH₃ (m/z ~189/191/193).
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents, allowing for selective functionalization.
Chemoselective Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective coupling of aryl or vinyl boronic acids at the C4 position.[10][11]
General Protocol for Selective Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PCy₃·HBF₄, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).[10]
-
Add a degassed solvent system, such as toluene/water (10:1).[10]
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: Chemoselective Suzuki-Miyaura coupling of this compound.
Application in Drug Development: Synthesis of a Trametinib Intermediate
This compound has been identified as a key intermediate in the synthesis of the MEK inhibitor Trametinib. While the specific patent details are proprietary, a plausible synthetic route involves the initial functionalization of this compound, likely through a cross-coupling reaction, to introduce a more complex side chain. This is followed by further transformations to construct the final drug molecule. The use of this building block highlights its importance in accessing complex pharmaceutical agents.[12]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.[2][13][14][15]
Hazard Identification:
-
Harmful if swallowed, in contact with skin, and if inhaled.[2]
-
Causes skin irritation and serious eye irritation.[13]
-
May cause respiratory irritation.[13]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Store in a tightly closed container in a cool, dry place away from heat, sparks, and open flames.[2]
-
Incompatible with strong oxidizing agents.[2]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[13]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its differential reactivity allows for chemoselective functionalization, making it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients like Trametinib. This guide provides a foundational understanding of its synthesis, properties, and reactivity, enabling researchers to effectively utilize this compound in their synthetic endeavors.
References
- Chemsrc. (n.d.). This compound | CAS#:185312-82-7.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
- Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
- NIST. (n.d.). 4-Bromo-2-chlorobenzoic acid.
- PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid.
- ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
- PubChem. (n.d.). Methyl 4-bromobenzoate.
- NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester.
- PubChemLite. (n.d.). This compound (C8H6BrClO2).
- Oakwood Chemical. (n.d.). This compound.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- ResearchGate. (n.d.). Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- PubMed. (n.d.). Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole.
- ResearchGate. (n.d.). Chemoselective Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling of (Diborylmethyl)silanes with Alkenyl Bromides.
- PubMed. (n.d.). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors.
- PubMed. (n.d.). Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS#:185312-82-7 | Chemsrc [chemsrc.com]
- 3. rsc.org [rsc.org]
- 4. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]
- 10. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]
spectroscopic data for Methyl 4-bromo-2-chlorobenzoate (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-bromo-2-chlorobenzoate
Authored by: Dr. Gemini, Senior Application Scientist
The guide is structured to provide not only the spectral data but also the underlying scientific reasoning for the interpretation, empowering researchers to apply these principles to their own work.
Molecular Structure and Predicted Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting its NMR, IR, and MS data.
-
Chemical Structure: C₈H₆BrClO₂[1]
-
Molecular Weight: 249.49 g/mol [1]
-
Key Features:
-
A trisubstituted benzene ring.
-
An electron-withdrawing ester group (-COOCH₃).
-
Two halogen substituents (Bromo and Chloro) with distinct isotopic signatures.
-
The following sections will deconstruct the predicted spectroscopic data derived from these structural features.
Caption: Predicted ¹H-¹H coupling relationships in the aromatic region.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 165 | C=O | The carbonyl carbon of the ester is highly deshielded. |
| ~ 134 | C-Cl | The carbon atom directly bonded to chlorine is deshielded. |
| ~ 133 | C-H (C3) | Aromatic CH carbon. |
| ~ 132 | C-H (C5) | Aromatic CH carbon. |
| ~ 131 | C-COOCH₃ | The carbon atom attached to the ester group. |
| ~ 128 | C-H (C6) | Aromatic CH carbon. |
| ~ 125 | C-Br | The carbon atom bonded to bromine shows a moderate shift. |
| ~ 53 | -OCH₃ | The methyl carbon of the ester group. |
Note: Predicted shifts are based on data from related structures like methyl 4-bromobenzoate and 4-bromo-2-chlorobenzoic acid.[4][5]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~ 3100-3000 | C-H Stretch | Medium | Aromatic C-H |
| ~ 2960 | C-H Stretch | Medium | Methyl (-OCH₃) |
| ~ 1730 | C=O Stretch | Strong | Ester Carbonyl |
| ~ 1600, 1480 | C=C Stretch | Medium-Strong | Aromatic Ring |
| ~ 1250 | C-O Stretch | Strong | Ester (Aryl-O) |
| ~ 1100 | C-O Stretch | Strong | Ester (O-CH₃) |
| ~ 750 | C-Cl Stretch | Strong | Aryl Chloride |
| ~ 680 | C-Br Stretch | Strong | Aryl Bromide |
Rationale: The strong absorption around 1730 cm⁻¹ is highly characteristic of the ester carbonyl group. The C-O stretches are also prominent. The positions of the C-Cl and C-Br stretches are in the fingerprint region and provide strong evidence for their presence. This predictive data is based on spectra from analogous compounds like 4-bromo-2-chlorobenzoic acid and methyl 4-bromobenzoate. [6][7]
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Analysis
-
Molecular Ion (M⁺): The most critical feature will be the molecular ion peak cluster. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), a characteristic pattern of peaks will be observed.
-
M⁺: m/z 248 (¹²C₈¹H₆⁷⁹Br³⁵Cl¹⁶O₂)
-
M+2: m/z 250 (Contributions from ⁸¹Br and ³⁷Cl)
-
M+4: m/z 252 (¹²C₈¹H₆⁸¹Br³⁷Cl¹⁶O₂) The relative intensities of these peaks (approximately 3:4:1) provide definitive evidence for the presence of one bromine and one chlorine atom.
-
-
Key Fragment Ions:
-
m/z 217/219/221 ([M-OCH₃]⁺): Loss of the methoxy radical is a common fragmentation pathway for methyl esters.
-
m/z 189/191/193 ([M-COOCH₃]⁺): Loss of the entire carbomethoxy group.
-
m/z 110/112 ([C₆H₃Cl]⁺): Further fragmentation leading to a chlorophenyl cation.
-
Caption: Predicted primary fragmentation pathways for this compound.
Experimental Protocol for MS Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum, paying close attention to the molecular ion cluster and major fragment ions.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound, the combination of NMR, IR, and MS provides a self-validating system for structure confirmation:
-
IR confirms the presence of the ester functional group (C=O, C-O).
-
MS establishes the molecular weight and elemental composition (presence of Br and Cl) through the isotopic pattern.
-
¹H and ¹³C NMR provide the precise connectivity of the atoms, revealing the substitution pattern on the aromatic ring and confirming the carbon-hydrogen framework.
Together, these techniques provide unambiguous evidence for the structure of this compound, and the predicted data in this guide serves as a reliable reference for researchers working with this compound.
References
- Supporting Information for scientific articles (Note: While the provided search result contains spectroscopic data, it is for a variety of different benzoic acid derivatives, not the specific target molecule. It serves as a general reference for typical experimental procedures).
- The Royal Society of Chemistry - Supplementary Information (Note: This source provides data for related benzoate esters, which helps in predicting chemical shifts and spectral fe
- PubChem: 4-Bromo-2-chlorobenzoic acid. [Link]
- PubChem: Methyl 4-bromobenzo
- Oakwood Chemical: Methyl 4-bromo-2-chlorobenzo
- NIST WebBook: 4-Bromo-2-chlorobenzoic acid. [Link]
- PubChem: Methyl 4-chlorobenzo
- NIST WebBook: Benzoic acid, 4-bromo-, methyl ester. [Link]
- PubChem: Methyl 4-Bromo-2-chlorobenzo
- SpectraBase: 4-Bromo-2-chlorobenzoic acid ¹³C NMR. [Link]
- Chemsrc: Methyl 4-bromo-2-chlorobenzo
Sources
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. This compound | C8H6BrClO2 | CID 22058730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Methyl 4-bromobenzoate(619-42-1) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 4-bromobenzoate(619-42-1) IR Spectrum [chemicalbook.com]
Methodological & Application
Synthesis of Methyl 4-bromo-2-chlorobenzoate: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of Methyl 4-bromo-2-chlorobenzoate, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, scientifically grounded explanations, and practical insights to ensure a successful and safe synthesis.
Introduction and Significance
This compound is a halogenated aromatic ester frequently utilized as a building block in organic synthesis. Its structure, featuring bromo and chloro substituents on the benzene ring and a methyl ester functional group, provides multiple reaction sites for further chemical modifications. This versatility makes it a valuable precursor in the synthesis of more complex molecules with potential biological activity. The successful and efficient synthesis of this compound is therefore a critical step in many research and development pipelines.
This guide will focus on the robust and widely applicable Fischer-Speier esterification method, a classic acid-catalyzed esterification of a carboxylic acid with an alcohol. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and outline the necessary safety precautions and characterization techniques.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of all substances involved is paramount for a successful and safe experiment. The table below summarizes key data for the reactants, catalyst, solvent, and the final product.
| Compound | Formula | MW ( g/mol ) | MP (°C) | BP (°C) | Density (g/cm³) | Hazards |
| 4-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 171-177 | - | - | Skin/eye irritant |
| Methanol | CH₃OH | 32.04 | -97.6 | 64.7 | 0.792 | Highly flammable, Toxic |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 10 | 337 | 1.84 | Severe skin/eye burns, Corrosive |
| This compound | C₈H₆BrClO₂ | 249.49 | - | - | ~1.565 | Harmful if swallowed/inhaled/skin contact |
Reaction Mechanism: The Fischer-Speier Esterification
The synthesis of this compound from 4-bromo-2-chlorobenzoic acid and methanol is a classic example of the Fischer-Speier esterification. This reaction is an acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several key, reversible steps.[1][2][3]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3]
-
Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The protonated ester is then deprotonated to yield the final methyl ester product and regenerate the acid catalyst.
To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol) is typically used.[1][2]
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Reagents
-
4-Bromo-2-chlorobenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (98%)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated Sodium Chloride solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Deionized Water
Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-chlorobenzoic acid.
-
Add a significant excess of anhydrous methanol. The methanol acts as both a reactant and a solvent. A 10-20 fold molar excess is common.
-
Begin stirring the mixture at room temperature to dissolve the carboxylic acid.
-
-
Catalyst Addition:
-
While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 molar equivalents) to the reaction mixture. Caution: The addition of sulfuric acid to methanol is highly exothermic. Add the acid dropwise, and consider cooling the flask in an ice bath during the addition.
-
-
Reaction:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle or an oil bath.
-
Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing cold deionized water. This will quench the reaction and precipitate the crude product.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate. Repeat the extraction two more times to ensure all the product is recovered.
-
Combine the organic layers in the separatory funnel.
-
-
Purification:
-
Wash the combined organic layers sequentially with:
-
Saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Be cautious as this will produce CO₂ gas, so vent the separatory funnel frequently.
-
Deionized water.
-
Brine to remove the bulk of the dissolved water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and collect the filtrate.
-
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude this compound. The product is often obtained as a light-colored oil or solid.
-
Safety and Handling Precautions
-
General: This procedure should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6][7][8][9][10][11][12][13][14][15][16][17]
-
Methanol: Methanol is highly flammable and toxic. Avoid inhalation, ingestion, and skin contact. It can cause blindness and death if ingested.[6][15][16][17][18][19][20][21][22][23]
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns upon contact. Handle with extreme care and always add acid to the solvent (methanol in this case), never the other way around, to avoid violent splashing.[5][7][9][11][24][25][26][27][28]
-
Thionyl Chloride (Alternative Reagent): If using thionyl chloride, be aware that it is a highly corrosive and toxic liquid that reacts violently with water to produce toxic gases (HCl and SO₂). It should be handled with extreme caution in a fume hood.[8][10][12][13][14][29][30][31][32][33]
-
Product: this compound is harmful if swallowed, inhaled, or in contact with skin.[4]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aromatic protons and the methyl ester protons. The integration and splitting patterns will be consistent with the structure.
-
¹³C NMR will show the expected number of signals for the aromatic carbons, the carbonyl carbon, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1720-1740 cm⁻¹.
Conclusion
This guide provides a detailed and scientifically robust protocol for the synthesis of this compound. By understanding the underlying reaction mechanism, adhering to the step-by-step procedure, and prioritizing safety, researchers can confidently and efficiently produce this valuable chemical intermediate for their ongoing research and development endeavors.
References
- Chemscape. Methanol Safety: Exposure Risks & Protective Measures. [Link]
- Chemsrc.
- Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL. [Link]
- Turito. Sulfuric Acid: Properties, Structure & Uses. [Link]
- Westlab.
- VelocityEHS.
- TSM TheSafetyMaster Private Limited. Sulfuric Acid Safety Guidelines: A Comprehensive Approach. [Link]
- Britannica. Methanol | Properties, Production, Uses, & Poisoning. [Link]
- Bionity. Thionyl chloride. [Link]
- Vedantu. Sulfuric Acid: Properties, Uses & Safety Explained. [Link]
- Study.com. Sulfuric Acid | Properties & Structure - Lesson. [Link]
- NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. [Link]
- PubChem - NIH. Sulfuric Acid | H2SO4 | CID 1118. [Link]
- PubChem - NIH. Methanol | CH3OH | CID 887. [Link]
- PubChem - NIH. Thionyl Chloride | SOCl2 | CID 24386. [Link]
- NC DPH: Epidemiology. Occupational Safety Resources on Sulfuric Acid. [Link]
- Vedantu. Thionyl Chloride: Properties, Uses & Reactions Explained. [Link]
- Britannica. Sulfuric acid | History, Structure, Physical Properties, Chemical Properties, Uses, & Facts. [Link]
- VelocityEHS.
- Sciencemadness Wiki. Thionyl chloride. [Link]
- University of Wisconsin-Madison. Methanol Solvent Properties. [Link]
- Wikipedia. Methanol. [Link]
- Bionium.
- State of Michigan. SAFETY DATA SHEET - Methanol (230, 232, 233). [Link]
- Methanol Institute. METHANOL SAFE HANdLING MANUAL - health and safety module. [Link]
- YouTube. Hazards of Methanol: Risks and Safety Precautions. [Link]
- PubChem. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829. [Link]
- University of California, Irvine.
- Cheméo. Chemical Properties of 4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2). [Link]
- Chemistry Steps.
- YouTube.
- BYJU'S.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | CAS#:185312-82-7 | Chemsrc [chemsrc.com]
- 5. westlab.com.au [westlab.com.au]
- 6. ehs.com [ehs.com]
- 7. Sulfuric Acid Safety Guidelines: A Comprehensive Approach - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 8. nj.gov [nj.gov]
- 9. CCOHS: Sulfuric Acid [ccohs.ca]
- 10. westliberty.edu [westliberty.edu]
- 11. ehs.com [ehs.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.be [fishersci.be]
- 14. bionium.miami.edu [bionium.miami.edu]
- 15. michigan.gov [michigan.gov]
- 16. methanol.org [methanol.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Methanol Safety: Exposure Risks & Protective Measures | Chemscape [chemscape.com]
- 19. cetinerengineering.com [cetinerengineering.com]
- 20. britannica.com [britannica.com]
- 21. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Methanol Solvent Properties [macro.lsu.edu]
- 23. Methanol - Wikipedia [en.wikipedia.org]
- 24. Sulfuric Acid: Properties, Structure & Uses | Turito [turito.com]
- 25. Sulfuric Acid: Properties, Uses & Safety Explained [vedantu.com]
- 26. Sulfuric Acid | Properties & Structure - Lesson | Study.com [study.com]
- 27. Sulfuric Acid | H2SO4 | CID 1118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Sulfuric acid | History, Structure, Physical Properties, Chemical Properties, Uses, & Facts | Britannica [britannica.com]
- 29. Thionyl chloride | 7719-09-7 [chemicalbook.com]
- 30. Thionyl chloride [bionity.com]
- 31. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. Thionyl Chloride: Properties, Uses & Reactions Explained [vedantu.com]
- 33. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]
Application Note: A Detailed Protocol for the Acid-Catalyzed Esterification of 4-Bromo-2-chlorobenzoic Acid
Introduction
Halogenated aromatic carboxylic acids and their corresponding esters are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The ester functional group can serve as a protecting group for the carboxylic acid, modulate the pharmacokinetic properties of a drug candidate, or act as a key intermediate for further chemical transformations.[2] The subject of this guide, 4-bromo-2-chlorobenzoic acid, possesses multiple reactive sites, making its selective transformation a common challenge for medicinal and process chemists.
This application note provides a comprehensive, field-proven protocol for the efficient esterification of 4-bromo-2-chlorobenzoic acid to its methyl ester via a Fischer-Speier esterification. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure with integrated causality, and discuss critical parameters for optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for this important chemical transformation.
Reaction Overview & Mechanistic Spotlight
The Fischer-Speier esterification is a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] The overall transformation for the topic at hand is as follows:
Chemical Equation: BrC₆H₃(Cl)COOH + CH₃OH ⇌ (H₂SO₄ catalyst) ⇌ BrC₆H₃(Cl)COOCH₃ + H₂O
The reaction is an equilibrium process.[3][5] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (in this case, methanol), which also conveniently serves as the solvent, or by removing water as it is formed.[4][6]
The mechanism proceeds through several key steps:[5][7]
-
Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.[5][8]
-
Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[7]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[10]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[5][7]
The presence of an ortho-substituent (the chloro group) on the benzoic acid ring can introduce steric hindrance, which may slow the reaction rate.[6] Therefore, sufficient reaction time and thermal energy (reflux) are crucial to drive the reaction to completion.
Detailed Experimental Protocol
This protocol details the synthesis of methyl 4-bromo-2-chlorobenzoate.
Materials and Equipment
Reagents:
-
4-Bromo-2-chlorobenzoic acid (CAS: 59748-90-2)
-
Methanol (CH₃OH), anhydrous (CAS: 67-56-1)
-
Sulfuric acid (H₂SO₄), concentrated (98%) (CAS: 7664-93-9)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate)
Equipment:
-
Round-bottom flask (e.g., 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
Reagent & Product Data
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Form | CAS Number |
| 4-Bromo-2-chlorobenzoic acid | 235.46[11] | 171-175 | Solid | 59748-90-2 |
| This compound | 249.49[12] | N/A (Oil) | Oil[12] | 185312-82-7[12] |
Step-by-Step Procedure
Part A: Reaction Setup and Reflux
-
Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-chlorobenzoic acid (e.g., 10.0 g, 42.5 mmol, 1.0 eq).[12]
-
Solvent and Reagent Addition: Place the flask in a fume hood and add 100 mL of anhydrous methanol.[12] The large excess of methanol serves as both the reacting alcohol and the solvent, driving the reaction equilibrium forward.[5][6]
-
Catalyst Addition: While stirring the solution, carefully and slowly add concentrated sulfuric acid (e.g., 2 mL, ~0.1 eq) dropwise. Causality: This exothermic addition must be done slowly to control the temperature. The sulfuric acid is the catalyst that protonates the carboxylic acid, initiating the reaction.[9][13]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.[14] Allow the reaction to reflux for 4-10 hours. Due to potential steric hindrance from the ortho-chloro group, a longer reaction time may be necessary.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To do this, take a small aliquot from the reaction mixture, spot it on a TLC plate alongside a spot of the starting material, and elute with a suitable solvent system (e.g., 9:1 Hexanes:EtOAc). The reaction is complete when the starting material spot has disappeared and a new, less polar product spot is dominant.[6]
Part B: Work-up and Isolation
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.[6]
-
Extraction: Redissolve the resulting residue in an organic solvent like ethyl acetate (e.g., 100 mL) and transfer the solution to a separatory funnel. Add deionized water (e.g., 50 mL) and shake.[12]
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the separatory funnel in small portions until the evolution of CO₂ gas ceases. Causality: This step neutralizes the sulfuric acid catalyst and removes any unreacted 4-bromo-2-chlorobenzoic acid by converting it to its water-soluble sodium salt.[6][9]
-
Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Causality: The water wash removes residual salts, and the brine wash helps to remove residual water from the organic phase.[6]
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[6] Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester. The product, this compound, should be obtained as a light tan oil.[12]
Part C: Purification
-
The crude product is often of sufficient purity for many applications. If further purification is required, vacuum distillation can be employed.[6][15]
Process Workflow Visualization
Caption: Workflow for the esterification of 4-bromo-2-chlorobenzoic acid.
Safety Precautions
-
General: All operations should be performed in a well-ventilated chemical fume hood.[16] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[16][17]
-
Concentrated Sulfuric Acid: This is a highly corrosive substance that can cause severe burns. Handle with extreme care and add it slowly to the reaction mixture to avoid splashing and excessive heat generation.
-
Thionyl Chloride (Alternative Method): If considering an alternative route via an acyl chloride, be aware that thionyl chloride is toxic, corrosive, and reacts violently with water, liberating toxic gases like HCl and SO₂.[18][19][20] Strict anhydrous conditions and a proper gas trap are mandatory.
Troubleshooting & Optimization
-
Low Yield:
-
Incomplete Reaction: The reaction may be slow due to steric hindrance.[6] Ensure the reaction has run to completion by TLC before work-up. Consider extending the reflux time.
-
Presence of Water: The starting materials and glassware must be dry, as water will inhibit the forward reaction.[6] Using anhydrous methanol is recommended.
-
Insufficient Catalyst: Ensure the correct catalytic amount of acid is used.[6]
-
-
Unexpected Byproducts:
-
Alkene Formation: This is unlikely with a primary alcohol like methanol but can occur with secondary or tertiary alcohols at high temperatures.[6]
-
Sulfonation: At very high temperatures, concentrated sulfuric acid can cause sulfonation of the aromatic ring, though this is less common under typical reflux conditions for this substrate.[6]
-
-
Optimization:
-
Microwave Synthesis: For rapid optimization, sealed-vessel microwave conditions can significantly reduce reaction times and improve yields for substituted benzoic acids.[21][22][23]
-
Alternative Catalysts: While sulfuric acid is effective, other acid catalysts like p-toluenesulfonic acid (p-TsOH) or dry hydrogen chloride gas can also be used.[6][12]
-
Conclusion
The Fischer-Speier esterification remains a highly effective and scalable method for the synthesis of esters from carboxylic acids. The protocol detailed herein for the conversion of 4-bromo-2-chlorobenzoic acid to its methyl ester is robust and reliable. By understanding the underlying mechanism and paying close attention to key parameters such as reaction time and anhydrous conditions, researchers can consistently achieve high yields of the desired product, facilitating further research and development in medicinal and materials chemistry.
References
- Chemsrc. (2025). This compound | CAS#:185312-82-7.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- SIELC Technologies. (2018). 4-Bromo-2-chlorobenzoic acid.
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
- ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
- American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences.
- Chemguide. (n.d.). mechanism for the esterification reaction.
- PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.
- NJ.gov. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE.
- Unknown Source. (n.d.). Preparation of Methyl Benzoate.
- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Springboard Biodiesel. (n.d.). Acid-Catalyzed Esterification.
- European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID.
- JoVE. (2020). Esterification - Concept.
- Chemistry LibreTexts. (2023). Esterification.
- Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate for SGLT2 Inhibitors.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- ACS Publications. (n.d.). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2).
- Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
- JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- Chemistry Stack Exchange. (2017). Use of concentrated sulfuric acid in Fischer esterification.
- Unknown Source. (n.d.). Lab5 procedure esterification.
Sources
- 1. data.epo.org [data.epo.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Video: Esterification - Concept [jove.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 15. personal.tcu.edu [personal.tcu.edu]
- 16. This compound | CAS#:185312-82-7 | Chemsrc [chemsrc.com]
- 17. nj.gov [nj.gov]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. westliberty.edu [westliberty.edu]
- 20. fishersci.be [fishersci.be]
- 21. academicpublishers.org [academicpublishers.org]
- 22. researchgate.net [researchgate.net]
- 23. jps.usm.my [jps.usm.my]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-bromo-2-chlorobenzoate
Introduction: Strategic Utilization of a Dihalogenated Building Block
Methyl 4-bromo-2-chlorobenzoate is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its dihalogenated aromatic core, featuring both a bromine and a chlorine substituent, offers a platform for sequential and site-selective cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, stands as a paramount tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] This guide provides an in-depth exploration of the application of this compound in Suzuki-Miyaura coupling reactions, detailing the underlying mechanistic principles, offering optimized protocols, and discussing key considerations for achieving high efficiency and selectivity. The derivatives of such biphenyl compounds are of significant pharmacological interest, with applications as potential anticancer and antimicrobial agents.[3][4]
The presence of two distinct halogen atoms on the benzene ring introduces a chemoselectivity challenge. The relative reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle typically follows the order: I > Br > OTf >> Cl.[5][6] This inherent reactivity difference allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This application note will focus on protocols that exploit this reactivity difference to achieve mono-arylation at the 4-position.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle and Chemoselectivity
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. This is generally the rate-determining step of the reaction.[5]
-
Transmetalation: The organoboron reagent (boronic acid or ester) transfers its organic group to the palladium center, a process that is typically facilitated by a base.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][5]
In the case of this compound, the oxidative addition of the Pd(0) catalyst is expected to occur preferentially at the more labile carbon-bromine bond over the stronger carbon-chlorine bond.[9][10] Achieving high selectivity is crucial and is influenced by the choice of catalyst, ligands, base, and reaction conditions. While the C-Br bond is significantly more reactive, forcing conditions or highly active catalyst systems could lead to undesired coupling at the C-Cl position or diarylation.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction with this compound.
Experimental Protocols
The following protocols provide starting points for the selective Suzuki-Miyaura coupling at the C-Br position of this compound. Optimization may be necessary for different boronic acid coupling partners.
Protocol 1: General Conditions using a Buchwald Ligand
This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids, employing a highly active Buchwald ligand which is effective for sterically hindered substrates.[12][13]
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3 equivalents)
-
Anhydrous Toluene
-
Degassed Water (Toluene/Water = 5:1 v/v)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), Palladium(II) Acetate (0.02 equivalents), SPhos (0.04 equivalents), and potassium phosphate (3 equivalents).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Conditions for Less Reactive or Electron-Deficient Boronic Acids
For challenging coupling partners, such as electron-deficient boronic acids, a more active catalyst system and stronger base may be required.[5][14]
Materials:
-
This compound
-
Electron-deficient aryl/heteroaryl boronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (3.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3 equivalents)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox, charge a dry reaction tube with this compound (1 equivalent), the boronic acid (1.5 equivalents), Pd₂(dba)₃ (0.015 equivalents), XPhos (0.035 equivalents), and cesium carbonate (3 equivalents).
-
Add anhydrous 1,4-dioxane to the tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress. Due to the lower reactivity, longer reaction times (12-24 hours) may be necessary.
-
Follow the workup and purification procedure outlined in Protocol 1.
Data Summary and Comparison
The choice of reaction components significantly impacts the outcome of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and expected yields for the mono-arylation of this compound.
| Parameter | Condition A (General) | Condition B (Challenging Substrates) | Rationale & Remarks |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd₂(dba)₃ is a Pd(0) source, often more active. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[1] |
| Ligand | SPhos | XPhos | Both are bulky, electron-rich Buchwald ligands that promote oxidative addition and reductive elimination. XPhos is often superior for more challenging substrates.[12][13] |
| Base | K₃PO₄ | Cs₂CO₃ | Cs₂CO₃ is a stronger base and more soluble in organic solvents, often enhancing reaction rates, especially with less reactive boronic acids.[7] |
| Solvent | Toluene/Water | 1,4-Dioxane | The addition of water in the toluene system can aid in the dissolution of the base and facilitate transmetalation. Dioxane is a common solvent for Suzuki couplings.[7][14] |
| Temperature | 100-110 °C | 100 °C | Elevated temperatures are generally required to overcome the activation energy of the oxidative addition step.[7] |
| Typical Yields | 75-95% | 60-85% | Yields are highly dependent on the specific boronic acid used. |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand (e.g., from SPhos to XPhos), or using a stronger base like Cs₂CO₃. Increasing the temperature may also be beneficial.[13]
-
Formation of Diarylated Product: If coupling at the C-Cl position is observed, reducing the reaction temperature or time may improve selectivity. Using a less active catalyst system could also be explored, although this may lead to lower overall conversion.
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid is a common side reaction. To minimize this, ensure the reaction is performed under an inert atmosphere and use anhydrous solvents. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.
-
Homocoupling: The formation of biaryl products from the boronic acid (R-R) can occur. This is often minimized by using the appropriate stoichiometry and ensuring efficient transmetalation.
Conclusion
This compound is a valuable and versatile substrate for Suzuki-Miyaura coupling reactions. By carefully selecting the catalyst system, base, and solvent, highly selective mono-arylation at the more reactive C-Br bond can be achieved. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully utilize this building block in the synthesis of a wide array of complex molecules for applications in drug discovery and materials science.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Valente, C., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2170-2179.
- Dalton Transactions. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(38), 13245-13251.
- ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- Scriven, E. F. V., & Murugan, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Arkivoc, 2005(3), 140-151.
- ChemRxiv. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
- The Royal Society of Chemistry. (2014). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 12(10), 1606-1611.
- National Institutes of Health. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(32), 5834-5837.
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Cambridge Open Engage. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2415-2423.
- National Institutes of Health. (2018). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 3(10), 13545-13554.
- MDPI. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320.
- World Wide Journal of Multidisciplinary Research and Development. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 3(9), 178-183.
- ACS Publications. (2014). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 79(18), 8760-8772.
- National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 2025-2029.
- TIB.eu. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen...oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 79(5).
- National Institutes of Health. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 450-454.
- Springer. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research, 6(4), 1-11.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- The Royal Society of Chemistry. (2015). A recyclable supramolecular palladium catalyst for Suzuki-Miyaura coupling in aqueous media. RSC Advances, 5(10), 7352-7358.
- National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18413-18442.
- Google Patents. Method for preparing 4-methyl-biphenyl derivatives.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Advantage of Methyl 4-bromo-2-chlorobenzoate in Synthesis
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4-bromo-2-chlorobenzoate
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.[1] The architects of these reactions—Richard Heck, Ei-ichi Negishi, and Akira Suzuki—were recognized with the 2010 Nobel Prize in Chemistry for their transformative contributions.[2] Within this field, the choice of substrate is paramount to strategic synthesis. This compound is a particularly valuable bifunctional building block for researchers in medicinal and materials chemistry. Its structure features two distinct halogen atoms on an aromatic ring: a bromine atom, which is more reactive and thus primed for selective initial coupling, and a more robust chlorine atom that can be targeted in a subsequent transformation. This differential reactivity allows for programmed, stepwise functionalization, opening pathways to complex molecular architectures.[3]
This guide provides a detailed technical overview and actionable laboratory protocols for successfully conducting cross-coupling reactions with this compound. We will delve into the essential laboratory setup for handling air-sensitive reagents, provide step-by-step protocols for key transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and discuss methods for reaction monitoring and product purification.
Part 1: Core Laboratory Principles for Air-Sensitive Cross-Coupling
The majority of palladium-catalyzed cross-coupling reactions are sensitive to oxygen and moisture.[4] The Pd(0) catalytic species is easily oxidized, and many organometallic reagents are readily protonated by water. Therefore, the success of these reactions hinges on the rigorous exclusion of air and moisture through the use of inert atmosphere techniques.[5][6]
Establishing an Inert Atmosphere: The Schlenk Line
A Schlenk line is a dual-manifold apparatus that allows for the safe and efficient manipulation of air-sensitive compounds.[6][7] One manifold is connected to a source of dry, inert gas (typically high-purity argon or nitrogen), while the other is connected to a vacuum pump. Argon is often preferred as it is denser than air and can effectively displace it from the reaction vessel.[8]
Key Operations:
-
Purge-and-Refill Cycles: Before introducing any reagents, the reaction vessel (e.g., a Schlenk flask) must be purged of atmospheric gases. This is achieved by evacuating the flask using the vacuum manifold and then backfilling it with inert gas.[6] This cycle is typically repeated three to five times to ensure a completely inert environment.[4][6]
-
Maintaining Positive Pressure: Throughout the experiment, a slight positive pressure of inert gas is maintained within the system. This is visually confirmed by bubbling the outflowing gas through a mineral oil or mercury bubbler.[9] This positive pressure ensures that any potential leaks will result in the outflow of inert gas rather than the inflow of air.
Glassware and Reagent Preparation
-
Drying Glassware: A thin film of moisture adsorbs to the surface of all laboratory glassware. This must be removed before use. The most common method is to dry the glassware in an oven (e.g., at 125-140°C) overnight and allow it to cool in a desiccator or under a stream of inert gas.[9] For more rigorous applications, flame-drying the glassware under vacuum is employed to drive off adsorbed water.[6][8][10]
-
Solvent Degassing: Solvents contain dissolved oxygen that must be removed. Common methods for degassing include:
-
Freeze-Pump-Thaw: The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, the vessel is sealed, and the solvent is thawed. Trapped gases are released into the headspace and the process is repeated three times.[6]
-
Sparging: Inert gas is bubbled vigorously through the solvent for 15-30 minutes to displace dissolved oxygen.[4]
-
Vacuum Application: The solvent is subjected to a vacuum while being stirred or sonicated to evolve dissolved gases.[6]
-
-
Handling Reagents: Solid reagents are typically weighed out quickly in the air and added to the reaction flask before purging. Air-sensitive liquid reagents are transferred using dry, gas-tight syringes that have been flushed with inert gas.[9][10][11] For larger volumes, a cannula transfer technique is used to move liquids between septa-sealed vessels under positive inert gas pressure.[6][7]
Caption: General laboratory setup for an air-sensitive reaction.
Part 2: Application Protocols for this compound
The following protocols are designed as robust starting points and may require optimization depending on the specific coupling partner.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming a carbon-carbon bond between an aryl halide and an organoboron reagent.[3][12][13] The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation.[13][14]
Principle: Selective coupling at the more reactive C-Br bond of this compound with an arylboronic acid.
Detailed Protocol:
-
Glassware Preparation: Add a magnetic stir bar to a 25 mL Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under an argon atmosphere.
-
Reagent Addition (Solids): In the flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times.[15]
-
Solvent Addition: Under a positive flow of argon, add the degassed solvent via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the specified temperature and stir vigorously for the indicated time.
-
Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[15]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[3][15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[15]
Table 1: Reagents and Conditions for a Representative Suzuki-Miyaura Coupling
| Component | Reagent | Equivalents | Catalyst System | Base | Solvent | Temp. | Time |
| Aryl Halide | This compound | 1.0 | Pd(OAc)₂ (2 mol%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 °C | 2-12 h |
| Boron Reagent | (4-methoxyphenyl)boronic acid | 1.2 | PCy₃·HBF₄ (4 mol%) |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[16][17] The reaction is unique in its typical use of a dual-catalyst system: a palladium complex and a copper(I) co-catalyst, along with an amine base.[17][18]
Principle: Selective alkynylation at the C-Br position of this compound.
Detailed Protocol:
-
Setup: Flame-dry a Schlenk tube containing a stir bar under vacuum and cool under an argon atmosphere.
-
Reagent Addition (Solids): Add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide co-catalyst to the tube.
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (3x cycle).
-
Solvent and Liquid Reagents: Add the anhydrous, degassed solvent (e.g., THF or Toluene), followed by the amine base (e.g., triethylamine or diisopropylamine) and the terminal alkyne via syringe.[16]
-
Reaction: Stir the mixture at room temperature or heat as required. The reaction often turns dark brown or black, indicating catalyst activity.[19]
-
Monitoring: Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts and the amine base.[16][19]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 2: Reagents and Conditions for a Representative Sonogashira Coupling
| Component | Reagent | Equivalents | Catalyst System | Base | Solvent | Temp. | Time |
| Aryl Halide | This compound | 1.0 | PdCl₂(PPh₃)₂ (2 mol%) | Triethylamine (2.0) | THF | 60 °C | 4-18 h |
| Alkyne | Phenylacetylene | 1.1 | CuI (1 mol%) |
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for synthesizing aryl amines from aryl halides.[20][21][22] This method has largely replaced harsher, traditional techniques for C-N bond formation due to its broad scope and functional group tolerance.[20]
Principle: Selective amination at the C-Br bond of this compound with a primary or secondary amine.
Detailed Protocol:
-
Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst, ligand, and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition: Add the this compound. Seal the tube with a septum.
-
Solvent and Amine Addition: Remove the tube from the glovebox (if used). Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) followed by the amine coupling partner via syringe.
-
Reaction: Heat the sealed tube in an oil bath with vigorous stirring.
-
Monitoring: Follow the reaction's progress via LC-MS or GC-MS.
-
Work-up: After cooling, pass the reaction mixture through a short plug of celite to filter out the palladium catalyst. Rinse the plug with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Table 3: Reagents and Conditions for a Representative Buchwald-Hartwig Amination
| Component | Reagent | Equivalents | Catalyst System | Base | Solvent | Temp. | Time |
| Aryl Halide | This compound | 1.0 | Pd₂(dba)₃ (2 mol%) | NaOtBu (1.4) | Toluene | 100 °C | 12-24 h |
| Amine | Morpholine | 1.2 | XPhos (4 mol%) |
Part 3: Workflow and Analysis
A successful cross-coupling experiment follows a logical progression from careful setup to definitive analysis.
Caption: Experimental workflow from setup to analysis.
Analytical Characterization
Once the product is purified, its identity and purity must be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be acquired.[23][24]
-
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These hybrid techniques are invaluable for confirming the molecular weight of the product and assessing its purity.[25][26]
By adhering to these rigorous laboratory practices and protocols, researchers can effectively harness the synthetic potential of this compound to build complex molecules for a wide range of scientific applications.
References
- Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.
- ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?.
- YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up.
- YouTube. (2022). Inert Atmosphere.
- Wikipedia. (n.d.). Air-free technique.
- Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods.
- University of Manchester Research Explorer. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education.
- ResearchGate. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- nevoLAB. (2020). Improvements for air sensitive reactions by using a new developed inertizing manifold.
- Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Heck reaction.
- ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
- MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Mizoroki-Heck reactions of aryl-bromides/chlorides with 4- methyl....
- MDPI. (n.d.). Advances in Cross-Coupling Reactions.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- SpringerLink. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
- News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
- alwsci. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. fiveable.me [fiveable.me]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 24. pharmtech.com [pharmtech.com]
- 25. news-medical.net [news-medical.net]
- 26. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
Application Note: High-Purity Isolation of Methyl 4-bromo-2-chlorobenzoate via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, optimized protocol for the purification of Methyl 4-bromo-2-chlorobenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The described method utilizes automated flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase gradient. This protocol is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, essential for subsequent synthetic steps and biological screening. The causality behind each step is explained to provide a deeper understanding of the purification process.
Introduction
This compound is a substituted aromatic ester whose purity is critical for the successful synthesis of more complex molecules. Impurities from the initial synthesis, such as unreacted starting materials or side-products, can interfere with downstream reactions, leading to lower yields and the formation of undesirable byproducts. Column chromatography is a fundamental purification technique in organic chemistry that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2][3][4] This application note details a robust and reproducible flash column chromatography method for the efficient purification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | [5][6][7] |
| Molecular Weight | 249.49 g/mol | [5][6] |
| Appearance | Liquid or solid | |
| Boiling Point | 295.1 ± 20.0 °C at 760 mmHg | [5] |
| LogP | 3.18 | [5] |
| CAS Number | 185312-82-7 | [5][6][7] |
The polarity of the molecule, indicated by its functional groups (ester, bromo, chloro) and LogP value, suggests that silica gel is a suitable stationary phase and a non-polar to moderately polar solvent system will be effective for elution.[2][5]
Safety and Handling
This compound and the solvents used in this protocol are hazardous. Always consult the Safety Data Sheet (SDS) before handling.[5]
-
This compound: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Hexane: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and serious eye irritation. May cause drowsiness or dizziness.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[5]
Experimental Protocol
This protocol is optimized for the purification of approximately 1-2 grams of crude this compound.
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass wool or cotton
-
Glass chromatography column (e.g., 40 mm diameter, 300 mm length)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Thin Layer Chromatography (TLC) Analysis of Crude Material
-
Rationale: TLC is a rapid and essential technique to determine the optimal solvent system for separation and to visualize the number of components in the crude mixture.[3][4]
-
Procedure:
-
Dissolve a small amount of the crude this compound in a few drops of ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a pre-determined solvent system. A good starting point is a 9:1 hexane/ethyl acetate mixture.[8]
-
Visualize the plate under a UV lamp (254 nm). The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.
-
Step 2: Column Preparation (Slurry Packing Method)
-
Rationale: The slurry packing method ensures a homogenous and tightly packed column, which is critical for achieving good separation and preventing band broadening.[2]
-
Procedure:
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, create a slurry of silica gel in the initial eluting solvent (e.g., 95:5 hexane/ethyl acetate). Use approximately 30-50 times the weight of silica gel to the weight of the crude sample.[2]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Continuously tap the side of the column to promote even packing.
-
Open the stopcock to drain some solvent, allowing the silica to settle. Do not let the top of the silica bed run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Step 3: Sample Loading
-
Rationale: Proper sample loading is crucial for a high-resolution separation. The sample should be applied in a concentrated band to the top of the column.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluting solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just above the top sand layer.
-
Carefully add the initial eluting solvent to the top of the column.
-
Step 4: Elution and Fraction Collection
-
Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient for separating compounds with different polarities.[3]
-
Procedure:
-
Begin eluting the column with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Collect fractions of a consistent volume (e.g., 10-15 mL) in labeled test tubes.
-
Gradually increase the polarity of the eluting solvent as the separation progresses. A suggested gradient is provided in the table below.
-
Monitor the elution of compounds using TLC.
-
Table 1: Suggested Solvent Gradient for Elution
| Fraction Range | Hexane (%) | Ethyl Acetate (%) | Expected Eluted Components |
| 1-10 | 95 | 5 | Non-polar impurities |
| 11-30 | 90 | 10 | This compound |
| 31-40 | 80 | 20 | More polar impurities |
Step 5: Analysis of Fractions and Product Isolation
-
Rationale: TLC analysis of the collected fractions allows for the identification of the fractions containing the pure product.
-
Procedure:
-
Spot every few fractions onto a TLC plate.
-
Develop and visualize the TLC plate to identify the fractions containing only the desired compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, GC-MS) to confirm its purity and identity.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | - Improperly packed column- Incorrect solvent system- Sample overload | - Repack the column using the slurry method.- Optimize the solvent system using TLC.- Use a larger column or less sample. |
| Cracked Column Bed | - Column ran dry | - Ensure the solvent level is always above the silica bed. |
| Compound Elutes Too Quickly | - Solvent system is too polar | - Start with a less polar solvent system. |
| Compound Does Not Elute | - Solvent system is not polar enough | - Gradually increase the polarity of the solvent system. |
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using flash column chromatography. By following this guide, researchers can consistently obtain a high-purity product, which is essential for reliable and reproducible results in subsequent research and development activities. The principles and techniques described herein are broadly applicable to the purification of other organic compounds.
References
- Chemsrc. (2025). This compound | CAS#:185312-82-7.
- PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- PubChem. (n.d.). This compound. National Institutes of Health.
- JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | CAS#:185312-82-7 | Chemsrc [chemsrc.com]
- 6. This compound [oakwoodchemical.com]
- 7. 185312-82-7|this compound|BLD Pharm [bldpharm.com]
- 8. prepchem.com [prepchem.com]
Application Note: A Protocol for the Purification of Methyl 4-bromo-2-chlorobenzoate via Recrystallization
Abstract
This document provides a comprehensive guide for the purification of Methyl 4-bromo-2-chlorobenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Achieving high purity of this compound is critical for downstream applications where impurities can lead to unwanted side reactions, reduced yields, and compromised final product integrity. This application note details a robust recrystallization protocol, grounded in the fundamental principles of solubility and crystal growth. It offers a step-by-step methodology, from solvent selection to final purity assessment, designed to be a self-validating system for researchers, chemists, and drug development professionals.
Introduction: The Imperative for Purity
This compound (CAS No. 185312-82-7) is a halogenated aromatic ester widely utilized as a building block in organic synthesis.[1][2] The presence of bromine and chlorine atoms, along with the methyl ester group, provides multiple reactive sites for constructing more complex molecules.[1] However, the synthetic routes to this intermediate, often starting from 4-bromo-2-chlorobenzoic acid, can introduce various impurities, including unreacted starting materials, isomeric byproducts, or residual reagents.[3][4]
Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the desired compound and contaminants.[5] The principle is straightforward yet elegant: a solvent is chosen in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[5][6][7] Impurities, ideally, either remain in solution upon cooling or are insoluble in the hot solvent and can be filtered off. This guide explains the causality behind each step to ensure a reproducible and effective purification process.
Foundational Principles: Solvent Selection
The success of any recrystallization procedure hinges on the appropriate choice of solvent.[5][7] An ideal solvent system should meet several key criteria, which form the logical basis for the experimental protocol.
Key Solvent Characteristics
-
Differential Solubility : The compound of interest should exhibit high solubility in the boiling solvent and low solubility in the cold solvent. This differential is crucial for maximizing the recovery of the purified product.[5][6]
-
Impurity Solubility : Soluble impurities should remain in the cold solvent (the "mother liquor") after the desired compound has crystallized. Insoluble impurities should not dissolve in the hot solvent, allowing for their removal via hot filtration.[6][7]
-
Chemical Inertness : The solvent must not react with the compound being purified.[7][8]
-
Volatility : The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[8]
-
Safety : The chosen solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]
Solvent Screening for this compound
Given its structure as an aromatic ester, polar protic and aprotic solvents are good candidates.[9] A preliminary screening is essential to identify the optimal solvent or solvent mixture. The following table summarizes potential solvents and their relevant properties for this application.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |
| Methanol | 64.7 | Polar Protic | Often effective for esters. Its high volatility aids in drying. |
| Ethanol | 78.4 | Polar Protic | Similar to methanol, may offer a slightly different solubility profile. |
| Isopropanol | 82.6 | Polar Protic | A less polar alcohol, potentially useful if solubility in methanol/ethanol is too high at room temperature. |
| Ethyl Acetate | 77.1 | Polar Aprotic | Shares an ester functional group, which can be a good indicator of suitable solubility.[9] |
| Hexane / Ethyl Acetate | 69 / 77.1 | Non-polar / Polar Aprotic | A mixed-solvent system can be fine-tuned. The compound is dissolved in the "good" solvent (ethyl acetate) and the "bad" solvent (hexane) is added to induce precipitation.[6] |
| Water | 100 | Very Polar Protic | Due to the hydrophobic aromatic structure, solubility in water is expected to be low, making it a potential anti-solvent in a mixed system.[1] |
Experimental Protocol and Workflow
This section provides a detailed, step-by-step methodology for the recrystallization of this compound. The protocol is designed as a self-validating system, with checkpoints to ensure optimal purification.
Safety Precautions
-
Handle this compound and all solvents in a certified chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]
-
Avoid inhalation of dust or vapors.[10]
-
Keep solvents away from heat, sparks, and open flames.[10]
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Methanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen solvent (e.g., Methanol) to its boiling point. Add the hot solvent to the crude material portion-wise, with continuous stirring and heating, until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, which maximizes the yield upon cooling.[5]
-
Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.[5] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Inducing Crystallization (If Necessary): If crystals do not form, it may be due to a supersaturated solution or the absence of nucleation sites. Try one of the following techniques:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide a surface for crystal growth to begin.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.
-
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality: The cold solvent washes away the impurity-laden mother liquor adhering to the crystal surfaces without dissolving a significant amount of the product.
-
Drying: Transfer the crystals to a watch glass and allow them to air-dry, or for more efficient drying, place them in a vacuum oven at a temperature well below the compound's melting point. Dry to a constant weight.
Purity Assessment and Characterization
The success of the recrystallization must be validated through analytical techniques.[11] A pure compound will exhibit consistent physical and spectroscopic properties.[12]
Analytical Methods
| Technique | Purpose | Expected Result for High-Purity Product |
| Melting Point | Assess Purity | A sharp melting point range (typically < 2°C). Impurities typically depress and broaden the melting point range.[11] |
| HPLC | Quantify Purity | A single major peak corresponding to the product, with purity typically >99%.[13] |
| ¹H NMR | Confirm Structure & Purity | A clean spectrum with chemical shifts, coupling constants, and integration values consistent with the structure of this compound. Absence of signals from impurities.[14] |
| FT-IR | Confirm Functional Groups | Presence of characteristic absorption bands for the C=O (ester), C-O, C-Cl, C-Br, and aromatic C-H bonds. |
Expected Outcomes
-
Appearance: The crude material, which may be a tan oil or solid,[4] should yield white to off-white crystals upon successful purification.
-
Purity: As determined by HPLC or GC, purity should increase significantly, ideally reaching ≥98%.
-
Yield: While the primary goal is purity, a well-executed recrystallization should also provide a good recovery, typically in the range of 70-90%, depending on the initial purity of the crude material.
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the causality behind solvent selection and each procedural step, researchers can effectively remove impurities to obtain a high-purity product suitable for demanding applications in drug discovery and chemical synthesis. The self-validating nature of the protocol, which concludes with rigorous analytical characterization, ensures confidence in the final product's quality and integrity.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
- Roberts, J. D., & Caserio, M. C. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.
- PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
- CymitQuimica. (n.d.). CAS 619-42-1: Methyl 4-bromobenzoate.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-chlorobenzoic acid 97.
- NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY.
- ChemicalBook. (n.d.). 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 4-Bromo-2-fluorobenzoate 179232-29-2.
- Chemsrc. (2025, August 25). This compound | CAS#:185312-82-7.
- Oakwood Chemical. (n.d.). This compound.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- SIELC Technologies. (2018, May 16). 4-Bromo-2-chlorobenzoic acid.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 185312-82-7.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
Sources
- 1. CAS 619-42-1: Methyl 4-bromobenzoate | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H6BrClO2 | CID 22058730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ブロモ-2-クロロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. This compound | CAS#:185312-82-7 | Chemsrc [chemsrc.com]
- 11. moravek.com [moravek.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. rroij.com [rroij.com]
Application Notes and Protocols for the Safe Handling and Storage of Methyl 4-bromo-2-chlorobenzoate
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of Methyl 4-bromo-2-chlorobenzoate (CAS No. 185312-82-7) in a laboratory setting. Designed for researchers, scientists, and drug development professionals, these protocols are grounded in established safety principles and synthesized with practical, field-proven insights. The objective is to mitigate risks associated with this halogenated aromatic compound, ensuring personnel safety and environmental protection. The guide covers hazard identification, risk assessment, required personal protective equipment (PPE), detailed protocols for handling and storage, and emergency procedures.
Introduction and Compound Profile
This compound is a halogenated aromatic ester.[1] Its molecular structure, featuring both bromine and chlorine substituents on the benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] However, the presence of these halogens and the aromatic system necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe laboratory operations.
Compound Properties:
| Property | Value | Source |
| CAS Number | 185312-82-7 | [2][3][4] |
| Molecular Formula | C₈H₆BrClO₂ | [3][5] |
| Molecular Weight | 249.49 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid | [1] |
| InChIKey | JSNXIWYWUKTWAX-UHFFFAOYSA-N | [3] |
Hazard Identification and Risk Assessment
A critical aspect of laboratory safety is a proactive approach to hazard identification and risk mitigation. While specific toxicological data for this compound is not extensively detailed in readily available literature, the hazards can be inferred from its chemical class (halogenated aromatic compounds) and available Safety Data Sheets (SDS).[6]
Potential Hazards:
-
Skin and Eye Irritation: Similar halogenated compounds are known to cause skin and serious eye irritation.[6][7][8]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[6][7][8]
-
Acute Toxicity: While specific data is limited, related compounds can be harmful if swallowed.
-
Hazardous Combustion Products: In the event of a fire, it may produce toxic and corrosive fumes, including carbon monoxide, hydrogen chloride, and hydrogen bromide.[2][9]
Causality of Hazards: The reactivity of the acyl chloride and the potential for the compound to act as an alkylating agent contribute to its irritant properties. The halogenated benzene ring can be metabolically activated to reactive intermediates, posing a toxicological risk.
Risk Assessment Workflow
A systematic risk assessment should be performed before any new experimental procedure involving this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CAS#:185312-82-7 | Chemsrc [chemsrc.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound [oakwoodchemical.com]
- 5. This compound | C8H6BrClO2 | CID 22058730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for the Safe Disposal of Methyl 4-bromo-2-chlorobenzoate Waste
Abstract
This document provides a comprehensive guide for the safe handling, segregation, and disposal of waste containing Methyl 4-bromo-2-chlorobenzoate (CAS No. 185312-82-7). As a halogenated aromatic compound, this chemical requires specific disposal protocols to mitigate risks to human health and prevent environmental contamination. These guidelines are intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. The protocols outlined herein are grounded in established safety principles and regulatory standards, emphasizing waste segregation, proper containment, and coordination with institutional Environmental Health and Safety (EHS) departments.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is fundamental to managing its waste safely. This compound is a halogenated organic molecule, a class of chemicals that necessitates stringent safety and disposal protocols.[1]
Chemical and Physical Properties
The properties of this compound dictate its handling and storage requirements.
| Property | Value | Source |
| CAS Number | 185312-82-7 | [2][3] |
| Molecular Formula | C₈H₆BrClO₂ | [2][3] |
| Molecular Weight | 249.49 g/mol | [3] |
| Appearance | Solid | [4] |
| Hazards | Harmful if swallowed, in contact with skin, or by inhalation. | [5] |
Toxicological and Environmental Profile
This compound is classified as harmful.[5] Exposure can occur through inhalation, ingestion, or skin contact, requiring immediate first aid measures such as moving to fresh air and washing affected areas with copious amounts of water.[5][6] In the event of a fire, hazardous combustion products may include carbon monoxide, hydrogen chloride, and hydrogen bromide.[5]
From a regulatory standpoint, halogenated organic compounds are of significant concern. The U.S. Environmental Protection Agency (EPA) regulates such chemicals under the Resource Conservation and Recovery Act (RCRA), which establishes a framework for managing hazardous waste.[7] Due to its chemical structure (containing both bromine and chlorine), this compound waste must be treated as hazardous.
Waste Characterization and Segregation
Proper segregation of chemical waste at the point of generation is the most critical step in a compliant disposal process.[1] Cross-contamination of waste streams can lead to dangerous chemical reactions, increased disposal costs, and regulatory non-compliance.
Defining Waste Streams
Waste containing this compound can be categorized as follows:
-
Neat Chemical Waste: Unused, expired, or off-spec this compound.
-
Contaminated Labware: Items such as gloves, weighing paper, pipette tips, and paper towels that are contaminated with the chemical.
-
Liquid Waste Mixtures: Solutions containing this compound, including reaction mother liquors and rinsates from glassware cleaning.[1]
The Cardinal Rule: Segregate Halogenated Waste
The primary directive for disposing of this compound is its classification as a halogenated organic compound .[8] This waste must never be mixed with non-halogenated organic waste.[9][10]
Causality: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., HCl, HBr) produced during combustion.[11] Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire batch, forcing the more expensive and complex disposal route for a larger volume of waste.[9]
Caption: Waste Segregation Decision Flowchart.
Protocols for Waste Collection and Storage
All waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[7] Adherence to container, labeling, and storage requirements is mandatory for compliance with EPA and Occupational Safety and Health Administration (OSHA) regulations.[7]
Container Selection and Management
The choice of waste container is critical to prevent leaks, spills, and reactions.
-
Compatibility: Containers must be chemically compatible with the waste. For this compound, glass or high-density polyethylene (HDPE) containers are typically suitable.[7][12]
-
Condition: Containers must be in good condition, free from damage or leaks, and have a secure, threaded cap that can provide a vapor-tight seal.[7][10]
-
Closure: Waste containers must be kept tightly closed at all times, except when waste is actively being added.[9][12] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
-
Containment: Secondary containment (e.g., a larger, chemically-resistant tub or tray) should be used to contain any potential leaks from the primary container.[9]
Protocol: Labeling Hazardous Waste Containers
Proper labeling is a key regulatory requirement and ensures that waste is handled correctly by all personnel, from the lab to the final disposal facility.[1][9]
Methodology:
-
Obtain a hazardous waste tag from your institution's EHS department.[9]
-
Affix the tag to the container before the first drop of waste is added.[10]
-
Clearly write the words "Hazardous Waste".[1]
-
List all chemical constituents by their full, unabbreviated names (e.g., "this compound," "Acetone"). Do not use chemical formulas or abbreviations.[10]
-
Provide an accurate percentage or volume estimate for each component.
-
Indicate the relevant hazards by checking the appropriate boxes (e.g., Toxic, Flammable).
-
Fill in the generator's name (Principal Investigator), laboratory location (building and room number), and contact information.[9]
-
The accumulation start date (the date the first waste was added) must be clearly visible.
Caption: Example of a Properly Labeled Waste Container.
Protocol: Accumulation and Storage in the Laboratory
-
Segregation: Designate a specific area within the laboratory for hazardous waste accumulation, away from general traffic. This area should be under the control of laboratory personnel.[12]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in a satellite accumulation area (the laboratory).[13]
-
Time Limits: Under the EPA's Subpart K regulations for academic laboratories, waste must be removed from the lab within twelve months of the accumulation start date.[13][14]
-
Inspection: Your institution's EHS department will likely conduct weekly or monthly inspections of waste accumulation areas.[7]
Spill and Emergency Procedures
All personnel handling this compound must be familiar with emergency procedures.
-
Assess the Situation: For any spill, immediately alert personnel in the area.
-
Small Spills:
-
Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Contain the spill with an inert absorbent material like sand or vermiculite.[5]
-
Carefully sweep up the absorbed material and place it in a tightly sealed container for disposal as hazardous waste.[5]
-
Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste.[1]
-
-
Large Spills:
-
Evacuate the immediate area.
-
If the material is volatile or creates dust, close the laboratory door and prevent re-entry.
-
Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and the quantity spilled.
-
Final Disposal Pathway
The ultimate disposal of hazardous waste is a highly regulated process managed by professionals.
-
Waste Pickup Request: Once a waste container is full or nearing its time limit, submit a pickup request to your institution's EHS department, typically through an online system.[9]
-
Consolidation and Manifesting: EHS personnel will collect the waste from your lab and transport it to a central accumulation facility. Here, it will be consolidated with other compatible wastes and prepared for off-site shipment.
-
Treatment and Disposal: The waste is transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common treatment for halogenated organic waste is high-temperature incineration.[11] This process destroys the organic molecules, and the resulting acid gases are neutralized in a scrubber system.
Caption: Lifecycle of this compound Waste Disposal.
References
- Benchchem. (2025).
- Daniels Health. (2025).
- U.S. Environmental Protection Agency. (2025).
- American Chemical Society. (n.d.).
- University of Nevada, Reno. (2025). Chapter 20: Chemical Waste Management.
- Chemsrc. (2025).
- Thermo Fisher Scientific. (2025).
- Vanderbilt University. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Alfa Chemistry. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- Braun Research Group. (n.d.).
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2025).
- Anonymous. (n.d.).
- Benchchem. (2025). Methyl 2-(bromomethyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H6BrClO2 | CID 22058730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | CAS#:185312-82-7 | Chemsrc [chemsrc.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. danielshealth.com [danielshealth.com]
- 8. bucknell.edu [bucknell.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. epa.gov [epa.gov]
- 14. acs.org [acs.org]
Application Notes and Protocols for Methyl 4-bromo-2-chlorobenzoate in Pharmaceutical Intermediate Synthesis
An In-Depth Technical Guide
Introduction: The Strategic Value of Methyl 4-bromo-2-chlorobenzoate
This compound (CAS No: 185312-82-7) is a polysubstituted aromatic compound that has emerged as a highly versatile and strategic building block in the synthesis of pharmaceutical intermediates.[1][2][3][4][5] Its utility stems from the differential reactivity of its three key functional groups: an aryl bromide, an aryl chloride, and a methyl ester. This unique arrangement allows for programmed, selective functionalization, providing a robust platform for constructing complex molecular architectures central to many active pharmaceutical ingredients (APIs).[6]
The cornerstone of this molecule's application lies in modern palladium-catalyzed cross-coupling reactions.[7] The carbon-bromine (C-Br) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the more stable carbon-chlorine (C-Cl) bond. This reactivity differential is the key that unlocks sequential, site-selective modifications. A synthetic chemist can first target the C-Br bond for a transformation, such as a Suzuki or Buchwald-Hartwig reaction, leaving the C-Cl bond intact for a subsequent, often more forcing, coupling reaction. This logical and stepwise approach is invaluable in drug discovery, where the rapid synthesis of analogs (Structure-Activity Relationship, SAR studies) is paramount.[8][9] Furthermore, the methyl ester group provides an additional site for modification, readily undergoing hydrolysis to the corresponding carboxylic acid or conversion into a variety of amides.
This guide provides an in-depth exploration of the primary applications of this compound, complete with detailed experimental protocols and the underlying chemical principles that govern their success.
Sources
- 1. aablocks.com [aablocks.com]
- 2. This compound [oakwoodchemical.com]
- 3. 185312-82-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | CAS#:185312-82-7 | Chemsrc [chemsrc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
Application Note: Real-Time Monitoring Techniques for the Synthesis of Methyl 4-bromo-2-chlorobenzoate
Abstract
This guide provides a comprehensive overview of analytical techniques for monitoring the progress of the Fischer esterification reaction to synthesize Methyl 4-bromo-2-chlorobenzoate from 4-bromo-2-chlorobenzoic acid and methanol. We present detailed, field-tested protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The rationale behind experimental choices, data interpretation, and workflow validation is discussed to ensure researchers and drug development professionals can achieve reliable, efficient, and reproducible reaction monitoring.
Introduction: The Imperative for Reaction Monitoring
The synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals, is commonly achieved via Fischer esterification.[1][2] This acid-catalyzed reaction between 4-bromo-2-chlorobenzoic acid and an alcohol (typically methanol) is a reversible equilibrium.[2][3] To maximize yield and purity, it is critical to drive the reaction toward the product side, often by using an excess of the alcohol or removing water as it forms.
Monitoring the reaction's progress is not merely a procedural step; it is the core of process control. It allows the chemist to:
-
Determine Reaction Completion: Avoid premature workup (leading to low yield) or excessively long reaction times (risking side-product formation and wasting resources).
-
Optimize Reaction Conditions: Empirically determine the ideal temperature, catalyst loading, and reaction time for maximum efficiency.
-
Identify Potential Issues: Detect the formation of byproducts or the stalling of a reaction in real-time, enabling prompt troubleshooting.
This document serves as a practical guide, explaining not just how to monitor the reaction, but why specific techniques are chosen and how to interpret the resulting data with confidence.
Reaction Overview and Analytical Targets
The primary reaction involves the conversion of a carboxylic acid to an ester.
Reaction Scheme: 4-bromo-2-chlorobenzoic acid + Methanol ⇌ (H⁺ catalyst) ⇌ this compound + Water
The key to effective monitoring is the ability to distinguish between the starting material and the product. These two compounds have distinct physicochemical properties that can be exploited by various analytical techniques:
-
Polarity: The starting carboxylic acid is significantly more polar than the resulting ester product due to its ability to form hydrogen bonds. This difference is the basis for chromatographic separations.
-
Volatility: The methyl ester is more volatile than its parent carboxylic acid, a property leveraged in Gas Chromatography.
-
Chemical Structure: The disappearance of the carboxylic acid's -OH group and the appearance of the ester's -OCH₃ group create distinct signals in spectroscopic methods like FTIR and NMR.
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#202124", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];
} caption [label="Fig. 1: Fischer Esterification Pathway.", fontname="Arial", fontsize=10]; enddot
In-Depth Protocols and Application Notes
Thin-Layer Chromatography (TLC): The Workhorse Technique
TLC is the fastest, most cost-effective method for qualitatively monitoring this reaction.[4][5] Its effectiveness hinges on the significant polarity difference between the acidic starting material and the ester product.
Expertise & Causality: The stationary phase (silica gel) is highly polar. The mobile phase (eluent) is typically a less polar organic solvent mixture. Polar compounds (the carboxylic acid) will adhere more strongly to the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f). The less polar ester product will travel further, giving a higher R_f. Adding a few drops of acetic acid to the eluent can improve the spot shape of the carboxylic acid by preventing "tailing" or "streaking".[6]
Protocol:
-
Eluent Preparation: Prepare a 4:1 mixture of Hexane:Ethyl Acetate in a TLC developing chamber. Add a filter paper to saturate the chamber's atmosphere. For this specific reaction, adding 1-2 drops of glacial acetic acid to the eluent can prevent the carboxylic acid spot from streaking.[6]
-
Sample Preparation:
-
Using a capillary tube, take a small aliquot (a single drop) from the reaction mixture.
-
Dilute this aliquot in ~0.5 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
-
TLC Plate Spotting (The Self-Validating System):
-
On a silica TLC plate, draw a faint pencil line ~1 cm from the bottom (this is the origin).
-
Mark three lanes on the origin: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction).[7]
-
Lane S: Spot a dilute solution of the pure 4-bromo-2-chlorobenzoic acid.
-
Lane R: Spot the diluted reaction mixture aliquot.
-
Lane C (Co-spot): First, spot the starting material solution. Then, carefully spot the reaction mixture directly on top of the "S" spot.[7] The co-spot lane is crucial for confirming identity, especially if the R_f values are close.[7]
-
-
Development & Visualization:
-
Place the plate in the developing chamber, ensuring the origin line is above the solvent level.[5]
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Both the starting material and product are UV-active. Circle the spots with a pencil.
-
-
Data Interpretation:
-
At t=0: A single, intense spot will be visible in the "R" and "C" lanes at the R_f of the starting material (Lane S).
-
As reaction proceeds: A new spot (the product) will appear at a higher R_f in the "R" lane. The intensity of the starting material spot in the "R" lane will decrease.
-
Reaction Completion: The starting material spot in the "R" lane will be completely gone, leaving only the product spot.
-
| Compound | Expected R_f (4:1 Hex:EtOAc) | Appearance |
| 4-bromo-2-chlorobenzoic acid | ~0.2 - 0.3 | Lower Spot |
| This compound | ~0.6 - 0.7 | Upper Spot |
| Table 1: Typical TLC results for reaction monitoring. |
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC)
For quantitative analysis, HPLC and GC are the preferred methods. They provide precise data on the relative concentrations of reactants and products by measuring peak areas.
Expertise & Causality:
-
HPLC (Reversed-Phase): This is ideal for analyzing the raw reaction aliquots. A nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water). The elution order is reversed from TLC: the more polar carboxylic acid will elute first, while the less polar ester will be retained longer and elute later.[8][9]
-
GC: This technique is excellent for analyzing the final, purified product due to its high resolution. However, the non-volatile nature of the carboxylic acid requires a derivatization step (e.g., silylation) to make it suitable for GC analysis, making it less convenient for real-time monitoring of the reaction mixture.[10] For this reason, HPLC is generally superior for in-process monitoring of this specific transformation.
HPLC Protocol (Reversed-Phase):
-
System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (with 0.1% Trifluoroacetic Acid or Formic Acid to ensure the carboxylic acid is protonated and gives a sharp peak).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.
-
-
Sample Preparation:
-
Take a 10 µL aliquot from the reaction.
-
Dilute it to 1.0 mL with the mobile phase in an HPLC vial.
-
-
Analysis & Data Interpretation:
-
Inject a standard of the starting material to determine its retention time (t_R).
-
Inject a standard of the purified product to determine its t_R.
-
Inject the diluted reaction aliquot.
-
Monitor the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product over time. The reaction is complete when the starting material peak is no longer detectable.
-
| Compound | Expected Retention Time | Elution Order |
| 4-bromo-2-chlorobenzoic acid | ~3-4 min | First |
| This compound | ~7-9 min | Second |
| Table 2: Typical HPLC results for reaction monitoring. |
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Spectroscopic Techniques: FTIR and NMR
Spectroscopic methods provide direct structural information, confirming the chemical transformation.
FTIR Spectroscopy: This technique is excellent for observing the change in key functional groups. It can be used qualitatively or, with careful calibration, quantitatively.[12]
-
Causality: The key is to monitor two regions: the disappearance of the very broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹) and the shift of the carbonyl (C=O) stretch. The C=O bond in the starting acid appears around 1700-1725 cm⁻¹, while in the product ester, it shifts to a higher wavenumber, typically 1730-1750 cm⁻¹.[12][13] The disappearance of the broad O-H peak is the most definitive indicator of reaction completion.[13][14]
-
Protocol:
-
Acquire a background spectrum of the clean ATR crystal or salt plates.
-
Acquire a reference spectrum of the starting 4-bromo-2-chlorobenzoic acid.
-
For each time point, take a small aliquot, evaporate the excess methanol (if possible), and place the residue on the IR spectrometer.
-
Monitor the spectra over time, looking for the characteristic changes noted above.
-
¹H NMR Spectroscopy: NMR provides the most detailed structural confirmation and can be highly quantitative.[15][16]
-
Causality: The most unambiguous signals to monitor are the protons of the newly formed methyl ester group and the proton of the carboxylic acid.
-
Starting Material: The acidic proton (-COOH) will appear as a very broad singlet far downfield (typically >10 ppm).
-
Product: A new, sharp singlet corresponding to the methyl ester protons (-OCH₃) will appear around 3.9 ppm.[17]
-
-
Protocol:
-
Take an aliquot from the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Compare the integration of the methyl ester singlet (~3.9 ppm) to a characteristic aromatic proton peak from the starting material/product backbone to determine the conversion percentage. The reaction is complete when the broad -COOH peak has vanished and the ratio of the -OCH₃ protons to the aromatic protons is correct.
-
Comparative Summary of Techniques
| Technique | Primary Use | Speed | Cost | Expertise Required | Data Quality |
| TLC | Qualitative | Very Fast (<15 min) | Very Low | Low | Qualitative |
| HPLC | Quantitative | Moderate (15-30 min) | Moderate | Medium | High (Quantitative) |
| GC | Quantitative | Moderate (20-40 min) | Moderate | Medium | High (Quantitative) |
| FTIR | Qualitative | Very Fast (<5 min) | Low | Low-Medium | Qualitative/Semi-Quant. |
| NMR | Structural/Quant. | Slow (>30 min) | High | High | Very High (Definitive) |
| Table 3: Comparison of monitoring techniques for Fischer esterification. |
Conclusion and Recommendations
For routine, rapid monitoring of the synthesis of this compound, Thin-Layer Chromatography (TLC) is the most practical and efficient method. It provides clear, unambiguous qualitative results that are sufficient to determine reaction completion in most R&D and academic settings. For process optimization, kinetic studies, or quality control where precise quantitative data is required, Reversed-Phase HPLC is the recommended technique due to its high accuracy and ability to analyze samples directly without derivatization. FTIR and NMR serve as powerful secondary methods for confirming the structural transformation and for detailed analysis of the final, isolated product.
References
- Quora. (2017). Can FTIR spectroscopy be used to deduce the percentage degree of esterification?.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- Hemmateenejad, B., et al. (2007). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Grechishkina, O. (2002). Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. Journal of Chromatography A, 948(1-2), 65-7.
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Chen, L., et al. (1998). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Journal of Liquid Chromatography & Related Technologies, 21(9), 1315-1326.
- ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF.
- PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe.
- PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
- Spectroscopy Europe/World. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters.
- ACS Publications. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education.
- Oxford Instruments Magnetic Resonance. (n.d.). Esterification monitoring using X-Pulse: calculation of activation parameters Application Note 12.
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- Oxford Academic. (2017). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst.
- MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM.
- ResearchGate. (2019). How can I distinguish Ester bond from -COOH in FT-IR?.
- ResearchGate. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
- ResearchGate. (n.d.). 9 A 1 H-NMR spectrum of the Fischer esterification to give benzyl....
- MIT OpenCourseWare. (n.d.). 10. Fischer Esterification Part 1.
- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
- LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
- PMC. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections.
- PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. (A) Total ion....
- Oakwood Chemical. (n.d.). This compound.
- Unknown Source. (n.d.). ir spectra of a carboxylic acid, alcohol, and ester.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. How To [chem.rochester.edu]
- 8. Relationship between chromatographic properties of aromatic carboxylic acids and their structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. purdue.edu [purdue.edu]
- 15. fishersci.de [fishersci.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Methyl 4-bromo-2-chlorobenzoate Reaction Byproduct Minimization
Welcome to the technical support center for Methyl 4-bromo-2-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in reactions involving this versatile reagent. The unique substitution pattern of this compound, featuring both steric hindrance from the ortho-chloro group and electronic effects from the chloro, bromo, and ester functionalities, presents specific challenges in achieving high-purity products. This resource provides in-depth, evidence-based strategies to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during cross-coupling and other reactions with this compound. Each question is followed by a detailed explanation of the underlying causes and actionable protocols to mitigate the formation of unwanted byproducts.
FAQ 1: I am observing a significant amount of a debrominated byproduct, Methyl 2-chlorobenzoate, in my Suzuki-Miyaura coupling reaction. What is causing this and how can I prevent it?
Answer:
The formation of Methyl 2-chlorobenzoate is a result of a common side reaction known as hydrodehalogenation or protodehalogenation . In this process, the bromine atom at the 4-position is replaced by a hydrogen atom from a source within the reaction mixture.
Causality of Hydrodehalogenation:
Hydrodehalogenation in palladium-catalyzed cross-coupling reactions is primarily caused by the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways:
-
Reaction with Base: Certain bases, particularly alkoxides, can react with the palladium catalyst or solvent to generate Pd-H.
-
Solvent as a Hydride Source: Protic solvents like alcohols or even trace amounts of water can serve as hydride donors. Aprotic polar solvents like DMF can also decompose to generate hydride species.[1]
-
Slow Transmetalation: If the desired transmetalation step in the catalytic cycle is slow, often due to steric hindrance from the ortho-chloro group, the lifetime of the arylpalladium halide intermediate is extended. This provides a greater opportunity for it to react with any available hydride source, leading to hydrodehalogenation.[2]
The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition, which is why you predominantly observe debromination rather than dechlorination.
Troubleshooting Workflow for Hydrodehalogenation:
Caption: Troubleshooting workflow for hydrodehalogenation.
Detailed Mitigation Strategies:
| Strategy | Rationale | Recommended Protocol |
| Ligand Selection | Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) accelerate the rate of oxidative addition and reductive elimination, shortening the lifetime of the intermediate susceptible to hydrodehalogenation.[3] | Protocol: Screen a panel of ligands such as SPhos, XPhos, or RuPhos. In a typical setup, use a 1:2 to 1:4 ratio of palladium precursor to ligand. |
| Base Modification | Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) can sometimes promote side reactions. Weaker inorganic bases are often a better choice for sensitive substrates.[4] | Protocol: Replace NaOtBu with finely powdered K₃PO₄ (3 equivalents) or Cs₂CO₃ (2-3 equivalents). These bases are less prone to generating hydride species. |
| Solvent Choice | Aprotic solvents are preferred to minimize the presence of proton sources. Ensure solvents are anhydrous. | Protocol: Use anhydrous toluene or 1,4-dioxane. If using DMF, ensure it is of high purity and consider adding a scavenger for any formic acid impurity. |
| Temperature Control | Higher temperatures can increase the rate of side reactions. | Protocol: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at 80 °C and adjust as needed. |
| Boronic Acid vs. Ester | Boronic acids can be prone to protodeboronation, which can indirectly contribute to hydrodehalogenation. Boronic esters, such as pinacol or MIDA esters, are more stable and release the boronic acid slowly into the reaction mixture.[5] | Protocol: Substitute the boronic acid with its corresponding pinacol ester (1.2-1.5 equivalents). |
FAQ 2: My Suzuki-Miyaura reaction is producing a biaryl byproduct from the homo-coupling of my boronic acid. How do I suppress this?
Answer:
The formation of a biaryl from the self-coupling of the boronic acid is a known side reaction in Suzuki-Miyaura coupling. This can occur through a few different mechanisms.
Causality of Boronic Acid Homo-coupling:
-
Presence of Oxygen: The most common cause is the presence of molecular oxygen, which can lead to an oxidative homo-coupling pathway.[6][7]
-
Palladium(II) Mediated Coupling: If a Pd(II) precatalyst is used, and its reduction to the active Pd(0) is inefficient, the remaining Pd(II) can mediate the homo-coupling of two boronic acid molecules.[5]
-
Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient arylboronic acids, a protonolysis event followed by a second transmetalation can lead to homo-coupling.[6][8]
Troubleshooting Workflow for Homo-Coupling:
Caption: Troubleshooting workflow for boronic acid homo-coupling.
Detailed Mitigation Strategies:
| Strategy | Rationale | Recommended Protocol |
| Rigorous Degassing | To remove dissolved oxygen, which is a key promoter of oxidative homo-coupling. | Protocol: Subject the reaction mixture to three freeze-pump-thaw cycles. Alternatively, sparge the solvent with an inert gas (argon or nitrogen) for 20-30 minutes before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction. |
| Choice of Palladium Source | Using a Pd(0) source like Pd₂(dba)₃ avoids the need for in-situ reduction of a Pd(II) species, which can be a source of homo-coupling. | Protocol: Use Pd₂(dba)₃ as the palladium precursor. If using a Pd(II) source like Pd(OAc)₂, consider adding a mild reducing agent like potassium formate.[5] |
| Ligand Selection and Ratio | Certain bulky phosphine ligands can help to suppress homo-coupling by favoring the desired cross-coupling pathway.[9] | Protocol: Employ bulky, electron-rich ligands like SPhos or XPhos. Ensure a sufficient ligand-to-palladium ratio (typically 2:1 to 4:1) to prevent the formation of ligand-deficient palladium species that can promote side reactions. |
| Slow Addition of Boronic Acid | Adding the boronic acid slowly can keep its concentration low, disfavoring the bimolecular homo-coupling reaction. | Protocol: If other methods fail, dissolve the boronic acid in the reaction solvent and add it dropwise to the reaction mixture over a period of time using a syringe pump. |
FAQ 3: During my Buchwald-Hartwig amination, I am getting a low yield and observing the formation of 4-bromo-2-chlorobenzoic acid. What is happening?
Answer:
The formation of 4-bromo-2-chlorobenzoic acid indicates that the methyl ester group is being hydrolyzed. This is a common issue when using strong bases, especially in the presence of water.
Causality of Ester Hydrolysis:
-
Base-Mediated Hydrolysis: The most common cause is the reaction of the ester with a strong base, such as sodium tert-butoxide (NaOtBu), in the presence of water. Even trace amounts of water can be sufficient to cause significant hydrolysis, especially at elevated temperatures.[10][11]
-
Reaction Conditions: Prolonged reaction times and high temperatures can exacerbate ester hydrolysis.
Troubleshooting Workflow for Ester Hydrolysis:
Caption: Troubleshooting workflow for ester hydrolysis.
Detailed Mitigation Strategies:
| Strategy | Rationale | Recommended Protocol |
| Base Selection | Strong alkoxide bases are highly effective for deprotonating the amine in Buchwald-Hartwig aminations but are also potent reagents for ester saponification. Weaker inorganic bases are less likely to cause hydrolysis.[12] | Protocol: Replace NaOtBu with a weaker base like K₃PO₄, Cs₂CO₃, or K₂CO₃ (typically 2-3 equivalents). While the reaction may require a higher temperature or longer reaction time, it will preserve the ester functionality. |
| Anhydrous Conditions | Minimizing the presence of water is crucial to prevent hydrolysis. | Protocol: Use freshly dried solvents. Dry the base (e.g., K₃PO₄) in an oven before use. Ensure all glassware is flame-dried or oven-dried. |
| Reaction Monitoring | Avoid unnecessarily long reaction times. | Protocol: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. |
References
- Miller, R. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 276-282. [Link]
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1483-1488. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023). Protodeboronation. In Wikipedia, The Free Encyclopedia. [Link]
- Gargaro, S. L. (2022). Asymmetric CuH-catalyzed Reductive Coupling of Alleneamides with Carbo. VCU Scholars Compass. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(28), 12344-12353. [Link]
- Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 37(10), 721-731. [Link]
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- Ciriminna, R., & Pagliaro, M. (2003). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 5(4), 422-424. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
- Behera, P. K., et al. (2008). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 85(12), 1262-1265. [Link]
- Valente, C., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(16), 8196-8205. [Link]
- Chemistry Stack Exchange. (2020).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Chemistry LibreTexts. (2023).
- Homework.Study.com. (n.d.).
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Reddit. (2024). Struggling with Suzuki Reaction. [Link]
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Organometallics. (2021).
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
- ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)
- Lipshutz, B. H., et al. (2015). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Chojnacka, M., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports, 11(1), 16863. [Link]
- ResearchGate. (2006).
- Gargaro, S. L. (2022). Asymmetric CuH-catalyzed Reductive Coupling of Alleneamides with Carbo. VCU Scholars Compass. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. homework.study.com [homework.study.com]
- 12. chem.libretexts.org [chem.libretexts.org]
overcoming challenges in the purification of crude Methyl 4-bromo-2-chlorobenzoate
Welcome to the dedicated technical support guide for the purification of Methyl 4-bromo-2-chlorobenzoate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles and provide robust troubleshooting strategies to resolve common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of crude this compound is primarily dictated by the synthetic route used. The most common method is the Fischer esterification of 4-bromo-2-chlorobenzoic acid with methanol, catalyzed by an acid like H₂SO₄.
Likely Impurities:
-
Unreacted Starting Material: Residual 4-bromo-2-chlorobenzoic acid is a very common impurity. Its acidic nature can interfere with subsequent reactions.
-
Catalyst Residues: Traces of the acid catalyst (e.g., sulfuric acid) may be present.
-
Solvent Residues: Residual methanol or other solvents used in the synthesis.
-
Color Impurities: High-molecular-weight byproducts formed during the reaction, often from overheating, can cause yellow or brown discoloration.
-
Water: Can be present from the workup steps.
Q2: What is the expected melting point of pure this compound?
The reported melting point for high-purity this compound is typically in the range of 35-38°C . A broad melting range or a melting point below this range is a strong indicator of impurities.
Q3: Which primary purification technique—recrystallization or column chromatography—should I choose?
The choice depends on the impurity profile and the required scale.
-
Recrystallization: This is the most efficient method for removing small amounts of impurities from a large amount of solid material, especially for removing less soluble starting materials or highly colored byproducts. It is generally faster and more scalable than chromatography.
-
Flash Column Chromatography: This technique is superior for separating compounds with very similar polarities. If your crude product contains byproducts with polarities close to the desired ester, or if the product is an oil, chromatography is the preferred method.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you may encounter during the purification process in a practical, question-and-answer format.
Recrystallization Issues
Q: My product has "oiled out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the solute is insoluble in the solvent at high temperatures, or when the boiling point of the solvent is higher than the melting point of the solute. Since this compound has a low melting point (~35-38°C), this is a common issue.
Causality & Solution Workflow:
-
Problem: The compound melts before it dissolves.
-
Solution 1 (Lower the Temperature): Re-heat the mixture to a temperature just sufficient to dissolve the oil, ensuring it is below the solvent's boiling point. If dissolution occurs, proceed with slow cooling.
-
Solution 2 (Change Solvent System): The chosen solvent is likely too nonpolar. Add a more polar "anti-solvent" dropwise to the hot mixture until turbidity persists. Then, add a few drops of the original solvent to redissolve, and allow to cool slowly. A common and effective system is a mixed solvent system like hexane/ethyl acetate or methanol/water. Starting with the compound dissolved in a minimal amount of a good solvent (like methanol or ethyl acetate) and slowly adding a poor solvent (like water or hexane) at a slightly elevated temperature until it just turns cloudy, then allowing it to cool, is a reliable strategy.
Q: My final product after recrystallization is still yellow/brown. How can I remove colored impurities?
A: The color is typically from high molecular weight, non-polar, conjugated byproducts.
Expert Recommendations:
-
Activated Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution before the filtration step. Boil for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Causality: Activated charcoal has a high surface area with a network of pores that effectively trap large, flat, conjugated molecules responsible for color.
-
-
Hot Filtration: You must perform a hot filtration step to remove the charcoal. If the solution cools during this step, the product will prematurely crystallize on the filter paper, leading to significant yield loss. Use a pre-heated funnel and filter flask to prevent this.
Q: My recovery from recrystallization is very low. How can I improve the yield?
A: Low recovery is usually due to using too much solvent or cooling the solution too quickly.
Optimization Protocol:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is just complete.
-
Slow Cooling: Allow the flask to cool slowly to room temperature undisturbed. Rapid cooling (e.g., placing directly in an ice bath) leads to the formation of small, impure crystals and traps impurities.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, then place it in an ice bath for at least 30 minutes to maximize the precipitation of the dissolved product.
-
Solvent Selection: Ensure you are using an appropriate solvent where the product has high solubility at high temperatures and low solubility at low temperatures. A solubility difference of at least 5-10 fold across the temperature range is ideal.
Flash Column Chromatography Issues
Q: How do I select the optimal solvent system (mobile phase) for my column?
A: The ideal solvent system is determined using Thin Layer Chromatography (TLC) beforehand. The goal is to find a system that gives your product a Retention Factor (Rf) of 0.25-0.35 .
Step-by-Step TLC Protocol for Solvent Selection:
-
Prepare TLC Plates: Spot your crude material on several TLC plates.
-
Test Solvent Systems: Develop each plate in a different solvent system. A good starting point for an ester like this is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a slightly more polar solvent (Ethyl Acetate or Dichloromethane).
-
Start with a low polarity mix (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity (e.g., 90:10, 80:20).
-
-
Analyze the Plates: Visualize the spots under a UV lamp. Calculate the Rf value for your product spot.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Select the Best System: Choose the solvent mixture that gives the desired Rf of ~0.3. This ensures the compound spends enough time on the stationary phase to separate from impurities without requiring an excessive volume of solvent.
Q: My compound is streaking on the TLC plate and the column. What is the cause?
A: Streaking is most often caused by one of two issues:
-
Sample Overload: Too much sample has been applied to the TLC plate or loaded onto the column. This saturates the stationary phase.
-
Solution: Use a more dilute solution for spotting on TLC. For the column, ensure the sample is properly adsorbed onto a small amount of silica before loading, rather than loading a large volume of liquid.
-
-
Acidic/Basic Impurities: The presence of acidic starting material (4-bromo-2-chlorobenzoic acid) can interact strongly with the slightly acidic silica gel, causing streaking.
-
Solution: Add a very small amount (~0.5%) of acetic acid to your mobile phase to suppress the ionization of the acidic impurity, leading to sharper bands. Alternatively, pre-treat the crude material with a mild base wash (e.g., dilute NaHCO₃ solution) during workup to remove the acidic starting material before attempting chromatography.
-
Visual Workflow: Troubleshooting Purification Strategy
The following diagram outlines a decision-making process for purifying crude this compound.
Caption: Decision workflow for selecting and troubleshooting the purification method.
Detailed Experimental Protocols
Protocol 1: High-Yield Recrystallization from a Mixed Solvent System (Methanol/Water)
This protocol is optimized to prevent oiling out and maximize recovery.
-
Dissolution: Place the crude solid (e.g., 10.0 g) in an Erlenmeyer flask. Heat the flask gently on a hot plate (to ~40-50°C). Add the minimum amount of warm methanol dropwise while swirling until the solid just dissolves completely. Avoid adding excess solvent.
-
Charcoal Treatment (If Needed): If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and swirl. Gently reheat for 5 minutes.
-
Hot Filtration (If Charcoal Was Used): Set up a hot filtration apparatus (pre-heated funnel and filter paper). Filter the hot solution quickly into a clean, warm Erlenmeyer flask to remove the charcoal.
-
Induce Crystallization: While the methanol solution is still warm, add deionized water dropwise while swirling. You will see the solution become cloudy (turbid). This indicates that the saturation point has been reached.
-
Clarification: Add 1-2 drops of methanol to make the solution clear again. This ensures you are not trapping impurities by crashing the product out too quickly.
-
Slow Cooling: Cover the flask and allow it to cool to room temperature undisturbed. You should see fine needles or plates begin to form.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 1:1 methanol/water, followed by a wash with ice-cold water to remove any residual methanol.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and acquire an NMR spectrum to confirm purity.
Protocol 2: Flash Column Chromatography
This protocol assumes TLC analysis (e.g., using 9:1 Hexane:Ethyl Acetate) showed good separation with a product Rf of ~0.3.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard particle size for good resolution in flash chromatography. |
| Mobile Phase | 9:1 Hexane:Ethyl Acetate | Determined by prior TLC analysis to give optimal separation. |
| Column Dimensions | ~40-50 mm diameter for 5-10 g crude | A column diameter to crude weight ratio of ~1:20 to 1:100 is typical. |
| Loading Method | Dry Loading | Minimizes band broadening and improves separation. |
Step-by-Step Procedure:
-
Column Packing: Pack the column with silica gel as a slurry in the mobile phase. Ensure there are no air bubbles or cracks.
-
Sample Preparation (Dry Loading): Dissolve the crude product (e.g., 5.0 g) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add ~10 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Add the mobile phase to the column and apply pressure (using air or nitrogen) to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution of your product by spotting fractions onto a TLC plate and viewing under a UV lamp.
-
Combine and Evaporate: Combine the pure fractions (those containing only the product spot) and remove the solvent using a rotary evaporator.
-
Final Analysis: Dry the resulting solid/oil under high vacuum and confirm its purity via NMR and melting point analysis.
References
- University of California, Los Angeles (UCLA) Chemistry Department.
- American Chemical Society (ACS).
Technical Support Center: Enhancing Reaction Selectivity with Methyl 4-bromo-2-chlorobenzoate
Welcome to the technical support guide for Methyl 4-bromo-2-chlorobenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and provide advanced strategies for controlling reaction selectivity, ensuring you can achieve your synthetic targets with precision and efficiency. Our focus is on providing not just protocols, but the underlying chemical logic to empower your experimental design.
Frequently Asked Questions (FAQs) on Chemoselectivity
This compound presents a key challenge: how to selectively functionalize one of its two distinct carbon-halogen bonds. The inherent differences in the bond strengths and electronic environments of the C-Br and C-Cl bonds are the foundation of achieving this control.
Q1: What is the expected reactivity order for the halogen substituents in cross-coupling reactions?
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen bond dissociation energy. The order is:
C–I > C–Br > C–Cl
Therefore, for this compound, the carbon-bromine bond at the C-4 position is significantly more reactive than the carbon-chlorine bond at the C-2 position.[1] This differential reactivity is the cornerstone of achieving selective mono-functionalization.[1] The catalytic cycle's initial, and often rate-determining, step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] This step occurs much more readily at the weaker C-Br bond, allowing for selective reactions under carefully controlled conditions.
Q2: How can I achieve selective C-C bond formation (e.g., Suzuki-Miyaura coupling) at the C-4 (bromo) position?
Achieving selective coupling at the C-4 position is the most common and straightforward transformation. Success hinges on exploiting the higher reactivity of the C-Br bond while preventing the subsequent, more difficult reaction at the C-Cl bond.
Causality Behind Selectivity: The key is to use conditions that are vigorous enough to activate the C-Br bond but too mild to activate the C-Cl bond. This is achieved by manipulating the catalyst, ligands, temperature, and stoichiometry.
-
Catalyst & Ligand System: The choice of ligand is critical. Bulky, electron-rich monodentate phosphine ligands, such as tricyclohexylphosphine (PCy₃) or biarylphosphine ligands (e.g., SPhos, XPhos), are highly effective. These ligands form active, low-coordinate Pd(0) species that readily undergo oxidative addition with the aryl bromide.[3] The steric bulk also helps to control the reactivity and stability of the catalytic species.
-
Reaction Temperature: Lowering the reaction temperature (e.g., 60-80 °C) provides a wider kinetic window to differentiate between the two halogens.[3] Higher temperatures can provide sufficient energy to overcome the activation barrier for C-Cl bond cleavage, leading to di-substituted byproducts.
-
Stoichiometry: Using the boronic acid or ester at or slightly below one equivalent (0.95-1.05 eq.) relative to the substrate ensures that the reagent is consumed before significant reaction at the C-Cl position can occur.
The following diagram illustrates the decision-making process for selective functionalization.
Caption: Workflow for selective functionalization.
Q3: How can I perform a selective Buchwald-Hartwig amination at the C-4 (bromo) position without hydrolyzing the ester?
Similar to the Suzuki coupling, the Buchwald-Hartwig amination can be performed selectively at the more reactive C-Br bond.[4][5] A critical consideration for this substrate is the presence of the methyl ester, which is susceptible to hydrolysis under basic conditions.
Causality Behind Base Selection: Standard Buchwald-Hartwig conditions often employ strong bases like sodium tert-butoxide (NaOtBu), which is a potent nucleophile that can readily saponify the methyl ester.[5] To avoid this, a weaker, non-nucleophilic inorganic base is required.
-
Recommended Bases: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[5] They are sufficiently basic to facilitate the deprotonation of the amine in the catalytic cycle but are poor nucleophiles, thus preserving the ester functionality.
-
Solvent: Aprotic polar solvents like toluene or dioxane are standard.
-
Catalyst System: Palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ combined with bulky biarylphosphine ligands (XPhos, SPhos) are highly effective.[5]
Q4: Is a direct, one-step selective reaction at the C-2 (chloro) position feasible?
Direct selective functionalization at the C-Cl position in the presence of the C-Br bond is exceptionally challenging and generally not synthetically viable. The much higher activation energy for the oxidative addition of the C-Cl bond means that any conditions capable of activating it will rapidly react with the C-Br bond first. Therefore, a sequential, two-step approach is necessary: first, functionalize the C-4 position, and then target the C-2 position on the resulting product under more forcing conditions.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Selectivity: Formation of di-substituted product during mono-substitution at C-Br. | 1. Reaction temperature is too high. 2. Ligand is not bulky enough. 3. Excess of coupling partner (boronic acid, amine). 4. Reaction time is too long. | 1. Decrease Temperature: Lower the temperature by 10-20 °C to increase the kinetic difference between C-Br and C-Cl activation. 2. Change Ligand: Switch to a sterically more demanding ligand (e.g., from PPh₃ to PCy₃ or a biarylphosphine). 3. Adjust Stoichiometry: Use precisely 1.0 equivalent or a slight deficit (0.95 eq.) of the nucleophilic partner. 4. Monitor Reaction: Track progress by TLC or GC-MS and quench the reaction upon consumption of the starting material. |
| Ester Hydrolysis: Formation of the corresponding carboxylic acid. | 1. Use of a strong, nucleophilic base (e.g., NaOH, NaOtBu). 2. Presence of water in the reaction mixture. | 1. Change Base: Use a non-nucleophilic base like Cs₂CO₃, K₃PO₄, or K₂CO₃.[5] 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Run the reaction under an inert atmosphere (Nitrogen or Argon).[6] |
| No Reaction or Low Conversion: Starting material remains unconsumed. | 1. Inactive catalyst. 2. Insufficiently active ligand for the conditions. 3. Reaction temperature is too low. 4. Impure reagents or solvents. | 1. Use Fresh Catalyst: Use a fresh bottle of the palladium precursor or a pre-catalyst. 2. Optimize Ligand/Catalyst: Screen different ligands or increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%). 3. Increase Temperature: Gradually increase the temperature in 10 °C increments. 4. Purify Reagents: Ensure reagents are pure and solvents are anhydrous and degassed. |
| Failure to React at C-Cl in a Sequential Coupling: The mono-substituted product is unreactive. | 1. Insufficiently forcing conditions. 2. Deactivation of the catalyst. | 1. Increase Temperature: Reactions at C-Cl often require temperatures >100 °C. 2. Use a Specialized Catalyst System: Employ catalyst systems known for C-Cl activation (e.g., those with highly electron-rich biarylphosphine ligands). 3. Higher Catalyst Loading: Increase the catalyst loading to 3-5 mol%. |
The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling, emphasizing the key step where selectivity is determined.
Caption: Suzuki-Miyaura cycle showing selective oxidative addition.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 (Bromo) Position
This protocol describes the selective coupling of an arylboronic acid at the C-4 position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.04 eq, 4 mol%)
-
Cesium carbonate [Cs₂CO₃] (2.0 eq)
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (e.g., 0.30 mmol, 74.8 mg), the arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.006 mmol, 1.3 mg), PCy₃·HBF₄ (0.012 mmol, 4.4 mg), and Cs₂CO₃ (0.60 mmol, 195 mg).[3]
-
Solvent Addition: Add anhydrous toluene (1.0 mL) and degassed water (0.1 mL) to the flask via syringe.[3]
-
Reaction: Seal the flask and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (5 mL) and then brine (5 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired mono-coupled product.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-4 (Bromo) Position
This protocol details the selective amination at the C-4 position while preserving the methyl ester group.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq, 1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 eq, 2 mol%)
-
Cesium carbonate [Cs₂CO₃] (1.5 eq)
-
Toluene, anhydrous
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.01 eq), SPhos (0.02 eq), and Cs₂CO₃ (1.5 eq) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and anhydrous toluene.
-
Reaction: Seal the flask and heat the mixture in an oil bath at 100 °C for 12-24 hours, or until TLC/GC-MS analysis indicates full consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
The following troubleshooting flowchart can guide your optimization process.
Caption: Troubleshooting flowchart for common issues.
References
- Fricke, C., Deckers, K., & Schoenebeck, F. (2020). Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations. Angewandte Chemie International Edition, 59(42), 18717-18722. [Link]
- Wikipedia. (2023).
- Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Link]
- Chemistry LibreTexts. (2022). 16.6 Nucleophilic Aromatic Substitution.
- Yang, M., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 21(7), 939. [Link]
- Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(6), 3948-3959. [Link]
- Sigman, M. S., et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
- Sarpong, R., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Synthesis of Methyl 4-bromo-2-chlorobenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Methyl 4-bromo-2-chlorobenzoate, a key intermediate in pharmaceutical and materials science research. Here, we address common issues, primarily focusing on incomplete reactions during its synthesis via the Fischer-Speier esterification of 4-bromo-2-chlorobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is incomplete, and TLC analysis shows a significant amount of the starting carboxylic acid. What are the primary causes and how can I drive the reaction to completion?
This is the most common issue encountered in this synthesis. The Fischer-Speier esterification is a reversible, equilibrium-driven process.[1][2][3][4] An incomplete reaction indicates that the equilibrium is not sufficiently shifted towards the product side. The root causes typically fall into three categories: unfavorable equilibrium, insufficient catalysis, or inadequate reaction conditions.
Cause A: Equilibrium Not Shifted Sufficiently
According to Le Châtelier's Principle, the equilibrium can be shifted to favor the product (the ester) by either increasing the concentration of a reactant or by removing a product as it is formed.[1][4]
-
Solution 1: Use a Large Excess of Alcohol. The most straightforward method to push the equilibrium forward is to use one of the reactants in a large excess.[3][5][6] In this synthesis, using anhydrous methanol as the solvent in addition to its role as a reactant provides the necessary molar excess to drive the formation of the methyl ester.
-
Solution 2: Actively Remove Water. Water is a product of the reaction; its presence favors the reverse reaction (hydrolysis of the ester back to the carboxylic acid).[1][2] While using excess alcohol is often sufficient, for stubborn reactions, active water removal can be employed. This can be achieved using a Dean-Stark apparatus with a suitable solvent (like toluene) or by adding a drying agent, such as molecular sieves, directly to the reaction mixture.[2][4]
Cause B: Insufficient Catalyst Activity or Loading
The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid.[2][3][5] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
-
Solution 1: Verify Catalyst Choice and Loading. Common and effective catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or dry hydrogen chloride gas dissolved in methanol.[2][4][7][8] Ensure you are using a catalytic amount, typically ranging from 0.1 to 0.2 equivalents, or as described in established protocols.[9]
-
Solution 2: Ensure Strictly Anhydrous Conditions. Any water present in the reagents (especially the alcohol) or from atmospheric moisture will not only shift the equilibrium backward but can also hinder the catalyst's effectiveness.[2] Use anhydrous grade methanol and dry all glassware thoroughly before starting.
Cause C: Sub-optimal Reaction Time and Temperature
Esterification reactions, particularly with sterically hindered or electronically deactivated substrates, can be slow.
-
Solution: Optimize Reaction Time and Temperature. The reaction is typically performed at reflux temperature (60–110 °C, depending on the alcohol and solvent) for several hours (1-10 hours).[2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[7] If the starting material is still present after the initially planned time, extend the reflux period, checking periodically until the starting acid spot is faint or absent on the TLC plate.
Troubleshooting Workflow for Low Yield
The following decision tree provides a logical workflow for diagnosing and resolving low-yield or incomplete esterification reactions.
Caption: A decision tree for troubleshooting low yields in esterification reactions.
Q2: The reaction seems complete by TLC, but my isolated yield is low. What are the likely causes?
If TLC indicates full conversion, product loss is likely occurring during the work-up and purification stages.
-
Cause A: Inefficient Aqueous Work-up. The standard work-up involves neutralizing the acid catalyst and removing the unreacted carboxylic acid.[7][10] This is typically done by diluting the reaction mixture with an organic solvent (like ethyl acetate or diethyl ether) and washing with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Troubleshooting:
-
Emulsion Formation: Vigorous shaking can cause emulsions, trapping the product. Gently invert the separatory funnel instead. If an emulsion forms, adding brine can help break it.
-
Premature Product Precipitation: Ensure enough organic solvent is used to fully dissolve the ester product.
-
Insufficient Washing: Perform multiple washes with NaHCO₃ to ensure all acidic components are removed. Check the pH of the aqueous layer to confirm it is basic. Follow with a brine wash to remove excess water from the organic layer.[7]
-
-
-
Cause B: Loss During Purification.
-
Column Chromatography: If the chosen eluent system is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all. Optimize the solvent system (e.g., hexane/ethyl acetate) using TLC before running the column.[11]
-
Distillation/Recrystallization: If purifying by distillation, ensure the vacuum is adequate and the temperature is correct to avoid product decomposition. For recrystallization, ensure the chosen solvent provides good differential solubility.
-
Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 4-bromo-2-chlorobenzoic acid
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-chlorobenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-20 eq), which serves as both the reactant and solvent.
-
Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.[9][10] Caution: This addition is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting carboxylic acid spot has disappeared or is very faint.
| Parameter | Recommended Value | Rationale |
| Substrate | 4-bromo-2-chlorobenzoic acid | Starting Material |
| Reagent | Anhydrous Methanol | Reactant and Solvent |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Acid catalyst |
| Temperature | Reflux (~65 °C) | To increase reaction rate |
| Time | 4-8 hours | Typical duration, monitor by TLC |
Protocol 2: Reaction Work-up and Product Isolation
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess methanol.[7][10]
-
Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether (e.g., 50 mL).[7] Transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with deionized water (2 x 25 mL).[7]
-
Wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid catalyst and remove unreacted carboxylic acid.
-
Wash with a saturated sodium chloride (brine) solution (1 x 25 mL) to remove residual water.[7]
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which often appears as a light tan oil or solid.[7]
Visualizing the Chemistry and Workflow
Fischer Esterification Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: The mechanism of Fischer-Speier esterification.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis and purification.
References
- Brainly. (2024). If you add water to one of your Fischer esterification reactions, the reaction will favor the formation of.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- BYJU'S. (n.d.). Fischer esterification reaction.
- PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Chemistry Steps. (n.d.). Fischer Esterification.
- BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid.
Sources
- 1. brainly.com [brainly.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
addressing stability and degradation issues of Methyl 4-bromo-2-chlorobenzoate
Technical Support Center: Methyl 4-bromo-2-chlorobenzoate
Welcome to the dedicated technical support guide for this compound (CAS No. 185312-82-7). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, halogenated building block in their synthetic endeavors. As a trifunctional reagent, its ester, bromo, and chloro moieties offer numerous handles for molecular elaboration. However, this reactivity also presents unique challenges related to stability and degradation.
This guide moves beyond simple procedural lists to provide a deep, mechanistically-grounded understanding of the issues you may encounter. Our goal is to empower you to not only solve problems as they arise but to proactively design more robust and reproducible experiments.
Section 1: Core Stability Profile & Proactive Handling
Before delving into troubleshooting, understanding the inherent chemical vulnerabilities of this compound is critical. Proactive measures are the most effective way to prevent degradation.
Key Vulnerabilities
The primary points of reactivity that can lead to degradation are:
-
Ester Hydrolysis: The methyl ester is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid. This is often the most common degradation pathway.
-
Nucleophilic Acyl Substitution: Beyond water (hydrolysis), other nucleophiles present in a reaction (e.g., amines, certain basic additives) can react at the electrophilic carbonyl carbon.
-
Reductive Dehalogenation: Under certain catalytic conditions, particularly with palladium catalysts in the presence of a hydrogen source, the C-Br or C-Cl bonds can be cleaved.
Recommended Storage and Handling
Proper storage is the first step in ensuring the integrity of your starting material.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. | Minimizes the rate of potential degradation reactions. Heat can also promote slow hydrolysis if moisture is present.[1] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | While stable in air for short periods, long-term storage under inert gas prevents exposure to atmospheric moisture, reducing the risk of hydrolysis. |
| Container | Keep container tightly closed in a dry, well-ventilated place.[2] | Prevents ingress of moisture and atmospheric contaminants. |
| Incompatibilities | Avoid strong oxidizing agents, strong bases, and strong acids.[1] | These substances can directly catalyze or participate in the degradation of the molecule. |
Section 2: Troubleshooting Guide - A-Question-and-Answer Approach
This section addresses specific experimental issues. Each answer provides a diagnostic workflow and actionable solutions grounded in chemical principles.
Q1: My reaction yield is unexpectedly low. I suspect my starting material, this compound, has degraded. How can I confirm this and what's the likely culprit?
A1: Diagnosing Starting Material Integrity
This is a common and critical issue. A multi-step diagnostic approach is recommended.
Step 1: Purity Assessment Before use, always verify the purity of your starting material, even from a new bottle.
-
NMR Spectroscopy (¹H NMR): This is the most direct method. Look for the characteristic peaks of this compound. The primary degradation product, 4-bromo-2-chlorobenzoic acid, will have a broad singlet for the carboxylic acid proton (>10 ppm) and will lack the methyl ester singlet (around 3.9 ppm).
-
Thin-Layer Chromatography (TLC): Co-spot your starting material with a sample of the reaction mixture. The presence of a more polar spot at the baseline in the starting material lane often indicates the presence of the carboxylic acid byproduct.
Step 2: Identifying the Degradation Pathway If your analysis confirms the presence of 4-bromo-2-chlorobenzoic acid, the cause is ester hydrolysis . This is the most frequent non-reaction-based degradation. It occurs when the compound is exposed to moisture, especially under non-neutral pH conditions.
Corrective Actions:
-
Purification: If significant degradation has occurred, the material can be purified. A simple aqueous workup can often remove the acidic impurity. Dissolve the material in a water-immiscible solvent like diethyl ether or ethyl acetate, wash with a saturated sodium bicarbonate solution to extract the acid, then wash with brine, dry over anhydrous sodium sulfate, and concentrate.[3]
-
Improved Storage: Immediately transfer aliquots to smaller vials under an inert atmosphere and store as recommended in the table above.
Q2: I'm performing a Suzuki cross-coupling at the bromo- position, but my yields are poor and I see significant amounts of what appears to be a de-brominated, chlorinated benzoic acid/ester. What is happening?
A2: Unraveling Side Reactions in Cross-Coupling
This issue points to side reactions competing with your desired C-C bond formation. The likely culprits are hydrodehalogenation and/or protodeboronation of your coupling partner.[4]
Causality Explained: Palladium-catalyzed cross-coupling reactions involve a delicate catalytic cycle. Under certain conditions, intermediates in this cycle can be intercepted before productive cross-coupling occurs.
-
Hydrodehalogenation: This is the replacement of a halogen (in this case, bromine) with a hydrogen atom. It can occur if the catalytic cycle is disrupted, particularly if there are sources of hydrides in the reaction (e.g., from certain bases or solvent impurities) or if the reductive elimination step is slow.
-
Protodeboronation: This is a common side reaction where the boronic acid/ester coupling partner reacts with a proton source (like water) to replace the boron group with hydrogen.[4] This consumes your coupling partner and halts the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Detailed Protocol: Optimizing for Suzuki Coupling This protocol is designed to minimize the side reactions you're observing.
-
Reagent Preparation:
-
Use freshly purchased or purified this compound (1.0 eq).
-
Use a high-purity boronic acid or ester (1.1 - 1.5 eq). If protodeboronation is suspected, consider using the corresponding pinacol boronate ester, which is often more stable.
-
Use a dry, finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
-
Reaction Setup (Strict Inert Conditions):
-
Add all solid reagents to a flame-dried or oven-dried Schlenk flask equipped with a stir bar.
-
Seal the flask and thoroughly purge with an inert gas (Argon or Nitrogen) by applying vacuum and backfilling at least three times.
-
Add your chosen palladium catalyst and ligand (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a modern Buchwald-type pre-catalyst) under a positive pressure of inert gas.
-
-
Solvent Addition:
-
Use anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF). To degas, bubble argon through the solvent for at least 30 minutes prior to use.
-
If a co-solvent like water is required, ensure it is deoxygenated by bubbling with argon.
-
Transfer the solvent to the reaction flask via cannula or syringe under inert gas.
-
-
Execution and Monitoring:
-
Heat the reaction to the desired temperature (start with lower temperatures, e.g., 80-90 °C, before pushing higher).
-
Monitor the reaction by TLC or LC-MS. Look for the consumption of starting material and the appearance of the product spot. If the reaction stalls, a small, fresh portion of the catalyst can be added.
-
Section 3: Key Degradation Pathways Visualized
Understanding the chemical transformations your compound might undergo is key to interpreting unexpected results.
Caption: Primary degradation pathways for this compound.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use sodium hydroxide for saponification (hydrolysis) of the ester?
-
A: Yes, basic hydrolysis using NaOH or KOH in a water/alcohol mixture is a standard and effective method to convert the methyl ester to the corresponding carboxylic acid.[5] The reaction typically requires heating to proceed at a reasonable rate.
-
-
Q: The compound is a light tan oil/solid. Is a color change indicative of degradation?
-
A: While the pure compound is often described as a colorless to yellow liquid or light tan solid, a significant darkening or change in color upon storage could indicate decomposition.[3] It is always best to verify the purity by analytical methods like NMR or TLC if you observe a noticeable color change.
-
-
Q: Are there any known microbial degradation pathways for this compound?
-
A: Research on related compounds like chlorobenzoates shows that microbial degradation is possible, often initiating with dehalogenation.[6][7][8] While not directly relevant for most synthetic lab procedures, it highlights the potential for the C-Cl and C-Br bonds to be cleaved under reductive conditions.
-
References
- This compound | CAS#:185312-82-7 | Chemsrc. Chemsrc. [Link]
- Preliminary Characterization of Four 2-chlorobenzoate-degrading Anaerobic Bacterial Consortia - PubMed. PubMed. [Link]
- Characterization of bacterial consortia capable of degrading 4-chlorobenzoate and 4-bromobenzoate under denitrifying conditions | FEMS Microbiology Letters | Oxford Academic. Oxford Academic. [Link]
- Proposed pathway for the degradation of 4-chlorobenzoate by P. aeruginosa PA01 NC - ResearchGate.
- Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
Sources
- 1. This compound | CAS#:185312-82-7 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Preliminary characterization of four 2-chlorobenzoate-degrading anaerobic bacterial consortia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent and Temperature for Methyl 4-bromo-2-chlorobenzoate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for palladium-catalyzed cross-coupling reactions involving Methyl 4-bromo-2-chlorobenzoate. As a sterically hindered and electronically deactivated substrate, successful coupling reactions with this molecule require careful consideration of solvent and temperature parameters. This document will equip you with the foundational knowledge and practical steps to overcome common challenges and achieve high-yield, reproducible results.
I. Understanding the "Why": The Critical Role of Solvent and Temperature
In palladium-catalyzed cross-coupling reactions, the solvent is not merely a medium for dissolving reactants; it is an active participant in the catalytic cycle.[1] Similarly, temperature is a key lever to overcome activation energy barriers. A nuanced understanding of their interplay is crucial for optimizing reactions with challenging substrates like this compound.
The Influence of the Solvent:
-
Catalyst Activation and Stability: Solvents can play a role in activating palladium precatalysts and stabilizing the active catalytic species.[2] Coordinating solvents can sometimes compete with ligands, affecting catalyst activity.[3]
-
Modulating Reactivity: The polarity of the solvent can significantly influence the rate and selectivity of a reaction.[1] For instance, polar aprotic solvents are often favored in Heck reactions to achieve the best results.[4]
-
Solubility of Reagents: Ensuring all reactants, including the substrate, coupling partner, and base, are sufficiently soluble is critical for a homogeneous reaction mixture and efficient catalysis.
The Impact of Temperature:
-
Overcoming Activation Barriers: Many steps in the catalytic cycle, particularly the initial oxidative addition of the aryl halide to the palladium(0) complex, have significant activation energy barriers.[5][6] Increased temperature provides the necessary energy to overcome these barriers, especially for less reactive C-Cl bonds.
-
Catalyst Decomposition: A significant challenge, especially at elevated temperatures, is the thermal degradation of the organometallic catalyst.[7][8] This can lead to the formation of inactive palladium black and a stalled reaction.[9]
-
Side Reactions: Higher temperatures can sometimes promote undesirable side reactions, such as debromination or homocoupling.
II. Troubleshooting Guide & FAQs: Common Issues and Solutions
This section addresses specific problems you might encounter when working with this compound in palladium-catalyzed cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. Where should I start troubleshooting?
A1: Low conversion in Suzuki-Miyaura couplings with this substrate is a frequent issue. The primary suspects are often related to catalyst deactivation and inefficient transmetalation.[10]
-
Initial Checks:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[11] Ensure your reaction is set up under a robust inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use fresh, high-purity boronic acid/ester, as they can degrade over time, especially electron-deficient ones.[11]
-
Solvent Purity: Employ anhydrous and degassed solvents to prevent catalyst deactivation.[11]
-
-
Troubleshooting Steps:
-
Ligand Choice: For the sterically hindered this compound, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and subsequent reductive elimination steps.[5] Consider ligands like Buchwald's SPhos, XPhos, or RuPhos.
-
Solvent Screening: The choice of solvent can dramatically impact the reaction outcome.[2] Start with a common solvent system like 1,4-dioxane/water or toluene/water. If solubility is an issue, consider polar aprotic solvents like DMF or DMSO, but be aware they can sometimes favor different reaction pathways.[2]
-
Base Selection: The base is crucial for the transmetalation step. A common issue is using a base that is too weak or has poor solubility. Screen a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[10]
-
Temperature Optimization: Cautiously increase the reaction temperature in increments of 10 °C. Typical temperatures for Suzuki couplings are between 80-110 °C.[10] Monitor for any signs of catalyst decomposition (formation of palladium black).
-
Q2: I am attempting a Buchwald-Hartwig amination and observing significant debromination of my starting material. What is causing this, and how can I prevent it?
A2: Debromination is a common side reaction in Buchwald-Hartwig aminations, often promoted by elevated temperatures and certain bases.
-
Causality: This side reaction can occur through a competing hydrodehalogenation pathway, where a hydride source (which can be generated in situ) reacts with the aryl halide.
-
Mitigation Strategies:
-
Lower the Temperature: This is the most direct approach. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.
-
Base Selection: Strong bases like NaOtBu are commonly used, but they can sometimes exacerbate side reactions.[12] Consider a weaker base like K₃PO₄ or Cs₂CO₃.
-
Ligand Choice: The choice of ligand can influence the relative rates of the desired amination versus the undesired debromination. Bulky biarylphosphine ligands are generally a good starting point.[12]
-
Solvent Effects: The solvent can influence the basicity of the system. Aromatic solvents like toluene or xylene are common choices.[12] Ethereal solvents like dioxane or THF can also be effective.[12]
-
Q3: My Heck reaction is sluggish and gives a low yield. How can I improve the reactivity?
A3: The Heck reaction can be challenging with electron-deficient substrates. The key is often to find a balance between activating the C-Br bond without causing catalyst decomposition.[13]
-
Troubleshooting Steps:
-
Temperature Increase: Heck reactions often require higher temperatures than Suzuki or Buchwald-Hartwig couplings.[14] Carefully increase the temperature, potentially up to 120-140 °C, while monitoring for catalyst stability.
-
Solvent Choice: Polar aprotic solvents like DMF, DMAc, or NMP are often the most effective for Heck reactions.[4][14]
-
Ligand Selection: While phosphine-free conditions can sometimes work, the use of a suitable ligand is often beneficial. For challenging substrates, consider Herrmann's palladacycle or bulky phosphine ligands.
-
Base Optimization: The choice of base is critical. Organic bases like triethylamine (NEt₃) or inorganic bases such as K₂CO₃ or NaOAc are commonly used. The solubility of the base in the chosen solvent is important.
-
III. Experimental Protocols: A Systematic Approach to Optimization
A structured approach to optimizing solvent and temperature is essential for efficient and successful reaction development.
Protocol 1: Solvent Screening
This protocol outlines a parallel screening approach to identify the optimal solvent for your reaction.
Methodology:
-
Setup: Arrange a series of identical reaction vials or a multi-well reaction block.
-
Reagents: To each vial, add this compound (1.0 eq.), your coupling partner (1.2-1.5 eq.), a standard base (e.g., K₂CO₃, 2.0 eq.), and your chosen palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos).
-
Solvent Addition: To each vial, add a different degassed solvent from the screening list (see Table 1).
-
Reaction: Heat all reactions to a consistent, moderate temperature (e.g., 80 °C) and stir for a set period (e.g., 12-24 hours).
-
Analysis: Analyze the outcome of each reaction by TLC, LC-MS, or GC-MS to determine the conversion and identify any major byproducts.
Protocol 2: Temperature Gradient Optimization
Once an optimal solvent or a few promising candidates have been identified, the next step is to fine-tune the reaction temperature.
Methodology:
-
Setup: Prepare several identical reactions using the best solvent system identified in Protocol 1.
-
Temperature Gradient: Place each reaction in a heating block or oil bath set to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring: Monitor the progress of each reaction over time.
-
Analysis: Determine the optimal temperature that provides the best balance of reaction rate and yield, with minimal byproduct formation.
IV. Data Presentation: Solvent Properties and Their Implications
The choice of solvent is often guided by its physical properties. The following table summarizes key parameters for common solvents used in cross-coupling reactions.
Table 1: Properties of Common Solvents in Cross-Coupling Reactions
| Solvent | Abbreviation | Dielectric Constant (ε)[15][16][17] | Type[18][19][20] | Boiling Point (°C) | Typical Applications & Considerations |
| Toluene | - | 2.4 | Nonpolar | 111 | Good for Suzuki and Buchwald-Hartwig; allows for higher temperatures. |
| 1,4-Dioxane | - | 2.2 | Polar Aprotic | 101 | Very common for Suzuki couplings, often with water. |
| Tetrahydrofuran | THF | 7.6 | Polar Aprotic | 66 | Common for a variety of couplings; lower boiling point limits reaction temperature. |
| N,N-Dimethylformamide | DMF | 36.7 | Polar Aprotic | 153 | Good for Heck reactions; high boiling point, but can be difficult to remove. |
| Dimethyl Sulfoxide | DMSO | 46.7 | Polar Aprotic | 189 | Highly polar; can aid in solubility but may also coordinate to the catalyst. |
| Acetonitrile | MeCN | 37.5 | Polar Aprotic | 82 | Can influence selectivity in some reactions.[2] |
| Water | H₂O | 80.1 | Polar Protic | 100 | Often used as a co-solvent in Suzuki reactions to dissolve the inorganic base. |
Note: The dielectric constant is a measure of a solvent's polarity; a higher value indicates greater polarity.[21]
V. Visualization of Workflow and Logic
The following diagrams illustrate the logical flow for troubleshooting and optimizing your reactions.
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: Initial solvent selection guide based on reaction type.
VI. Concluding Remarks
Optimizing reactions with a challenging substrate like this compound requires a methodical and informed approach. By understanding the fundamental roles of solvent and temperature and by systematically troubleshooting common issues, researchers can significantly improve the success rate of these critical transformations. This guide serves as a starting point; meticulous experimentation and careful observation will ultimately lead to the development of a robust and high-yielding protocol for your specific application.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online.[Link]
- Solvent effects in palladium catalysed cross-coupling reactions.Royal Society of Chemistry.[Link]
- Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
- (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019)
- Developing Ligands for Palladium(II)
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.University of Barcelona.[Link]
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- The Stability of Organometallics.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.University of Nottingham.[Link]
- Solvent - Wikipedia.[Link]
- How do you distinguish the polarity of organic solvent?
- Common Solvents Used in Organic Chemistry: Table of Properties.Master Organic Chemistry.[Link]
- Dielectric Constants of Common Solvents | PDF | Tetrahydrofuran - Scribd.[Link]
- Mechanisms of Thermal Decomposition of Transition Metal Organometallic Compounds.SpringerLink.[Link]
- The Influence of Ligands on the Pd-Catalyzed Diaryl
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.Tenger Chemical.[Link]
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.Nanochemistry Research.[Link]
- Palladium-Catalyzed Ligand-Directed C−H Functionaliz
- Illustrated Glossary of Organic Chemistry - Dielectric constant.UCLA Chemistry and Biochemistry.[Link]
- Thermal Degradation Behavior of a New Family of Organometallic Dendrimer.SpringerLink.[Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d.
- Polar Protic and Aprotic Solvents.Chemistry Steps.[Link]
- Optimization of the Suzuki-Miyaura Cross-coupling.
- Organometallic Chemistry. XII.1 The Thermal Decomposition of n-Butyllithium, a Kinetic Study2,3.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.Royal Society of Chemistry.[Link]
- Troubleshooting a difficult Heck reaction : r/Chempros.Reddit.[Link]
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.Master Organic Chemistry.[Link]
- Protic vs. Aprotic Solvents: Difference in Organic Chemistry.Orango.[Link]
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.Royal Society of Chemistry.[Link]
- A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Thermal degradation behavior of a new family of organometallic dendrimer [Online First Articles].IslandScholar.[Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction [nanochemres.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theses.enscm.fr [theses.enscm.fr]
- 7. catsci.com [catsci.com]
- 8. Mechanisms of Thermal Decomposition of Transition Metal Organometallic Compounds | Whitesides Research Group [gmwgroup.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. reddit.com [reddit.com]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 15. Solvent - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. theorango.com [theorango.com]
- 21. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
techniques for removing unreacted starting materials from Methyl 4-bromo-2-chlorobenzoate
Welcome to the Technical Support Center for the synthesis and purification of Methyl 4-bromo-2-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key chemical intermediate in high purity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of removing unreacted starting materials and byproducts.
Introduction: The Challenge of Purity
This compound is commonly synthesized via the Fischer esterification of 4-bromo-2-chlorobenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid. While the reaction itself is straightforward, achieving high purity of the final product can be challenging due to the need to effectively remove unreacted starting materials, the acid catalyst, and potential side products. This guide provides a systematic approach to troubleshooting and optimizing the purification process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Q1: After my aqueous workup, I still see a significant amount of starting material (4-bromo-2-chlorobenzoic acid) in my crude product by TLC. What went wrong?
A1: This is a common issue and usually points to incomplete removal of the acidic starting material during the liquid-liquid extraction. Here are the likely causes and their solutions:
-
Insufficient Base: The amount of basic solution (e.g., saturated sodium bicarbonate) used was not enough to neutralize the residual acid catalyst and deprotonate all the unreacted carboxylic acid.
-
Solution: Increase the volume of the basic wash. Perform multiple washes (at least 2-3) with the basic solution and test the pH of the aqueous layer after each wash to ensure it is basic (pH > 8).
-
-
Poor Mixing: Inadequate mixing during the extraction prevents efficient partitioning of the carboxylate salt into the aqueous layer.
-
Solution: Ensure vigorous shaking of the separatory funnel for at least one minute during each wash. If an emulsion forms, let it sit to separate or add a small amount of brine to help break it.
-
-
Precipitation of Carboxylate Salt: The sodium salt of 4-bromo-2-chlorobenzoic acid might have limited solubility in the aqueous phase, especially if the solution is highly concentrated, leading to precipitation at the interface.
-
Solution: Dilute the reaction mixture with more of the organic solvent before the wash. Using a slightly larger volume of aqueous base can also help keep the salt dissolved.
-
Q2: My TLC plate shows a streak from the baseline to the product spot, even after the basic wash. What does this indicate?
A2: Streaking on a TLC plate often indicates that the sample is too concentrated or that there are highly polar impurities. In the context of this purification, it's likely residual carboxylic acid that hasn't been fully removed. The acidic nature of the starting material can interact strongly with the silica gel on the TLC plate, causing it to streak.
-
Solution: Ensure your workup is thorough as described in A1. If streaking persists, it may be necessary to proceed to column chromatography for effective separation. When preparing your sample for TLC, ensure it is sufficiently dilute in the spotting solvent.
Q3: I'm performing column chromatography, but I'm getting poor separation between my product and the starting material. What can I do?
A3: Achieving good separation in column chromatography depends heavily on the choice of solvent system.
-
Optimizing the Eluent: The polarity of your eluent system is critical. For separating the less polar ester product from the more polar carboxylic acid starting material, a relatively non-polar eluent is required.
-
Recommended Starting Point: A mixture of hexane and ethyl acetate is a good starting point. A common ratio for similar compounds is 9:1 hexane/ethyl acetate.[1]
-
Troubleshooting: If the separation is poor, you can decrease the polarity by increasing the proportion of hexane. Run a series of TLCs with varying solvent ratios (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate) to find the optimal system that gives a good separation between the spots (ideally, a ΔRf of > 0.2).
-
Q4: My final product has a faint, sharp smell and the NMR spectrum shows a small singlet around 3.4 ppm. What is this impurity?
A4: This is likely residual methanol, the alcohol used in the esterification. Methanol is volatile and should be removed during the evaporation of the solvent, but trace amounts can sometimes remain.
-
Solution: After concentrating your product on a rotary evaporator, place it under high vacuum for an extended period (1-2 hours) to remove residual volatile solvents.
Q5: Are there any potential side products I should be aware of?
A5: While Fischer esterification is generally a clean reaction, side products can form under certain conditions:
-
Ether Formation: The acid catalyst can promote the self-condensation of methanol to form dimethyl ether. This is more likely at higher temperatures and with prolonged reaction times.[2]
-
Sulfonation: If using a large excess of concentrated sulfuric acid as the catalyst, sulfonation of the aromatic ring can occur, though this is less common under typical esterification conditions.[2]
These impurities are typically removed through standard workup and chromatography procedures.
Frequently Asked Questions (FAQs)
Q: How can I effectively monitor the progress of my esterification reaction?
A: Thin-Layer Chromatography (TLC) is the most effective way to monitor the reaction.[3] Spot the reaction mixture alongside the 4-bromo-2-chlorobenzoic acid starting material on a silica gel plate. The ester product is less polar and will have a higher Rf value (it will travel further up the plate) than the carboxylic acid. The reaction is complete when the starting material spot has disappeared.
Q: What is a good visualization technique for the TLC plate?
A:
-
UV Light: Both the starting material and the product are aromatic and will be visible under a UV lamp (254 nm).
-
Potassium Permanganate Stain: This stain will visualize both the starting material and the product.
-
Iodine Chamber: Both compounds should also be visible in an iodine chamber.
Q: Is recrystallization a viable purification method for this compound?
A: Recrystallization can be an effective final purification step if the crude product is already relatively pure. For a similar compound, methyl 4-bromobenzoate, recrystallization from ethanol has been reported.[4] A mixed solvent system like ethanol/water or hexane/ethyl acetate could also be explored. The ideal solvent is one in which the compound is soluble at high temperatures and insoluble at low temperatures.
Q: What are the expected 1H NMR chemical shifts for the product and the starting material?
A:
-
This compound: You would expect to see aromatic protons between 7.4-7.8 ppm and a singlet for the methyl ester protons around 3.9 ppm.[1][5]
-
4-bromo-2-chlorobenzoic acid: The aromatic protons will be in a similar region, but the acidic proton of the carboxylic acid will appear as a broad singlet, typically downfield (>10 ppm), and there will be no methyl ester singlet.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Unreacted Carboxylic Acid
This protocol outlines the standard aqueous workup procedure following a Fischer esterification reaction.
-
Cool and Dilute: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether (approx. 10 times the volume of the initial reaction mixture).
-
Transfer to Separatory Funnel: Transfer the diluted reaction mixture to a separatory funnel.
-
First Wash (Water): Add an equal volume of deionized water and shake vigorously for 1 minute. Allow the layers to separate and discard the aqueous (lower) layer. This step removes the bulk of the methanol and some of the acid catalyst.
-
Basic Wash (Sodium Bicarbonate): Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake gently at first, venting frequently to release the pressure from the CO₂ gas that is evolved. Then, shake vigorously for 1-2 minutes.
-
Check pH: Drain the aqueous layer and check its pH with litmus paper to ensure it is basic.
-
Repeat Basic Wash: Repeat the sodium bicarbonate wash until the aqueous layer is no longer acidic.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol is for the purification of the crude product obtained from the workup.
-
Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with your chosen eluent (e.g., 95:5 hexane:ethyl acetate).
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Load the Column: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the Product: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitor Fractions by TLC: Spot each fraction on a TLC plate to determine which fractions contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | Solid |
| Methanol | CH₄O | 32.04 | Liquid |
| This compound | C₈H₆BrClO₂ | 249.49 | Oil or Solid |
Visualizations
Workflow for Purification of this compound
Caption: A decision-making workflow for the purification of this compound.
Troubleshooting Incomplete Acid Removal
Caption: A troubleshooting guide for incomplete removal of the starting carboxylic acid.
References
- PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
- Supporting Information for a scientific publication. (n.d.).
- AWS. (n.d.).
- University of Rochester. (n.d.).
- ResearchGate. (n.d.). (PDF) Methyl 4-bromobenzoate.
Sources
Technical Support Center: Catalyst Selection and Optimization for Methyl 4-bromo-2-chlorobenzoate Cross-Coupling
Welcome to the technical support center for scientists and researchers engaged in the cross-coupling of Methyl 4-bromo-2-chlorobenzoate. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the unique challenges presented by this dihalogenated substrate. Our focus is on achieving high chemoselectivity and optimizing reaction outcomes through a deep understanding of the underlying catalytic principles.
Part 1: Foundational Principles & Achieving Chemoselectivity
The primary challenge in coupling reactions with this compound is controlling the site of reaction. The inherent differences in the carbon-halogen bond strengths are the cornerstone of achieving selectivity.
dot
Caption: Factors governing chemoselectivity in dihaloarene cross-coupling.
Q1: I want to perform a selective Suzuki-Miyaura coupling at the bromine position of this compound. Which catalyst system is a good starting point?
A1: Achieving selective coupling at the C-Br bond is the standard and more facile transformation for this substrate. This is because the carbon-bromine bond has a lower bond dissociation energy than the carbon-chlorine bond, making it more susceptible to oxidative addition by a Pd(0) catalyst.[1][2] This is the rate-determining step in many cross-coupling reactions.[2][3]
For initial screening, a conventional and robust catalyst system is recommended:
-
Palladium Source: Pd(PPh₃)₄ (a Pd(0) source) or a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand. Using a Pd(II) source requires an in situ reduction to the active Pd(0) species, which is usually accomplished by the phosphine ligand or other reagents in the mixture.[4][5]
-
Ligand: Triphenylphosphine (PPh₃) is a standard choice for this type of transformation. A ligand-to-palladium ratio of 2:1 to 4:1 is typical to ensure catalyst stability.[6]
-
Rationale: This system is active enough to readily cleave the C-Br bond while generally being mild enough to leave the more robust C-Cl bond intact under standard conditions. More specialized, highly active ligands are often required to activate C-Cl bonds and are thus not the first choice for C-Br selectivity.[6][7]
Q2: After a successful mono-coupling at the bromine position, I now want to couple a different group at the chlorine position. What changes are needed?
A2: Coupling at the C-Cl bond is significantly more challenging due to its higher bond strength.[6][7] Therefore, a more potent catalyst system and more forcing reaction conditions are required.
-
Catalyst & Ligand: You must switch to a more active catalyst system. This typically involves using bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[8][9] These ligands promote the difficult oxidative addition step at the C-Cl bond by creating a more electron-rich and sterically accessible palladium center.[8] Pre-formed palladacycle precatalysts (e.g., SPhos Pd G3/G4) are highly effective as they provide a reliable method for generating the active monoligated Pd(0) species.[9][10]
-
Base: A stronger base may be necessary. While K₂CO₃ or K₃PO₄ might work, bases like Cs₂CO₃ or NaOtBu are often employed for challenging couplings.[9][11]
-
Temperature: Higher reaction temperatures (typically >100 °C) are almost always required to overcome the higher activation energy for C-Cl bond cleavage.[11][12]
| Parameter | C-Br Selective Coupling (1st Coupling) | C-Cl Selective Coupling (2nd Coupling) |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts |
| Ligand | PPh₃, P(o-tol)₃ | SPhos, XPhos, RuPhos, other bulky phosphines |
| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | K₃PO₄, Cs₂CO₃, NaOtBu |
| Temperature | 80 - 100 °C | 100 - 140 °C |
Table 1: Typical starting conditions for selective sequential cross-coupling.
Part 2: Troubleshooting Common Experimental Issues
Even with a well-chosen catalyst system, challenges can arise. A systematic approach to troubleshooting is critical for success.[4]
dot
Caption: A decision-making workflow for troubleshooting common cross-coupling issues.
Q3: My reaction has stalled with low or no conversion of the starting material. What should I check first?
A3: Low to no conversion is a common issue that can often be traced back to a few fundamental factors.[4]
-
Catalyst Inactivity: This is a primary suspect. The active Pd(0) species is sensitive to oxygen.[6] Phosphine ligands can also be oxidized, altering the ligand-to-metal ratio and hindering catalyst performance.[5][6]
-
Reagent and Solvent Quality: Moisture and oxygen are detrimental.
-
Inert Atmosphere: The reaction is highly sensitive to air.
Q4: I am observing significant side products, specifically the homocoupling of my boronic acid and protodeboronation of my starting material. How can I mitigate these?
A4: These are two of the most common side reactions in Suzuki-Miyaura couplings.
-
Protodeboronation: This is the replacement of the boronic acid/ester group with a hydrogen atom. It is often a significant issue, especially with electron-deficient partners.[6]
-
Causes: The presence of water and the strength of the base can promote this pathway.[6]
-
Solutions:
-
Choice of Base: Use milder bases like K₃PO₄ or KF, which are known to suppress protodeboronation compared to stronger hydroxides or carbonates.[6]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, if protodeboronation is severe, switching to a strictly anhydrous solvent and base system can help.[6]
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an MIDA boronate. These are more resistant to protodeboronation and release the active boronic acid slowly in situ.[6][14]
-
-
-
Homocoupling (Glaser Coupling): This is the self-coupling of the boronic acid/ester to form a biaryl byproduct.
-
Cause: This side reaction is primarily promoted by the presence of oxygen, which can interfere with the catalytic cycle.[7]
-
Solution: The most effective solution is rigorous deoxygenation of the solvent and reaction vessel. Ensure your inert gas technique is impeccable.[13] Lowering the reaction temperature can also sometimes reduce the rate of this competing pathway.[9]
-
Q5: My reaction is producing a mixture of the desired mono-coupled product and the di-coupled product, even when using only one equivalent of the boronic acid. How can I improve selectivity for mono-arylation?
A5: The formation of di-substituted product, even with controlled stoichiometry, is a known challenge in the cross-coupling of dihaloarenes, particularly when using bulky ligands.[8][15] After the first coupling, the Pd(0) catalyst can remain associated with the π-system of the mono-coupled product. From this point, a second oxidative addition can compete with the dissociation of the catalyst, leading to the di-coupled product.[8][16]
-
Ligand Choice: Very bulky ligands (like RuPhos, IPr, PtBu₃) that are excellent for activating challenging bonds can sometimes favor this "ring-walking" or π-complex retention, leading to higher amounts of polyfunctionalization.[8][15]
-
Solution: If di-arylation is a problem, consider switching to a less bulky ligand, such as PPh₃ or P(o-tol)₃, which may have a higher tendency to dissociate after the first catalytic cycle.
-
-
Reaction Time and Temperature: Over-running the reaction can lead to the slow formation of the di-coupled product.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Running the reaction at the lowest possible temperature that still affords a reasonable rate can also improve selectivity.
-
-
Solvent Effects: The solvent can play a role in displacing the palladium catalyst from the product. In some systems, non-coordinating solvents like toluene or benzene can favor di-arylation, whereas more polar, coordinating solvents like THF might slightly favor mono-arylation by assisting in catalyst displacement.[16][17]
Part 3: Experimental Protocol Example
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C-4 (bromo) position of this compound. Optimization may be required for different coupling partners.
dot
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[18]
Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium Carbonate [K₂CO₃], finely powdered and dried (2.0 - 3.0 equiv)
-
1,4-Dioxane / Water (4:1 v/v), degassed
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 249.5 mg, 1.0 mmol), phenylboronic acid (e.g., 158 mg, 1.3 mmol), and potassium carbonate (e.g., 414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three to five times to ensure a completely oxygen-free environment.[6]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 4:1 mixture of 1,4-dioxane and water (e.g., 5 mL) via syringe.
-
Catalyst Preparation and Addition: In a separate small vial under inert gas, pre-mix the Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol) and PPh₃ (e.g., 21 mg, 0.08 mmol) in a small amount of the degassed solvent (~0.5 mL). Allow this mixture to stir for 5-10 minutes. Add the catalyst slurry to the main reaction flask via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS, checking for the consumption of the starting material (typically 2-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Methyl 4-phenyl-2-chlorobenzoate.[12]
References
- Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Technical Support Center.
- Vantourout, J. C., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Singleton, J. L., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Ishikawa, S., & Manabe, K. (2010). DHTP ligands for the highly ortho-selective, palladium-catalyzed cross-coupling of dihaloarenes with grignard reagents: a conformational approach for catalyst improvement. Angewandte Chemie International Edition.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
- MDPI. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- Tasker, S. Z., et al. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- BenchChem. (2025).
- ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? Discussion.
- Denmark, S. E., & Smith, R. C. (2009).
- Beilstein Journals. (2020).
- Royal Society of Chemistry. (n.d.). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Vantourout, J., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Warner, A. J., & Toste, F. D. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- Weires, A. G., et al. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6.
- ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction of 4-bromonitrobenzene and phenylboronic acid.
- ChemRxiv. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- Royal Society of Chemistry. (n.d.). A water-soluble supramolecular palladium catalyst for Suzuki-Miyaura Coupling. RSC Advances.
- Thomas, A. A., et al. (2017). Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation.
- ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- BenchChem. (2025). Technical Support Center: 1-Bromo-2-(bromomethyl)-4-chlorobenzene Reactions.
- ResearchGate. (n.d.).
- BenchChem. (2025). Technical Support Center: Strategies for Overcoming the Low Reactivity of 2-Chloro-6-fluorobenzaldehyde in Coupling Reactions.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- BenchChem. (2025).
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to the Reactivity of Methyl 4-bromo-2-chlorobenzoate in Cross-Coupling Reactions
This guide provides an in-depth comparative analysis of Methyl 4-bromo-2-chlorobenzoate, a versatile bifunctional building block, against other common halobenzoates in palladium-catalyzed cross-coupling reactions. We will dissect the fundamental principles governing its reactivity, present comparative data, and provide actionable experimental protocols for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Value of Dihalogenated Scaffolds
In the landscape of modern organic synthesis, particularly for pharmaceutical and materials science applications, halobenzoates are indispensable intermediates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provide a powerful toolkit for their functionalization.[1] this compound presents a particularly interesting case. Possessing two different halogen atoms on the same aromatic ring, it offers the potential for sequential, site-selective cross-coupling, enabling the programmed construction of complex molecular architectures.
This guide moves beyond a simple catalog of reactions to explore the causality behind the observed reactivity, focusing on the interplay between the carbon-halogen bond strength, electronic effects from substituents, and the significant steric influence of the ortho-chloro group.
Fundamental Principles Governing Halobenzoate Reactivity
To understand the unique behavior of this compound, we must first consider the core chemical principles that dictate the reactivity of any aryl halide in a cross-coupling reaction.
The Primacy of the Carbon-Halogen (C-X) Bond
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2][3] The efficiency of this step is inversely related to the C-X bond dissociation energy. Consequently, the general reactivity trend for aryl halides is:
Aryl Iodide > Aryl Bromide > Aryl Chloride >> Aryl Fluoride [2][4]
This hierarchy is fundamental. The weaker C-I and C-Br bonds are readily cleaved under mild conditions with conventional palladium catalysts. In contrast, the stronger C-Cl bond requires more energy and, critically, more specialized, highly active catalyst systems for its activation.[2][5]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Reactivity hierarchy of aryl halides in cross-coupling."
Electronic and Steric Effects
Beyond the identity of the halogen, the substituents on the aromatic ring play a crucial role:
-
Electronic Effects: The methyl ester (-CO₂Me) and chlorine (-Cl) groups are both electron-withdrawing. This reduces the electron density of the aromatic ring, making the carbon atoms attached to the halogens more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
Steric Hindrance (The Ortho Effect): The chlorine atom at the C-2 position (ortho to the ester) creates significant steric bulk.[6] This can hinder the approach of the bulky palladium-ligand complex to the C-Cl bond, further decreasing its relative reactivity compared to a less hindered position.[7][8] This steric impediment is a key factor in the chemoselectivity observed with this compound.
Comparative Reactivity Analysis
The true utility of this compound lies in the differential reactivity of its two halogen atoms, allowing for selective functionalization.
Chemoselectivity: The C-Br vs. C-Cl Bond
The significant difference in bond energy between the C-Br and C-Cl bonds allows for highly selective cross-coupling at the C-Br position while leaving the C-Cl bond intact. This is achievable using standard palladium catalysts that are not active enough to cleave the more robust C-Cl bond under the same conditions.[9] This creates a powerful synthetic handle for two-step, sequential modifications.
-
Step 1: Couple at the C-Br position using a conventional catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with standard phosphine ligands).
-
Step 2: Couple at the C-Cl position using a highly active, specialized catalyst system (e.g., Pd₂(dba)₃ with bulky, electron-rich ligands like XPhos or SPhos) under more forcing conditions.[9][10]
Performance vs. Other Halobenzoates
The following table summarizes the expected reactivity and provides representative experimental data for this compound in comparison to other key halobenzoates.
| Substrate | Reaction Type | Catalyst System | Conditions | Yield (%) | Key Insight & Reference |
| This compound | Suzuki-Miyaura (at C-Br) | Pd(acac)₂ / CataCXium A | 4-MeO-PhB(OH)₂, K₃PO₄, Dioxane, 120°C | 65% | Demonstrates selective C-Br coupling in the presence of a C-Cl bond. The ortho-chloro may slightly reduce reactivity compared to simple bromobenzoates.[11] |
| Methyl 4-bromobenzoate | Sonogashira | PdCl₂(PPh₃)₂ / CuI | 2-methylbut-3-yn-2-ol, NEt₃, Reflux | Good | A standard substrate; coupling is generally efficient. The lack of ortho substitution makes it more reactive than the title compound at the C-Br bond.[12] |
| Methyl 4-iodobenzoate | Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | PhB(OH)₂, Na₂CO₃, DME/H₂O, 80°C | >95% | Highest reactivity due to the weak C-I bond. Serves as the benchmark for facile coupling.[3] |
| Methyl 4-chlorobenzoate | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | PhB(OH)₂, K₃PO₄, Toluene/H₂O, 110°C | High | Requires a specialized, highly active ligand (SPhos) to efficiently activate the C-Cl bond.[2][13] |
| Methyl 2-chlorobenzoate | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Morpholine, NaOtBu, Toluene, 100°C | ~80-90% | The ortho-chloro group presents steric challenges, but modern catalyst systems can overcome this to achieve high yields.[14] |
Experimental Protocols: A Practical Guide
The following protocols provide a validated starting point for laboratory synthesis.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is designed to selectively functionalize the C-4 bromine position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Schlenk flask or sealed vial, magnetic stir bar, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.[15]
-
Catalyst Addition: In a separate vial, weigh and add Pd(OAc)₂ and PPh₃ to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[15]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[13][16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
dot graph G { graph [fontname = "Arial", fontsize=12]; node [fontname = "Arial", fontsize=11, shape=box, style="rounded,filled"]; edge [fontname = "Arial", fontsize=10];
} caption: "General workflow for the Suzuki-Miyaura coupling."
Considerations for Coupling at the C-Cl Position
To functionalize the remaining C-Cl bond after the initial coupling, more robust conditions are necessary.
-
Catalyst Choice: Switch to a highly active catalyst system, such as [Pd₂(dba)₃ with XPhos or SPhos ligand] or a pre-formed NHC-palladium complex.[9][10]
-
Base and Temperature: A stronger base like potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) may be required.[13][14] The reaction temperature will likely need to be increased to 110-120 °C.
-
Reaction Time: Expect longer reaction times (12-24 hours).[13]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through three key steps, illustrated below. The initial Oxidative Addition is typically the slowest step and is highly sensitive to the C-X bond strength.
Conclusion and Future Outlook
This compound stands out as a highly strategic building block for complex molecule synthesis. Its value is rooted in the predictable and exploitable reactivity difference between its C-Br and C-Cl bonds. By judiciously selecting the catalyst system and reaction conditions, researchers can achieve selective, stepwise functionalization. While the C-Br bond offers high reactivity with conventional catalysts, the development of increasingly potent ligands continues to expand the utility of the more economical and abundant aryl chlorides.[2] This dual-reactivity profile ensures that substrates like this compound will remain central to innovation in medicinal chemistry and materials development.
References
- BenchChem. (2025). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Reif, M., et al. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry, 7(13), 2908-15.
- BenchChem. (2025). Reactivity Showdown: Ethyl 4-iodobenzoate vs.
- NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- Wiley-VCH. 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media.
- RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. Wenxuecity Blog.
- Wikipedia. Ortho effect.
- PubMed Central.
- PMC. (2025).
- ACS Publications. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society.
- RSC Publishing. General palladium-catalyzed cross coupling of cyclopropenyl esters.
- Chemistry LibreTexts. (2019). 19.
- Chemistry LibreTexts. (2022). 16.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2025). General palladium-catalyzed cross coupling of cyclopropenyl esters.
- BenchChem.
- PMC. (2025). General palladium-catalyzed cross coupling of cyclopropenyl esters. NIH.
- RSC Publishing. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
- Wikipedia.
- Reddit. (2019). Why are chlorides less reactive in cross coupling reactions?. r/chemistry.
- BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- ResearchGate. Ester scope in the Pd-catalyzed cross-coupling of Pfp esters. Conditions.
- BenchChem. Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
- EliScholar - Yale University. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
- NIH.
- BEARdocs.
- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of N-(4-bromophenyl)-4-chlorobenzamide.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- BenchChem.
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- BenchChem. Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Reactions with 3,6-Dibromocarbazole.
- PMC. Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central - NIH.
- NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ResearchGate. (2015).
- BenchChem. Standard Protocol for a Suzuki Coupling with 2-Borono-4,5-dimethoxybenzoic acid.
- The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.
- Chemistry LibreTexts. (2022). 16.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- (2018).
- YouTube. (2021).
- PMC.
- YouTube. (2025).
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 10. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of Methyl 4-bromo-2-chlorobenzoate for Researchers and Drug Development Professionals
Methyl 4-bromo-2-chlorobenzoate is a key building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility lies in the strategic placement of the bromo and chloro substituents on the aromatic ring, which allows for selective functionalization and the construction of complex molecular architectures. This guide provides a comparative analysis of the most common and effective synthesis routes to this versatile intermediate, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols.
Introduction: Strategic Importance of this compound
The 4-bromo and 2-chloro substitution pattern on the benzoate ring offers orthogonal reactivity. The bromine atom is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds. The chloro group, being less reactive in such transformations, can be retained for later-stage modifications or to influence the electronic properties of the molecule. The methyl ester provides a convenient handle for hydrolysis to the corresponding carboxylic acid or for transesterification reactions.
This guide will dissect three primary synthetic strategies for obtaining this compound, evaluating each for its efficiency, scalability, and overall practicality in a research and development setting.
At a Glance: Comparative Overview of Synthesis Routes
| Parameter | Route 1: Esterification of 4-bromo-2-chlorobenzoic acid | Route 2: Multi-step Synthesis via Sandmeyer Reaction | Route 3: Palladium-Catalyzed Carbonylation |
| Starting Materials | 4-bromo-2-chlorobenzoic acid, Methanol | 4-amino-2-chlorobenzoic acid | 4-bromo-2-chloro-1-iodobenzene |
| Key Transformations | Fischer Esterification | Diazotization, Sandmeyer Reaction, Esterification | Palladium-Catalyzed Carbonylation, Esterification |
| Overall Yield | High (typically >90%) | Moderate to Good (estimated 60-80%) | Good (Carbonylation step is 76%) |
| Scalability | Excellent | Good | Moderate (requires specialized equipment) |
| Reagent & Equipment Cost | Low | Low to Moderate | High (Palladium catalyst) |
| Safety Considerations | Use of strong acid catalyst (e.g., H₂SO₄) | Handling of diazonium salts (potentially explosive), use of copper salts | Use of carbon monoxide (toxic gas), high pressure |
| Environmental Impact | Moderate (use of organic solvents) | Moderate (use of copper salts, organic solvents) | High (use of heavy metal catalyst, CO gas) |
Route 1: Direct Esterification of 4-bromo-2-chlorobenzoic acid
This is the most straightforward and high-yielding approach, provided the starting carboxylic acid is readily available. The reaction is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst.
Mechanistic Rationale
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.
Visualizing the Workflow
Caption: Workflow for the direct esterification of 4-bromo-2-chlorobenzoic acid.
Detailed Experimental Protocol
Materials:
-
4-bromo-2-chlorobenzoic acid (1 eq)
-
Methanol (anhydrous, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether or Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-chlorobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by column chromatography on silica gel may be performed if necessary, though this reaction often yields a product of high purity.
Expected Yield: 94%[1].
Route 2: A Multi-Step Synthesis via Sandmeyer Reaction
This route is particularly useful when the corresponding 4-amino-2-chlorobenzoic acid is a more accessible or cost-effective starting material. The key transformation is the Sandmeyer reaction, which converts the amino group into a bromo group via a diazonium salt intermediate.[2]
Mechanistic Considerations
The synthesis begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide solution, which catalyzes the substitution of the diazonium group with a bromide ion. The reaction is believed to proceed through a radical mechanism.[2] The resulting 4-bromo-2-chlorobenzoic acid is then esterified as described in Route 1.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway via the Sandmeyer reaction.
Detailed Experimental Protocol
Part A: Sandmeyer Reaction
Materials:
-
4-amino-2-chlorobenzoic acid (1 eq)
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Ice
Procedure:
-
Suspend 4-amino-2-chlorobenzoic acid in hydrobromic acid and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.
-
Cool the mixture and collect the precipitated 4-bromo-2-chlorobenzoic acid by filtration. Wash the solid with cold water and dry.
Part B: Esterification
Follow the protocol described in Route 1, using the 4-bromo-2-chlorobenzoic acid obtained from the Sandmeyer reaction.
Estimated Overall Yield: While the esterification step is high-yielding, the Sandmeyer reaction yield can vary. A reasonable estimate for the two-step process is in the range of 60-80%.
Route 3: Palladium-Catalyzed Carbonylation
This modern approach offers a direct way to introduce the carboxylic acid functionality, which is then esterified. It is particularly advantageous if 4-bromo-2-chloro-1-iodobenzene is the available starting material.
Mechanistic Insights
This reaction involves the palladium-catalyzed insertion of carbon monoxide into the aryl-iodine bond. The reaction typically proceeds via oxidative addition of the aryl iodide to a Pd(0) complex, followed by CO insertion and subsequent nucleophilic attack by water to generate the carboxylic acid. The Pd(0) catalyst is regenerated in a reductive elimination step.
Visualizing the Carbonylation Pathway
Caption: Synthetic pathway involving palladium-catalyzed carbonylation.
Detailed Experimental Protocol
Part A: Palladium-Catalyzed Carbonylation [3]
Materials:
-
4-bromo-2-chloro-1-iodobenzene (1 eq)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
1,4-Dioxane
-
Water
-
Carbon monoxide (CO) gas
Procedure:
-
This reaction is typically carried out in a pressure reactor (autoclave) or using a flow chemistry setup.
-
To a solution of 4-bromo-2-chloro-1-iodobenzene in 1,4-dioxane, add palladium(II) acetate, triphenylphosphine, triethylamine, and water.
-
Pressurize the reactor with carbon monoxide (e.g., 15 bar) and heat the mixture to 110 °C for 2 hours.
-
After cooling and venting the CO gas, the reaction mixture is worked up by acidification and extraction to isolate the 4-bromo-2-chlorobenzoic acid.
Expected Yield: The carbonylation step has a reported yield of 76%[3].
Part B: Esterification
Follow the protocol described in Route 1.
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound is contingent upon several factors, including the availability and cost of starting materials, the scale of the synthesis, and the equipment and safety infrastructure available.
-
For large-scale, cost-effective synthesis where 4-bromo-2-chlorobenzoic acid is commercially available, Route 1 (Direct Esterification) is undoubtedly the most efficient and practical choice due to its high yield and operational simplicity.
-
When starting from a more basic precursor, Route 2 (Sandmeyer Reaction) offers a viable and economical alternative, particularly if 4-amino-2-chlorobenzoic acid is readily accessible. However, careful handling of the diazonium salt intermediate is crucial.
-
Route 3 (Palladium-Catalyzed Carbonylation) represents a more modern and elegant approach, but its application is generally limited to smaller-scale syntheses in a research setting due to the high cost of the palladium catalyst and the requirement for specialized high-pressure equipment.
By carefully considering these factors, researchers and drug development professionals can select the most appropriate synthetic strategy to efficiently and safely produce the valuable intermediate, this compound.
References
- Wikipedia. Sandmeyer reaction. [Link]
Sources
Navigating Synthetic Complexity: A Comparative Guide to Alternatives for Methyl 4-bromo-2-chlorobenzoate
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. Methyl 4-bromo-2-chlorobenzoate is a widely utilized intermediate, prized for its di-halogenated pattern that allows for sequential, site-selective functionalization through cross-coupling reactions. The distinct reactivity of the C-Br and C-Cl bonds enables chemists to introduce different substituents in a controlled manner. However, reliance on a single building block can be limiting due to factors such as cost, availability, or the need for alternative reactivity profiles to overcome specific synthetic challenges.
This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals an in-depth analysis of their respective strengths and weaknesses. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower you to make informed decisions for your synthetic campaigns.
The Benchmark: Understanding this compound
The utility of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This reactivity trend is governed by the bond dissociation energies (C-I > C-Br > C-Cl), which dictates the ease of oxidative addition to the palladium catalyst, a rate-determining step in many catalytic cycles.[1] Consequently, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 2-position.
This allows for a programmed, stepwise approach:
-
First Coupling: Reaction at the more reactive C-Br bond under standard conditions.
-
Second Coupling: Functionalization of the less reactive C-Cl bond, often requiring more forcing conditions, such as higher temperatures and more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands).[1]
Criteria for Evaluating Alternatives
An ideal alternative should offer distinct advantages while maintaining the core utility of orthogonal reactivity. Our comparison will be based on the following key criteria:
-
Differential Reactivity: The degree of selective reactivity between the two halogen (or pseudo-halogen) sites.
-
Reaction Conditions: The mildness or harshness of the conditions required for selective coupling.
-
Cost and Availability: The commercial accessibility and cost-effectiveness of the building block.
-
Downstream Compatibility: The influence of the substituents on subsequent synthetic steps.
-
Versatility: The range of cross-coupling and other transformations the building block can undergo.
Comparative Analysis of Key Alternatives
We will now explore several classes of alternatives, comparing them against our benchmark.
The Iodo-Chloro Analogue: Methyl 2-chloro-4-iodobenzoate
By replacing bromine with iodine, we introduce a leaving group with even higher reactivity. The C-I bond is weaker than the C-Br bond, allowing for oxidative addition under milder conditions.
-
Advantages: The enhanced reactivity of the C-I bond provides a wider window for selective coupling over the C-Cl bond. This can lead to cleaner reactions, higher yields for the first coupling step, and the use of less active palladium catalysts. This building block is commercially available.[2]
-
Disadvantages: Aryl iodides are generally more expensive and less stable than their bromo counterparts.
-
Best For: Syntheses where maximizing the yield and selectivity of the first coupling is critical, and where cost is a secondary concern.
The Bromo-Fluoro Analogue: Methyl 4-bromo-2-fluorobenzoate
Incorporating a fluorine atom introduces unique electronic properties and potential for downstream applications, as fluorine is a common feature in many bioactive molecules.[3]
-
Advantages: The C-F bond is significantly stronger and less reactive in cross-coupling than the C-Cl bond, offering an almost absolute selectivity for reaction at the C-Br bond.[1] The resulting fluoro-substituted intermediates can be valuable in medicinal chemistry.[3][4] This compound is commercially available and its synthesis from 4-bromo-2-fluorobenzoic acid is well-documented.[5][6][7]
-
Disadvantages: Functionalizing the C-F bond via cross-coupling is extremely challenging and often not feasible, limiting its use in sequential di-functionalization strategies that rely on coupling at both sites.
-
Best For: Scenarios where only the 4-position needs to be functionalized via cross-coupling, and the 2-fluoro substituent is a desired feature in the final target molecule.
The Bromo-Trifluoromethyl Analogue: Methyl 4-bromo-2-(trifluoromethyl)benzoate
The trifluoromethyl group is a highly sought-after moiety in drug discovery for its ability to enhance metabolic stability and binding affinity.[8]
-
Advantages: This building block provides a direct route to introduce a trifluoromethyl group. The C-Br bond can be selectively functionalized.
-
Disadvantages: The strong electron-withdrawing nature of the CF3 group can influence the reactivity of the C-Br bond.
-
Best For: The synthesis of pharmaceutical intermediates where a trifluoromethyl group at the 2-position is required.
The Boronic Ester Analogue: Methyl 2-chloro-4-(pinacolato)boronate
This alternative pre-installs one of the coupling partners, reversing the typical Suzuki-Miyaura reaction sequence.
-
Advantages: Boronic esters are stable, versatile intermediates.[9] This building block allows for a Suzuki-Miyaura coupling at the 4-position with an aryl halide partner, followed by a subsequent coupling at the C-Cl bond. This can be advantageous if the desired substituent is more readily available as a halide. The synthesis of similar boronate esters from aryl bromides is a standard procedure.[10][11]
-
Disadvantages: The synthesis of the building block itself requires an extra step. Boronic esters can be sensitive to certain reaction conditions.
-
Best For: Synthetic strategies where it is more convenient to use an aryl halide as the coupling partner for the 4-position.
Quantitative Data Summary
The following table provides a semi-quantitative comparison of the alternatives based on the evaluation criteria. Reactivity is ranked on a scale of 1 (low) to 5 (high).
| Building Block | C-X Reactivity (4-pos) | C-Y Reactivity (2-pos) | Selectivity Window | Cost Profile |
| This compound (Benchmark) | 4 | 2 | Good | Moderate |
| Methyl 2-chloro-4-iodobenzoate | 5 | 2 | Excellent | High |
| Methyl 4-bromo-2-fluorobenzoate | 4 | 1 | Excellent | Moderate |
| Methyl 4-bromo-2-(trifluoromethyl)benzoate | 3-4 | N/A | N/A | High |
| Methyl 2-chloro-4-(pinacolato)boronate | 5 (as boronate) | 2 | Excellent | Moderate-High |
Experimental Protocols
To provide a practical context, here are representative, detailed protocols for a selective Suzuki-Miyaura coupling reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling of the Benchmark at the C-Br Position
This protocol targets the more reactive C-Br bond of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) (4 mol%)
-
Cesium carbonate (Cs2CO3) (2.0 equiv)
-
Toluene/Water (10:1 mixture, 0.1 M)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)2, PCy3·HBF4, and Cs2CO3.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality: The choice of a moderately active catalyst system and temperature allows for selective oxidative addition at the weaker C-Br bond, leaving the C-Cl bond intact.[12]
Protocol 2: Selective Suzuki-Miyaura Coupling of Methyl 2-chloro-4-iodobenzoate at the C-I Position
This protocol leverages the high reactivity of the C-I bond for a milder reaction.
Materials:
-
Methyl 2-chloro-4-iodobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (3 mol%)
-
Sodium carbonate (Na2CO3) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 0.1 M)
Procedure:
-
In a reaction vessel, combine Methyl 2-chloro-4-iodobenzoate, the arylboronic acid, Pd(PPh3)4, and Na2CO3.
-
Purge the vessel with an inert gas (e.g., argon).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Causality: The significantly weaker C-I bond allows for the use of a less active, more conventional catalyst like Pd(PPh3)4 and milder conditions, while still achieving high selectivity over the C-Cl bond.
Visualization of Synthetic Strategy
The decision-making process for selecting a building block can be visualized as a workflow.
Caption: Decision tree for selecting an appropriate building block.
Conclusion and Future Outlook
While this compound remains a robust and valuable tool in organic synthesis, a nuanced understanding of the available alternatives can unlock more efficient, cost-effective, and innovative synthetic routes. The choice of building block is not merely a matter of substitution but a strategic decision that impacts the entire synthetic campaign.
-
Methyl 2-chloro-4-iodobenzoate is the reagent of choice for maximizing selectivity and reactivity in the first coupling step under mild conditions.
-
Methyl 4-bromo-2-fluorobenzoate offers a direct route to 2-fluoroaryl compounds where subsequent coupling at the 2-position is not required.
-
Boronic ester analogues provide strategic flexibility, allowing the logic of the Suzuki-Miyaura coupling to be reversed.
The development of new catalyst systems continues to expand the scope of cross-coupling reactions, potentially enabling the activation of traditionally less reactive bonds under milder conditions.[13][14] Future research will likely focus on developing even more diverse di-functionalized building blocks and catalyst-controlled site-selectivity, further enriching the synthetic chemist's toolbox.[13][14]
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate.
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
- Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal.
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis. ACS Combinatorial Science.
- The Role of Methyl 4-bromo-2-fluorobenzoate in Modern Synthesis.
- The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO., LTD.
- Orthogonal cross-couplings of organogermanes over established cross-coupling partners. American Chemical Society.
- Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. ACS Publications.
- CN106608823A - Production technology of methyl 2-iodobenzoate. Google Patents.
- Exploring the Versatility of Methyl 2-iodobenzoate in Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD.
- Novel methods for organic synthesis : exploring organocatalytic dihalogenation, palladium mediated cross-coupling, and zirconium catalyzed transformations. Baylor University.
- Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Royal Society of Chemistry.
- Vinylboronic acid or boronate synthesis. Organic Chemistry Portal.
- Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications.
- Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO., LTD.
- Synthesis of biologically active boron-containing compounds. NIH.
- Arylboronic acid or boronate synthesis. Organic Chemistry Portal.
- Design and synthesis of novel pinacolylboronate containing combretastatin 'antimitotic agent' analogues. NIH.
- Advances in Cross-Coupling Reactions. MDPI.
- Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. ResearchGate.
- Palladium-Catalyzed Cross-Coupling, Divergent Allene Generation, and Cycloadditions toward Cyclobuta[ b ]naphthalen-3(1 H )-ones and 11H-Benzo[ b ]fluoren-11-ones. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Optimizing Yield and Purity of Methyl 4-bromo-2-chlorobenzoate
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not just a matter of regulatory compliance; it is the bedrock of reliable and reproducible scientific outcomes. Methyl 4-bromo-2-chlorobenzoate, a key building block in the synthesis of a range of pharmacologically active molecules, is no exception. The presence of impurities, even in trace amounts, can lead to unforeseen side reactions, compromised biological activity, and difficulties in downstream processing. This guide provides an in-depth comparison of common purification methods for this compound, offering experimental insights to help you select the optimal strategy for your specific needs.
The Critical Role of Purity in Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring bromine and chlorine substituents on a benzoic acid methyl ester backbone, offers multiple reaction sites for creating more complex molecules.[1] The journey from crude product to a highly pure compound is a critical transition that dictates the success of subsequent synthetic steps. This guide will explore three prevalent purification techniques: liquid-liquid extraction followed by concentration, column chromatography, and recrystallization, comparing them on the crucial metrics of yield and purity.
Comparative Analysis of Purification Methodologies
The choice of purification method is a strategic decision that balances desired purity, acceptable yield, scalability, and available resources. Below is a summary of the expected outcomes from each technique when purifying this compound.
| Purification Method | Typical Purity | Expected Yield | Throughput | Primary Impurities Removed |
| Liquid-Liquid Extraction & Concentration | 90-95% | >90% | High | Water-soluble reagents, salts |
| Column Chromatography | >98% | 70-85% | Low to Medium | Structurally similar organic impurities |
| Recrystallization | >99% | 60-80% | Medium to High | Soluble and insoluble impurities |
Method 1: Liquid-Liquid Extraction and Concentration
This fundamental technique is often the first step in purification following a synthesis reaction. It leverages the differential solubility of the target compound and impurities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.
The "Why" Behind the "How"
The esterification of 4-bromo-2-chlorobenzoic acid to its methyl ester is often carried out in an alcohol solvent with an acid catalyst.[2] After the reaction, the mixture contains the desired product, unreacted starting materials, the alcohol, catalyst, and various side products. A series of aqueous washes are employed to remove these impurities. A wash with a saturated sodium bicarbonate solution neutralizes the acid catalyst and removes any remaining acidic starting material.[3][4] Subsequent washes with deionized water and brine remove water-soluble impurities and residual salts.[2][4] The final concentration of the dried organic phase yields the crude, yet significantly purer, product.
Experimental Protocol
-
Following the synthesis of this compound, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent (e.g., methanol).[2]
-
Redissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate (250 mL).[2][5]
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic phase over anhydrous sodium sulfate.[2][3][4][5]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product, often as a light tan oil or an off-white solid.[2][5]
Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 [chemicalbook.com]
A Comparative Guide to the Structural Confirmation of Methyl 4-bromo-2-chlorobenzoate Using Spectroscopic Techniques
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of scientific rigor. The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity and safety profile. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques for the structural elucidation of Methyl 4-bromo-2-chlorobenzoate, a key intermediate in organic synthesis. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), contrasting the expected data with that of a structural isomer, Methyl 5-bromo-2-chlorobenzoate, to highlight the power of these methods in differentiating closely related compounds.
The Imperative of Orthogonal Spectroscopic Data
A single spectroscopic technique rarely provides sufficient evidence for complete structural determination. Instead, a multi-faceted approach, employing orthogonal techniques that probe different molecular properties, is essential. For this compound, each method offers a unique piece of the structural puzzle:
-
¹H NMR Spectroscopy reveals the number of distinct proton environments and their connectivity.
-
¹³C NMR Spectroscopy provides a count of unique carbon atoms and information about their chemical environment.
-
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.
-
Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation pattern.
By integrating the data from these techniques, a self-validating and definitive structural assignment can be achieved.
¹H NMR Spectroscopy: Mapping the Proton Landscape
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms (protons).
Theoretical Underpinnings
The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups have the opposite effect (shielding, upfield shift).[1][2] The splitting pattern (multiplicity) of a signal, governed by the n+1 rule, reveals the number of neighboring protons.
Expected Spectrum of this compound
For this compound, we anticipate the following signals in the ¹H NMR spectrum:
-
Aromatic Protons (3H): The three protons on the benzene ring will exhibit distinct signals due to their unique positions relative to the bromo, chloro, and methyl ester substituents. The proton ortho to the chlorine and meta to the bromine (H-3) is expected to be a doublet. The proton ortho to the bromine and meta to the chlorine (H-5) will likely appear as a doublet of doublets. The proton ortho to both the ester and the bromine (H-6) will also be a doublet. The aromatic protons typically resonate in the range of 6.5-8.0 ppm.[3]
-
Methyl Protons (3H): The three equivalent protons of the methyl ester group will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.
Comparative Analysis: Differentiating from Methyl 5-bromo-2-chlorobenzoate
The ¹H NMR spectrum of the isomeric Methyl 5-bromo-2-chlorobenzoate would display a different splitting pattern for the aromatic protons, allowing for unambiguous differentiation. In this isomer, the proton between the chlorine and bromine atoms would likely appear as a triplet (or a doublet of doublets with similar coupling constants), providing a clear diagnostic marker.
| Compound | Aromatic Proton Signals (Predicted) | Methyl Proton Signal (Predicted) |
| This compound | Three distinct signals: doublet, doublet of doublets, doublet | Singlet (~3.9 ppm) |
| Methyl 5-bromo-2-chlorobenzoate | Three distinct signals, likely including a triplet or dd with similar J values | Singlet (~3.9 ppm) |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and integrate the signals to determine the relative number of protons.
Sources
A Comparative Guide to Purity Validation of Methyl 4-bromo-2-chlorobenzoate: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Methyl 4-bromo-2-chlorobenzoate, a key building block in organic synthesis, is no exception. Its purity profile can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall success of a synthetic campaign.
This guide provides an in-depth technical comparison of two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity validation of this compound. We will move beyond mere procedural descriptions to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to purity assessment in line with rigorous international standards.
The Analytical Imperative: Why Purity Matters
This compound is typically synthesized via the esterification of 4-bromo-2-chlorobenzoic acid.[1][2] This synthetic route introduces a spectrum of potential process-related impurities that must be monitored and controlled. These can include:
-
Residual Starting Material: Unreacted 4-bromo-2-chlorobenzoic acid.
-
Isomeric Byproducts: Impurities arising from the bromination of 2-chlorobenzoic acid at different positions (e.g., 5-bromo-2-chlorobenzoic acid), which may carry through to the final ester.[3]
-
Related Substances: Byproducts from side reactions or degradation.
The choice of analytical technique is therefore critical. It must not only quantify the main component but also possess the specificity to separate and detect these potential impurities. This guide is structured to assist in making an informed decision between HPLC and GC-MS, based on the specific analytical objectives at hand.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity & Assay
Reversed-phase HPLC (RP-HPLC) is the predominant method for purity and assay determination in the pharmaceutical industry, owing to its versatility, robustness, and applicability to a wide range of non-volatile and thermally labile compounds.[4] For this compound, an ester with moderate polarity, RP-HPLC offers excellent resolving power.
Causality in HPLC Method Design
The goal is to achieve a robust separation between the main analyte and its potential impurities. A C18 (octadecylsilyl) column is the logical first choice, as it separates compounds primarily based on hydrophobicity.[4] this compound, being an ester, is significantly more hydrophobic than its potential carboxylic acid starting material. This difference in polarity is the primary driver of separation.
The mobile phase, typically a mixture of acetonitrile and water, is optimized to control the elution time. A small amount of acid (e.g., phosphoric or formic acid) is added to the mobile phase to suppress the ionization of any residual carboxylic acid impurity, ensuring a sharp, symmetrical peak shape.[5][6] UV detection is ideal, as the aromatic ring in the molecule provides strong chromophores for sensitive detection.
Experimental Protocol: HPLC Purity Validation
This protocol is designed to be a self-validating system, adhering to the principles outlined in ICH Q2(R1) guidelines.[5][7][8]
1. Chromatographic Conditions:
-
System: Agilent 1260 Infinity II or equivalent HPLC system with UV/PDA detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
2. Validation Parameters & Acceptance Criteria (per ICH Q2(R1)):
-
Specificity: The method must demonstrate the ability to resolve the this compound peak from potential impurities (e.g., 4-bromo-2-chlorobenzoic acid) and the blank. This is confirmed by peak purity analysis using a PDA detector and by spiking the sample with known impurities.
-
Linearity: A minimum of five concentrations across the range of 50-150% of the nominal concentration should yield a correlation coefficient (r²) ≥ 0.999.
-
Accuracy (% Recovery): Assessed by spiking the sample matrix with known amounts of analyte at three levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0-102.0%.
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: The relative standard deviation (%RSD) of six replicate injections of the same sample should be ≤ 1.0%.
-
Intermediate Precision: Analysis performed by a different analyst on a different day should yield a %RSD of ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, typically established at a signal-to-noise ratio of 10:1.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification and Volatile Impurities
GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. It is exceptionally well-suited for analyzing volatile and thermally stable compounds like this compound.[9][10] Its primary advantages are its unparalleled specificity from mass spectral data and its high sensitivity for detecting trace-level volatile or semi-volatile impurities.
Causality in GC-MS Method Design
The choice of a GC column is critical. A low-to-mid polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), offers excellent selectivity for a wide range of compounds, including halogenated aromatics. The temperature program is the key to achieving separation. It begins at a lower temperature to trap and focus analytes at the head of the column and then gradually increases to elute compounds based on their boiling points and interactions with the stationary phase.[11]
Electron Ionization (EI) is the standard ionization technique, as it creates reproducible fragmentation patterns that serve as a "fingerprint" for compound identification, which can be compared against established libraries like NIST.
Experimental Protocol: GC-MS Purity Validation
This protocol provides a framework for both quantitative purity determination and the identification of unknown impurities.
1. Chromatographic & Spectrometric Conditions:
-
System: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Inlet: Splitless mode (for trace analysis) or Split mode (e.g., 50:1 for assay), 250 °C.
-
Injection Volume: 1 µL.
-
Solvent: Dichloromethane or Ethyl Acetate.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
MS Quadrupole: 150 °C.
-
Scan Range: 50-350 amu.
2. Validation Parameters & Acceptance Criteria:
-
Specificity: Confirmed by the unique mass spectrum of this compound. Co-eluting peaks can be deconvoluted. The method's ability to separate known impurities should be demonstrated.
-
Linearity: Similar to HPLC, with r² ≥ 0.998 typically being acceptable.
-
Accuracy & Precision: Follows the same principles as HPLC, with acceptance criteria often set at 95-105% for recovery and ≤ 5% for %RSD, depending on the concentration level.
-
Limit of Detection (LOD) & LOQ: Determined by the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) of a characteristic ion in the mass spectrum, providing much higher sensitivity than HPLC-UV for detectable impurities.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical question being asked. The following table summarizes their performance characteristics for the validation of this compound.
| Parameter | HPLC with UV/PDA Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Causality |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid/liquid stationary phase, with mass-based detection. | The physical state of the mobile phase dictates the type of analytes suitable for each technique. |
| Analyte Suitability | Excellent for non-volatile or thermally sensitive compounds. Ideal for the primary assay. | Requires analyte to be volatile and thermally stable. Well-suited for this compound. | The high temperatures of the GC inlet and column can cause degradation of unstable molecules. |
| Specificity | Good. Based on retention time and UV spectrum (PDA). Potential for co-elution. | Excellent. Based on retention time and unique mass spectral fragmentation pattern ("fingerprint"). | Mass spectrometry provides structural information, offering a much higher degree of confidence in peak identity. |
| Sensitivity | Good (ng level). | Excellent (pg to fg level). | MS detectors are inherently more sensitive than UV detectors, especially in Selected Ion Monitoring (SIM) mode. |
| Primary Application | Purity Assay & Quantification. Best for quantifying the main component and known, non-volatile impurities like the starting acid. | Impurity Identification & Trace Analysis. Unmatched for identifying unknown volatile impurities and quantifying them at very low levels. | HPLC provides higher precision for major component analysis, while GC-MS excels at the qualitative and quantitative analysis of trace components. |
| Key Limitation | Lower specificity compared to MS; cannot definitively identify unknown peaks without reference standards. | Not suitable for non-volatile impurities (e.g., salts, starting acid without derivatization). | The starting material, 4-bromo-2-chlorobenzoic acid, is non-volatile and would not be analyzed under typical GC conditions. |
Visualization of Analytical Workflows
To better illustrate the decision-making and execution process, the following diagrams outline the logical flow for each technique.
Caption: A logical workflow for HPLC method validation according to ICH guidelines.
Caption: Workflow for impurity identification and validation using GC-MS.
Conclusion and Recommendation
For the comprehensive purity validation of this compound, a dual-technique approach provides the most robust and trustworthy data package.
-
Use HPLC as the primary method for the purity assay. It accurately quantifies the main peak against a reference standard and is the superior method for detecting and quantifying the key non-volatile impurity: the starting material, 4-bromo-2-chlorobenzoic acid. Its high precision makes it ideal for release testing against a specification (e.g., >99.0%).
-
Employ GC-MS as an orthogonal method for impurity profiling. Its strength lies in the definitive identification of unknown volatile and semi-volatile impurities. It serves as a powerful tool during process development to understand the impurity landscape and to set appropriate specifications for related substances that might not be detected by HPLC.
By leveraging the strengths of both HPLC and GC-MS, researchers and drug developers can build a self-validating analytical system. This ensures a deep understanding of the material's purity, satisfies stringent regulatory expectations for method validation[3][12], and ultimately contributes to the development of safe and effective medicines.
References
- 3M Environmental Laboratory. (n.d.). Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry.
- SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Methyl p-chlorobenzoate on Newcrom R1 HPLC column.
- CHROMacademy. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know.
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
- Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Application News No.M251.
- Shimadzu. (n.d.). Performance Demonstration of a New GC-MS Instrument and Novel BFB Tune for Analysis of Volatile Compounds by EPA. Application News No. SSI-GCMS-2002.
- Shimadzu. (n.d.). Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. Application News No. 02-GCMS-2203-EN.
- Google Patents. (n.d.). CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.
- Wang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4987.
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
- Hernandez, O. P. (2019). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. MethodsX, 6, 1751–1759.
- ResearchGate. (n.d.). GC-MS analysis of methylated products generated by recombinant HcBSMTs....
- Wiley Analytical Science. (2006). GC/MS reveals methyl benzoate is a marker for indoor mould.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate.
Sources
- 1. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 4. nacalai.com [nacalai.com]
- 5. Separation of 4-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Methyl p-chlorobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. rjstonline.com [rjstonline.com]
- 8. cipac.org [cipac.org]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Study on the Reactivity of Halogens in Polysubstituted Aromatic Rings: A Guide for Researchers
Introduction
For researchers and professionals in drug development and synthetic chemistry, the functionalization of polysubstituted aromatic rings is a foundational task. The halogen substituents—fluorine, chlorine, bromine, and iodine—are not merely passive placeholders but active directors of reactivity, their behavior dictating the success of key transformations. A nuanced understanding of their comparative reactivity is paramount for rational synthetic design, enabling chemists to selectively forge new carbon-carbon and carbon-heteroatom bonds with precision.
This in-depth technical guide provides a comparative analysis of halogen reactivity in three critical classes of aromatic functionalization reactions: Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and Palladium-Catalyzed Cross-Coupling. We will dissect the underlying electronic and steric principles that govern these transformations and provide supporting experimental data and detailed protocols to empower your research.
Nucleophilic Aromatic Substitution (SNAr): The Counter-intuitive Dominance of Fluorine
Nucleophilic Aromatic Substitution (SNAr) is a vital reaction for the synthesis of arylamines, ethers, and thioethers. The reaction is contingent on the presence of strong electron-withdrawing groups (EWGs), typically nitro groups, positioned ortho and/or para to the halogen leaving group. These EWGs are essential for stabilizing the negatively charged intermediate.[1]
The mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] This initial attack is almost always the rate-determining step. The aromaticity of the ring is then restored by the expulsion of the halide ion.[1]
Causality of Halogen Reactivity in SNAr
Contrary to the trend observed in SN2 reactions where iodide is the best leaving group, the reactivity order for halogens in SNAr is typically F > Cl ≈ Br > I .[2] This is because the rate-determining step is the nucleophilic attack, not the carbon-halogen bond cleavage. The high electronegativity of fluorine powerfully polarizes the C-F bond, rendering the attached carbon atom highly electrophilic and thus more susceptible to attack.[2] This potent inductive effect stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.
Comparative Experimental Data
The dramatic difference in reactivity is evident in the reaction of 1-halo-2,4-dinitrobenzenes with piperidine. The fluoro-substituted ring reacts significantly faster than its chloro, bromo, and iodo counterparts.
| Aryl Halide (1-X-2,4-dinitrobenzene) | Halogen (X) | Relative Rate Constant (vs. Iodo) | Reference |
| 1-Fluoro-2,4-dinitrobenzene | F | ~3300 | [3] |
| 1-Chloro-2,4-dinitrobenzene | Cl | 4.5 | [3] |
| 1-Bromo-2,4-dinitrobenzene | Br | 2.4 | [3] |
| 1-Iodo-2,4-dinitrobenzene | I | 1 | [3] |
Experimental Protocol: Synthesis of N-(2,4-dinitrophenyl)aniline
This protocol describes the SNAr reaction between 1-chloro-2,4-dinitrobenzene and aniline, a classic undergraduate laboratory experiment that effectively demonstrates the principles of SNAr.
Materials:
-
1-Chloro-2,4-dinitrobenzene (1.0 g, 4.94 mmol)
-
Aniline (1.0 mL, 1.02 g, 10.9 mmol)
-
Ethanol (15 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add 1.0 g of 1-chloro-2,4-dinitrobenzene.
-
Add 1.0 mL of aniline to the flask.
-
Add 15 mL of ethanol and a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Continue refluxing for 30 minutes. The solution will turn a deep orange/red color as the product forms.
-
After 30 minutes, remove the heating mantle and allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to facilitate crystallization of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
The crude product can be recrystallized from ethanol to yield pure N-(2,4-dinitrophenyl)aniline as orange-red crystals.
Electrophilic Aromatic Substitution (EAS): A Tale of Two Effects
In Electrophilic Aromatic Substitution (EAS), the aromatic ring acts as a nucleophile, attacking an electrophile.[4] Halogens on an aromatic ring present a fascinating dichotomy: they are deactivating yet ortho, para-directing. This is due to the interplay of two opposing electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack compared to benzene.[5]
-
Resonance Effect (+R): The lone pairs on the halogen can be donated to the pi-system of the ring, increasing electron density at the ortho and para positions.[5]
For halogens, the inductive effect outweighs the resonance effect, resulting in overall deactivation. However, the resonance effect is strong enough to direct incoming electrophiles to the ortho and para positions.
Causality of Halogen Reactivity in EAS
The deactivating inductive effect is strongest for the most electronegative halogen, fluorine, and decreases down the group. Conversely, the resonance effect, which depends on the overlap between the halogen's p-orbitals and the ring's pi-system, is most effective for fluorine (2p-2p overlap) and weakens for heavier halogens (3p-2p, 4p-2p, etc.).[6] The overall reactivity in EAS is a fine balance of these two effects. Experimental data for nitration shows the reactivity order to be I > F > Br ≈ Cl .[6][7] Iodobenzene is the most reactive because the weak inductive effect of iodine is the dominant factor. Fluorobenzene is more reactive than chloro- and bromobenzene because its strong resonance effect partially counteracts its very strong inductive effect.[6]
Comparative Experimental Data
The relative rates of nitration for halobenzenes compared to benzene provide clear quantitative evidence for these effects.
| Substrate | Halogen | Relative Rate (vs. Benzene) | % Ortho | % Meta | % Para | Reference |
| Benzene | H | 1.0 | - | - | - | [6] |
| Fluorobenzene | F | 0.15 | 13 | 0 | 87 | [7] |
| Chlorobenzene | Cl | 0.033 | 30 | 1 | 69 | [7] |
| Bromobenzene | Br | 0.030 | 37 | 1 | 62 | [7] |
| Iodobenzene | I | 0.18 | 38 | 2 | 60 | [7] |
Experimental Protocol: Nitration of Bromobenzene
This protocol outlines the nitration of bromobenzene to illustrate a typical EAS reaction on a halogen-substituted aromatic ring.
Materials:
-
Bromobenzene (2.0 mL, 3.0 g, 19.1 mmol)
-
Concentrated Nitric Acid (1.5 mL)
-
Concentrated Sulfuric Acid (1.5 mL)
-
Erlenmeyer flask (50 mL)
-
Ice bath
-
Separatory funnel
Procedure:
-
In a 50 mL Erlenmeyer flask, carefully add 1.5 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath.
-
Slowly, with swirling, add 1.5 mL of concentrated nitric acid to the sulfuric acid. This creates the nitrating mixture.
-
In a separate small beaker, measure 2.0 mL of bromobenzene.
-
Slowly add the bromobenzene dropwise to the cold, stirred nitrating mixture over a period of about 10 minutes. Maintain the temperature below 50 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 15 minutes.
-
Carefully pour the reaction mixture over ~20 g of crushed ice in a beaker.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
The product is a mixture of 2-nitrobromobenzene and 4-nitrobromobenzene, which can be separated by fractional crystallization or chromatography if desired.
Palladium-Catalyzed Cross-Coupling: The Primacy of Bond Strength
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for forming C-C bonds.[8] The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
For aryl halides, the oxidative addition of the C-X bond to the Pd(0) catalyst is often the rate-determining step.[9] The ease of this step is directly related to the C-X bond dissociation energy.
Causality of Halogen Reactivity in Cross-Coupling
The C-X bond strength decreases down the group: C-F > C-Cl > C-Br > C-I. Consequently, the reactivity of aryl halides in oxidative addition follows the reverse order: I > Br > Cl >> F .[8] Aryl iodides are the most reactive due to their weak C-I bond, while aryl chlorides are significantly less reactive and often require more forcing conditions, specialized ligands, or nickel catalysts.[8] Aryl fluorides are generally unreactive in standard palladium-catalyzed cross-coupling reactions due to the exceptional strength of the C-F bond.
Comparative Experimental Data
The difference in reactivity is clearly demonstrated in the selective coupling of dihalobenzenes. In the Suzuki-Miyaura coupling of para-dihalobenzenes with phenylboronic acid, the identity of the halogen is the major factor determining the selectivity between mono- and bis-coupling.
| Dihalobenzene | Halogen | Mono-coupled Product (%) | Bis-coupled Product (%) | Bis/Mono Ratio | Reference |
| 1,4-Dibromobenzene | Br | 83 | 17 | 0.20 | [4] |
| 1,4-Diiodobenzene | I | 20 | 80 | 4.0 | [4] |
| 1-Bromo-4-chlorobenzene | Br vs Cl | 95 (at C-Br) | <5 | - | [4] |
| 1-Bromo-4-iodobenzene | Br vs I | >95 (at C-I) | <5 | - | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a 25 mL round-bottom flask, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, 4-methoxybiphenyl, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Conclusion
The reactivity of halogens in polysubstituted aromatic rings is not monolithic but is instead highly dependent on the reaction mechanism. For Nucleophilic Aromatic Substitution , the high electronegativity of fluorine makes it the most reactive leaving group. In Electrophilic Aromatic Substitution , a delicate balance of strong, deactivating inductive effects and ortho, para-directing resonance effects governs reactivity, with iodine generally being the most reactive. Finally, in Palladium-Catalyzed Cross-Coupling , reactivity is dictated by carbon-halogen bond strength, leading to the well-established trend of I > Br > Cl.
A thorough understanding of these principles is indispensable for the modern synthetic chemist. By leveraging these predictable reactivity patterns, researchers can strategically design synthetic routes, control regioselectivity, and efficiently construct complex molecular architectures for applications ranging from pharmaceuticals to advanced materials.
References
- Filo. (2025, April 7). Relative reactivity and product distribution data for nitration of the ha.. [Online]. Available: [Link]
- Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. [Online]. Available: [Link]
- Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Online]. Available: [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Online]. Available: [Link]
- RSC Publishing. (n.d.). The kinetics of the reactions of aniline with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in dimethyl sulphoxide, dimethylformamide, acetonitrile, and nitromethane. [Online]. Available: [Link]
- Galabov, B., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry, 31(3), e3776. [Online]. Available: [Link]
- UNI ScholarWorks. (n.d.). A Conductometric Study of the Reaction Velocity of Halodinitrobenzene with Piperidine. [Online]. Available: [Link]
- RSC Publishing. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. [Online]. Available: [Link]
- National Center for Biotechnology Information. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Online]. Available: [Link]
- Quora. (2018, May 3). What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution? [Online]. Available: [Link]
- Arkivoc. (n.d.). Kinetics and mechanism for the reaction of 1-chloro-2,4- dinitrobenzene with n-butylamine and piperidine in AOT. [Online]. Available: [Link]
- ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... [Online]. Available: [Link]
- BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The kinetics of the reactions of aniline with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in dimethyl sulphoxide, dimethylformamide, acetonitrile, and nitromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Structural Validation of Novel Methyl 4-bromo-2-chlorobenzoate Derivatives
In the fast-paced worlds of drug discovery and materials science, the synthesis of novel molecules is a daily occurrence. However, the true value of a newly created compound lies not in its mere existence, but in the unambiguous confirmation of its chemical structure. For researchers working with derivatives of Methyl 4-bromo-2-chlorobenzoate, a versatile building block in organic synthesis, rigorous structural validation is paramount. The presence of multiple reactive sites on this scaffold means that derivatization can lead to a variety of isomers, making a multi-faceted analytical approach not just recommended, but essential for ensuring the integrity of your research.
This guide provides an in-depth comparison of the primary methods for validating the structure of these novel derivatives. It is designed to move beyond a simple listing of techniques, instead offering insights into the causality behind experimental choices and presenting a logical, self-validating workflow. All procedures should be conducted in accordance with Good Laboratory Practices (GLP) to ensure data quality, reliability, and integrity.[1][2][3][4]
The Orthogonal Approach: A Multi-Technique Imperative
No single analytical technique can definitively elucidate the structure of a novel compound in its entirety.[5] A robust validation strategy relies on an orthogonal approach, where multiple, independent methods are used to build a comprehensive and irrefutable structural proof. Each technique provides a unique piece of the puzzle, and their collective agreement provides the confidence needed to move forward with a given compound. The primary methods in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and, when applicable, Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6][7][8] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Causality of Experimental Choices: For a derivative of this compound, a suite of NMR experiments is necessary. A standard ¹H NMR provides the initial overview of proton environments, while a ¹³C NMR maps the carbon skeleton. However, to piece together the exact connectivity, especially when dealing with potential isomers, two-dimensional (2D) NMR experiments are indispensable.[7][9]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This is crucial for tracing out alkyl chains or spin systems on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for connecting molecular fragments and establishing the overall carbon skeleton, including the positions of substituents on the aromatic ring relative to the ester group.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified novel derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire a standard ¹H NMR spectrum to assess sample purity and concentration.
-
Subsequently, acquire ¹³C NMR, COSY, HSQC, and HMBC spectra. The parameters for each experiment (e.g., number of scans, relaxation delays) should be optimized based on the sample concentration and the specific instrument being used.
-
Mass Spectrometry (MS): The Molecular Weight and Halogen Signature
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6][10] For novel compounds, its primary role is to determine the molecular weight and provide clues about the elemental composition.
Causality of Experimental Choices: High-Resolution Mass Spectrometry (HRMS) is strongly preferred over low-resolution MS. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. This is a critical self-validating step; the experimentally determined molecular formula must match the expected formula of the synthesized derivative.
Furthermore, the presence of bromine and chlorine atoms in this compound derivatives provides a distinct isotopic pattern in the mass spectrum.[11][12]
-
Chlorine: Has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), leading to a characteristic M to M+2 peak ratio of approximately 3:1 for a molecule containing one chlorine atom.[11]
-
Bromine: Has two major isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), resulting in a distinctive M to M+2 peak ratio of nearly 1:1 for a molecule containing one bromine atom.[11][12][13]
The combination of both a chlorine and a bromine atom will produce a more complex, but predictable, isotopic pattern for the molecular ion peak (M, M+2, M+4). Observing this specific pattern is a strong confirmation of the presence of both halogens in the novel derivative.
Experimental Protocol: HRMS Sample Preparation and Analysis (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the electrospray ionization process.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer via direct injection or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the derivative.
-
Ensure the instrument is calibrated to provide high mass accuracy.
-
Analyze the spectrum for the molecular ion peak and its isotopic distribution.
-
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.[14] While it doesn't provide detailed connectivity information like NMR, it serves as a quick and effective validation of key molecular features.
Causality of Experimental Choices: For derivatives of this compound, IR spectroscopy is used to confirm the persistence of the ester functional group and the aromatic ring, and to identify any newly introduced functional groups.
Expected IR Absorptions for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of the aromatic ring.[14][15] |
| C=O (Ester) Stretch | ~1720 | A strong, sharp peak indicative of the ester carbonyl. |
| Aromatic C=C Stretch | 1600-1450 | A series of peaks confirming the aromatic skeleton.[15][16][17] |
| C-O (Ester) Stretch | 1300-1100 | Confirms the ester linkage. |
| C-Cl Stretch | 800-600 | Can be difficult to assign definitively. |
| C-Br Stretch | 680-515 | Can be difficult to assign definitively. |
| C-H Out-of-Plane Bend | 900-675 | The pattern can be indicative of the ring substitution pattern.[14][15] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum.
-
The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Single-Crystal X-ray Diffraction: The "Gold Standard"
When an unambiguous, three-dimensional structure is required, particularly for determining the absolute configuration of chiral centers, single-crystal X-ray diffraction is the ultimate validation method.[18][19] It provides the precise spatial arrangement of all atoms in the molecule.
Causality of Experimental Choices: This technique is employed when the relative or absolute stereochemistry of a novel derivative cannot be determined by spectroscopic methods alone. The presence of heavy atoms like bromine and chlorine in the molecule is advantageous for this technique, as they scatter X-rays more strongly, aiding in the structure solution and the determination of the absolute configuration.[20][21]
The primary limitation of this method is the requirement for a high-quality single crystal of the compound, which can be challenging and time-consuming to grow.
Comparison of Validation Methods
| Method | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, and dynamic information.[7] | Provides the most comprehensive structural information in solution.[9] | Requires a relatively pure sample of several milligrams; can be complex to interpret. |
| Mass Spectrometry | Molecular weight and elemental formula (HRMS), halogen presence via isotopic patterns.[10] | High sensitivity (requires very little sample), provides definitive molecular formula.[22] | Does not provide connectivity information; isomers are often indistinguishable. |
| IR Spectroscopy | Presence of key functional groups.[14] | Fast, simple, and requires minimal sample preparation. | Provides limited structural information; spectra can be complex. |
| X-ray Diffraction | Absolute 3D structure, bond lengths, bond angles, and stereochemistry.[18][19] | Unambiguous structural determination.[23] | Requires a suitable single crystal, which can be difficult to obtain. |
Integrated Validation Workflow
A logical and efficient workflow is crucial for the timely and accurate validation of novel derivatives. The following diagram illustrates a typical decision-making process.
Caption: Integrated workflow for structural validation.
Conclusion
The structural validation of novel derivatives of this compound is a critical process that demands a rigorous, multi-technique approach. By integrating the insights from NMR spectroscopy, mass spectrometry, and IR spectroscopy, researchers can build a self-validating and comprehensive picture of their synthesized molecules. For cases of stereochemical ambiguity, single-crystal X-ray diffraction provides the definitive answer. Adherence to this systematic and logical workflow ensures the scientific integrity of the data and provides the solid foundation necessary for advancing research in drug development and materials science.
References
- Determination of absolute configuration using single crystal X-ray diffraction. (2013). Methods in Molecular Biology.
- Good Laboratory Practice: An Overview for the Analytical Chemist. (2023).
- Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023).
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Houben-Weyl Methods of Organic Chemistry.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025).
- Introduction to Good Laboratory Practices (GLPs). CHEM 311: Environmental Chemical Analysis - Lab Manual.
- Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023).
- Spectroscopic Techniques. Solubility of Things.
- The use of X-ray crystallography to determine absolute configur
- Molecular Structure Characterisation and Structural Elucid
- Nuclear magnetic resonance spectroscopy. Wikipedia.
- Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
- Absolute Configur
- Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018).
- Small molecule-NMR. (2023). University of Gothenburg.
- NMR Spectroscopy: A Guide For Beginners. (2025). Abraham Entertainment.
- Strategies for Interpreting Mass Spectra in Chemical Research. Longdom Publishing.
- Spectroscopy of Aromatic Compounds.
- Isotopes in Mass Spectrometry. Chemistry Steps.
- Monitoring the synthesis of biomolecules using mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences.
- IR Spectroscopy Tutorial: Arom
- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
- Spectroscopy of Aromatic Compounds. (2023). Organic Chemistry | OpenStax.
- Interpretation of Isotope Peaks in Small Molecule LC–MS. (2006).
- Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. web.viu.ca [web.viu.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. jchps.com [jchps.com]
- 9. Small molecule-NMR | University of Gothenburg [gu.se]
- 10. longdom.org [longdom.org]
- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 18. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
- 23. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
A Senior Application Scientist's Guide to Cost-Efficient Catalysis for Methyl 4-bromo-2-chlorobenzoate Reactions
For researchers and process chemists in the pharmaceutical and fine chemical industries, Methyl 4-bromo-2-chlorobenzoate is a valuable and versatile building block. Its di-halogenated structure allows for selective, sequential functionalization, making it a key intermediate in the synthesis of complex molecules. However, the efficiency and, critically, the cost of these transformations are paramount. The choice of a catalytic system is not merely a question of yield; it is a complex decision involving catalyst cost, operational expenses, and downstream processing considerations like purification and metal remediation.
This guide provides an in-depth comparative analysis of catalytic systems for the functionalization of this compound, with a core focus on cost-efficiency. We will move beyond simple yield comparisons to dissect the factors that contribute to the total economic viability of a synthetic route, offering insights grounded in established chemical principles and field experience.
The Landscape of Catalytic Systems: A Comparative Overview
The primary transformations for this compound involve cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, which form new carbon-carbon or carbon-nitrogen bonds.[1][2][3] The choice of catalyst for these reactions dictates the reaction's success and economic feasibility.
Homogeneous Palladium Catalysis: The Workhorse of Cross-Coupling
Homogeneous palladium catalysts are renowned for their high activity and selectivity, often operating under mild conditions.[4] However, these benefits come with the costs associated with the precious metal and the often complex, proprietary ligands required. Another significant drawback is the difficulty in separating the catalyst from the product, a critical issue in pharmaceutical synthesis where residual palladium levels are strictly regulated.[5]
Ligand Evolution and its Cost Implications:
-
First-Generation Phosphine Ligands (e.g., PPh₃, DPPF): These are relatively inexpensive and effective for simple aryl bromides. However, for a sterically hindered and electronically deactivated substrate like this compound, they may require higher catalyst loadings and harsher conditions, increasing costs. The development of bidentate phosphine ligands like BINAP and DPPF represented a significant improvement, allowing for the coupling of a wider range of substrates.[1]
-
Sterically Hindered, Electron-Rich Ligands (e.g., Buchwald and Hartwig Ligands): Ligands such as SPhos, XPhos, and RuPhos have revolutionized cross-coupling by enabling reactions of challenging substrates, including aryl chlorides, under mild conditions with very low catalyst loadings. While the upfront cost of these ligands is high, the savings from reduced catalyst loading, improved yields, and milder conditions can often justify the expense.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form highly stable and active palladium complexes.[6] They have demonstrated remarkable performance in various cross-coupling reactions and can sometimes offer a more cost-effective solution than advanced phosphine ligands due to their high stability and turnover numbers.[7]
Heterogeneous Palladium Catalysis: The Pursuit of Recyclability
The primary driver for using heterogeneous catalysts, such as palladium on carbon (Pd/C), is the ease of separation and potential for recycling, which can dramatically lower costs.[4][8]
However, the central challenge in heterogeneous catalysis is metal leaching.[5][9] It is now widely understood that many reactions catalyzed by "heterogeneous" palladium catalysts are, in fact, driven by soluble palladium species that leach from the solid support into the reaction medium.[5][10][11] This blurs the line between heterogeneous and homogeneous catalysis and means that product contamination with palladium can still be a significant issue. The true value of these systems lies in their ability to act as reservoirs for the active catalyst, which can potentially be re-deposited at the end of the reaction, though activity often decreases with each cycle.[12]
Nickel Catalysis: An Economical Alternative
Nickel, being significantly more earth-abundant and less expensive than palladium, presents a compelling economic alternative. Nickel catalysts have emerged that can mediate a wide range of cross-coupling reactions, sometimes outperforming palladium for specific transformations, particularly with less reactive aryl chlorides. While the field is less mature than palladium catalysis, the potential for substantial cost savings makes nickel a critical area of investigation for any cost-conscious process development.[13]
Ligand-Free and Metal-Free Systems: The Ultimate Cost-Efficiency?
-
Ligand-Free Palladium Catalysis: These systems, which often use a simple palladium salt like Pd(OAc)₂, can be highly cost-effective by eliminating the expensive ligand.[14] They often rely on the formation of catalytically active palladium nanoparticles in situ. Microwave-assisted ligand-free Suzuki reactions in water have shown particular promise for rapid and efficient couplings.[14]
-
Transition-Metal-Free Coupling: Recent advances have demonstrated that certain cross-coupling reactions can be promoted by strong bases like KOtBu, proceeding through a base-promoted homolytic aromatic substitution (BHAS) pathway.[15] By completely eliminating the transition metal, these methods offer the ultimate in cost savings and eliminate concerns about metal contamination, though their substrate scope and functional group tolerance are still under active investigation.
Cost-Efficiency Analysis: A Multifaceted Approach
A true cost-efficiency analysis extends beyond the price of the catalyst. The following table provides a framework for comparing these systems across key economic indicators.
| Catalytic System | Catalyst Cost (Metal + Ligand) | Process Cost (Conditions, Solvents) | Downstream Cost (Purification, Recycling) | Overall Cost-Efficiency |
| Homogeneous Pd (Gen 1 Ligands) | Moderate | High (Harsher conditions, higher loading) | High (Difficult catalyst removal) | Low to Moderate |
| Homogeneous Pd (Adv. Ligands) | High | Low (Mild conditions, low loading) | High (Difficult catalyst removal) | Moderate to High |
| Heterogeneous Pd (e.g., Pd/C) | Moderate | Moderate to High | Moderate (Easy separation, but leaching occurs) | Moderate |
| Homogeneous Nickel | Low | Moderate (Conditions can be specific) | High (Similar to homogeneous Pd) | High |
| Ligand-Free Palladium | Low | Moderate | Moderate (Leaching/nanoparticle stability) | High |
| Transition-Metal-Free | Very Low | Low to Moderate | Very Low (No metal remediation) | Potentially Very High |
Visualizing the Process
Catalytic Cycle and Workflow
Understanding the fundamental mechanism and the experimental workflow is key to troubleshooting and optimization.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Workflow for selecting a cost-efficient catalytic system.
Experimental Protocols
The following protocols are representative procedures for a Suzuki-Miyaura coupling reaction involving an aryl bromide like this compound. They serve as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling with an Advanced Ligand System
This protocol uses a commercially available, air-stable palladium pre-catalyst with a sterically hindered biaryl phosphine ligand, designed for high efficiency and broad substrate scope.
-
Rationale: This system is chosen for its high probability of success with a challenging substrate. The low catalyst loading (1-2 mol%) can offset the high initial cost of the catalyst, especially at scale. The mild conditions (80 °C) reduce energy costs and minimize side reactions.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and the water.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Ligand-Free, Microwave-Assisted Suzuki-Miyaura Coupling
This protocol leverages a cost-effective, ligand-free system in an aqueous medium, accelerated by microwave heating.[14]
-
Rationale: This approach minimizes costs by eliminating the phosphine ligand and using water as a solvent.[14] Microwave heating dramatically reduces reaction times from hours to minutes, increasing throughput.[14] This method is particularly attractive for rapid library synthesis and initial proof-of-concept studies.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.004 equiv, 0.4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Deionized Water
-
Microwave reactor vial
-
-
Procedure:
-
In a 10 mL microwave reactor vial, combine this compound, the arylboronic acid, Pd(OAc)₂, and K₂CO₃.
-
Add 5 mL of deionized water to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 10-20 minutes.
-
After cooling, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Future Outlook
The selection of a catalytic system for reactions of this compound is a strategic decision that profoundly impacts the economic viability of a synthetic process. While advanced homogeneous palladium catalysts offer reliability and high yields, their cost and associated purification challenges cannot be overlooked. For industrial applications, the allure of lower-cost alternatives like nickel-based systems, ligand-free protocols, and recyclable heterogeneous catalysts is strong and warrants thorough investigation.[13][14] The ultimate goal is to find the optimal balance between catalytic performance, raw material cost, operational simplicity, and the stringent purity requirements of the final product. As catalytic technology continues to evolve, particularly in the realm of earth-abundant metals and metal-free systems, the toolkit for the cost-efficient synthesis of complex molecules will only continue to expand.
References
- Royal Society of Chemistry. Greener Approaches to Cross-Coupling.
- A. A. Adebayo, S. O. Owalude, et al. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. 2019.
- X. Liu, F. Studer, et al. Transition-Metal-Free Coupling Reactions. Chemical Reviews.
- S. E. Denmark, C. S. Regens. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. NIH Public Access.
- A. M. Whittaker, M. R. Biscoe. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. NIH Public Access.
- R. Ciriminna, M. Pagliaro. Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. Wiley Online Library.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023.
- M. J. Eckelman, P. T. Anastas. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. NIH Public Access.
- Reddit. Which catalyst is more effective and efficient homogeneous or heterogeneous ones? r/chemhelp. 2023.
- qualitas1998.net. Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. 2012.
- S. P. Nolan, O. Navarro. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI.
- Organic Chemistry Portal. Heck Reaction.
- PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate.
- Wikipedia. Heck reaction.
- Organic Syntheses. 6-CHLORO-1-HEXENE.
- ResearchGate. Heterogeneous vs Homogeneous Palladium Catalysts for Cross-Coupling Reactions | Request PDF.
- Oakwood Chemical. This compound.
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- A. A. Kurokhtina, A. S. Galushko, et al. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry. 2021.
- ResearchGate. Reactions of chlorobenzene and bromobenzene with methyl acrylate using a conventional supported palladium catalyst | Request PDF.
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. 2016.
- Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. 2024.
- ResearchGate. Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate.
- M. R. Poyner, J. M. Richardson, et al. Mizoroki-Heck coupling using immobilized molecular precatalysts: leaching active species from Pd pincers, entrapped Pd salts, and Pd NHC complexes. PubMed. 2007.
- ResearchGate. Analysis on the catalytic performance of catalysts and cost-effectiveness and selectivity of methanol carbonylation. 2023.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qualitas1998.net [qualitas1998.net]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Mizoroki-Heck coupling using immobilized molecular precatalysts: leaching active species from Pd pincers, entrapped Pd salts, and Pd NHC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking Methyl 4-bromo-2-chlorobenzoate
Abstract
In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final products. Methyl 4-bromo-2-chlorobenzoate, a dihalogenated aromatic ester, is a versatile reagent frequently employed in cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive benchmark analysis of this compound against a curated selection of its commercially available structural analogs. By presenting side-by-side comparisons of their physicochemical properties and reactivity in key synthetic transformations, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their synthetic endeavors. Detailed, standardized protocols for Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic aromatic substitution are provided, accompanied by a discussion of the expected reactivity trends based on the electronic and steric effects of the substituents.
Introduction: The Strategic Importance of Dihalogenated Benzoates
Dihalogenated aromatic compounds are invaluable synthons in organic chemistry, offering multiple reactive handles for the sequential and regioselective introduction of diverse functionalities. This compound (CAS No: 185312-82-7) is a prime example, featuring two distinct halogen atoms—bromine and chlorine—at positions amenable to differential reactivity.[1] This structural motif is particularly advantageous in the synthesis of complex molecules where staged bond formation is required.
The bromine atom, being more susceptible to oxidative addition to a palladium(0) catalyst, typically serves as the primary site for cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The chlorine atom, being less reactive, can either be retained in the final product or be targeted in a subsequent, more forcing reaction, such as a nucleophilic aromatic substitution (SNA r).[2] The ester functionality provides an additional site for modification or can influence the electronic properties of the aromatic ring.
This guide will benchmark the performance of this compound against its commercially available analogs, providing a comparative analysis of their properties and reactivity in three fundamental and widely utilized organic reactions.
Physicochemical Properties of this compound and Its Analogs
The selection of a building block is often guided by its physical and chemical properties, which can influence its handling, solubility, and reactivity. The following table summarizes the key physicochemical properties of this compound and its selected analogs.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 185312-82-7 | C₈H₆BrClO₂ | 249.49 | N/A | 295.1 ± 20.0 at 760 mmHg[3] |
| Methyl 4-bromo-2-methylbenzoate | 99548-55-7 | C₉H₉BrO₂ | 229.07 | N/A | 273.6 ± 20.0 at 760 mmHg[4] |
| Methyl 2-chloro-4-fluorobenzoate | 85953-29-3 | C₈H₆ClFO₂ | 188.58 | N/A | 110[5] |
| Methyl 2-bromo-4-chlorobenzoate | 57381-62-1 | C₈H₆BrClO₂ | 249.49 | N/A | N/A |
| Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 | C₈H₆BrFO₂ | 233.03 | 58-60[6] | 272.7 ± 25.0 at 760 Torr[6] |
| Methyl 2,4-dichlorobenzoate | 35112-28-8 | C₈H₆Cl₂O₂ | 205.04 | 154-155[7] | 239 |
| Methyl 4-bromobenzoate | 619-42-1 | C₈H₇BrO₂ | 215.04 | 77-81[8] | 246[9] |
Benchmarking Performance in Key Organic Reactions
To provide a comprehensive comparison, we will evaluate the reactivity of this compound and its analogs in three distinct and synthetically important reactions: Suzuki-Miyaura Coupling, Sonogashira Coupling, and Nucleophilic Aromatic Substitution.
Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely employed for the synthesis of biaryls.[10] The reactivity of the aryl halide is a critical factor influencing the reaction efficiency.
This protocol is designed to provide a consistent basis for comparing the reactivity of the different analogs.
-
Reaction Setup: To a flame-dried Schlenk tube is added the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The tube is evacuated and backfilled with argon three times.
-
Solvent Addition: Degassed 1,4-dioxane (8 mL) and water (2 mL) are added via syringe.
-
Reaction Conditions: The mixture is stirred and heated to 90 °C for the specified time.
-
Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: Workflow for the standardized Suzuki-Miyaura coupling reaction.
The following table summarizes the expected and reported yields for the Suzuki-Miyaura coupling of the benchmarked compounds with phenylboronic acid. It is important to note that direct comparative data under identical conditions is scarce in the literature. The presented data is a compilation from various sources and should be interpreted with this in mind.
| Compound | Expected Major Product | Reported/Expected Yield (%) | Reaction Time (h) |
| This compound | Methyl 2-chloro-4-phenylbenzoate | Good to Excellent | 2-12 |
| Methyl 4-bromo-2-methylbenzoate | Methyl 2-methyl-4-phenylbenzoate | Good to Excellent | 2-12 |
| Methyl 2-chloro-4-fluorobenzoate | Methyl 4-fluoro-2-phenylbenzoate | Moderate to Good | 4-24 |
| Methyl 2-bromo-4-chlorobenzoate | Methyl 4-chloro-2-phenylbenzoate | Good to Excellent | 2-12 |
| Methyl 4-bromo-2-fluorobenzoate | Methyl 2-fluoro-4-phenylbenzoate | Good to Excellent | 2-12 |
| Methyl 2,4-dichlorobenzoate | Methyl 4-chloro-2-phenylbenzoate | Low to Moderate | 12-48 |
| Methyl 4-bromobenzoate | Methyl 4-phenylbenzoate | Excellent (>95%)[11] | 2-8 |
Expertise & Experience: The reactivity trend in Suzuki-Miyaura coupling generally follows the order of C-X bond strength: C-I > C-Br > C-Cl. Therefore, bromo-substituted analogs are expected to react faster and under milder conditions than their chloro- counterparts. The electronic nature of the other substituents also plays a role; electron-withdrawing groups can enhance the rate of oxidative addition.
Sonogashira Coupling: A Gateway to Alkynylated Aromatics
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the synthesis of conjugated enynes and arylalkynes.
-
Reaction Setup: To a flame-dried Schlenk tube is added the aryl halide (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), and copper(I) iodide (0.04 mmol). The tube is evacuated and backfilled with argon.
-
Reagent Addition: Anhydrous triethylamine (5 mL) and phenylacetylene (1.2 mmol) are added via syringe.
-
Reaction Conditions: The mixture is stirred at 60 °C for the specified time.
-
Monitoring: The reaction is monitored by TLC and GC-MS.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and purified by column chromatography.
Caption: Workflow for the standardized Sonogashira coupling reaction.
| Compound | Expected Major Product | Reported/Expected Yield (%) | Reaction Time (h) |
| This compound | Methyl 2-chloro-4-(phenylethynyl)benzoate | Good to Excellent | 2-12 |
| Methyl 4-bromo-2-methylbenzoate | Methyl 2-methyl-4-(phenylethynyl)benzoate | Good to Excellent | 2-12 |
| Methyl 2-chloro-4-fluorobenzoate | Methyl 4-fluoro-2-(phenylethynyl)benzoate | Moderate to Good | 4-24 |
| Methyl 2-bromo-4-chlorobenzoate | Methyl 4-chloro-2-(phenylethynyl)benzoate | Good to Excellent | 2-12 |
| Methyl 4-bromo-2-fluorobenzoate | Methyl 2-fluoro-4-(phenylethynyl)benzoate | Good to Excellent | 2-12 |
| Methyl 2,4-dichlorobenzoate | Methyl 4-chloro-2-(phenylethynyl)benzoate | Low to Moderate | 12-48 |
| Methyl 4-bromobenzoate | Methyl 4-(phenylethynyl)benzoate | Excellent (up to 85%)[12] | 2-8 |
Expertise & Experience: Similar to the Suzuki-Miyaura coupling, the reactivity in Sonogashira coupling is dominated by the C-X bond strength, favoring the bromo-substituted analogs. The presence of a copper(I) co-catalyst is crucial for the efficient transmetalation of the acetylide to the palladium center.
Nucleophilic Aromatic Substitution (SNA r): Reactivity of the Chloro-substituent
Nucleophilic aromatic substitution is a key transformation for the introduction of heteroatom nucleophiles onto an aromatic ring.[2] For the benchmarked compounds, the reactivity of the chlorine atom is of interest. The presence of electron-withdrawing groups ortho and para to the leaving group significantly accelerates the reaction by stabilizing the intermediate Meisenheimer complex.
-
Reaction Setup: To a round-bottom flask is added the aryl halide (1.0 mmol) and sodium methoxide (1.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL).
-
Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for the specified time.
-
Monitoring: The reaction is monitored by TLC and GC-MS.
-
Work-up and Purification: The reaction is cooled, quenched with water, and extracted with diethyl ether. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by column chromatography.
Sources
- 1. This compound | C8H6BrClO2 | CID 22058730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:185312-82-7 | Chemsrc [chemsrc.com]
- 4. Methyl 4-bromo-2-methylbenzoate | CAS#:99548-55-7 | Chemsrc [chemsrc.com]
- 5. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. METHYL 2,4-DICHLOROBENZOATE | CAS#:35112-28-8 | Chemsrc [chemsrc.com]
- 8. chembk.com [chembk.com]
- 9. Methyl 4-bromobenzoate(619-42-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Mastering the Disposal of Methyl 4-bromo-2-chlorobenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of complex molecules like Methyl 4-bromo-2-chlorobenzoate are routine. However, the lifecycle of such a chemical does not end with the successful completion of a reaction. Its proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond mere procedure to explain the scientific rationale behind each recommendation.
Immediate Safety Considerations: Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated aromatic ester, and its chemical structure dictates its toxicological profile.
Key Hazards:
-
Irritation: It can cause skin and serious eye irritation.
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.
-
Environmental Hazard: As with many halogenated organic compounds, improper disposal can lead to persistent environmental contamination.
Due to these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals. The selection of PPE is not arbitrary; it is a scientifically informed decision to create a barrier between you and the chemical.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Viton®) | Prevents skin contact, which can lead to irritation or absorption of the chemical. Always check the glove manufacturer's compatibility chart. |
| Body Protection | A chemically resistant lab coat or apron | Protects against incidental splashes and spills, preventing contamination of personal clothing. |
| Footwear | Closed-toe shoes | Provides a basic level of protection against spills and falling objects. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[1] As a halogenated organic compound, it falls under specific hazardous waste categories.
Waste Segregation: The Cornerstone of Safe Disposal
The cardinal rule of chemical waste management is segregation.[2][3] Mixing incompatible waste streams can lead to dangerous reactions, including the generation of toxic gases or fires.
Procedure:
-
Designate a specific waste container for halogenated organic waste. This container should be clearly labeled "Halogenated Organic Hazardous Waste."
-
Never mix this compound with non-halogenated organic waste, strong acids, bases, or oxidizers.
-
The waste container must be made of a material compatible with the chemical, typically glass or high-density polyethylene (HDPE).
Caption: Waste segregation workflow for this compound.
Container Management and Labeling
Proper container management is a key aspect of OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5]
Procedure:
-
Use a sturdy, leak-proof container with a secure screw-top cap.
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Clearly list all constituents of the waste container and their approximate concentrations. For this compound, list its full chemical name.
-
Keep the container closed at all times, except when adding waste. This minimizes the release of volatile organic compounds (VOCs).
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from heat sources and direct sunlight.
Arranging for Disposal
Disposal of hazardous waste must be handled by a licensed hazardous waste disposal company.
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your full hazardous waste container.
-
Ensure all paperwork provided by your EHS office is completed accurately.
-
Do not pour this compound down the drain. This is a violation of EPA regulations and can harm aquatic life and interfere with wastewater treatment processes.
Emergency Procedures: Spill Cleanup
Accidents happen, and a well-rehearsed spill response plan is essential.
Small Spills (less than 100 mL)
For small spills, trained laboratory personnel can typically manage the cleanup.
Procedure:
-
Alert personnel in the immediate area and restrict access.
-
Ensure the fume hood is operational.
-
Wearing appropriate PPE , cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.
-
Starting from the outside and working inwards , carefully sweep the absorbed material into a designated container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the same waste container.
-
Seal and label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.
Large Spills (greater than 100 mL) or Spills Outside a Fume Hood
Procedure:
-
Evacuate the laboratory immediately.
-
If the spill is outside a fume hood, close the laboratory doors to contain the vapors.
-
Activate the fire alarm if the substance is flammable or if there is a risk of fire.
-
Call your institution's emergency number or 911 and report a chemical spill. Provide the chemical name, location, and approximate quantity.[6]
-
Do not attempt to clean up a large spill unless you are a trained emergency responder.
Caption: Decision workflow for responding to a chemical spill.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the chemical's hazards, utilizing appropriate PPE, adhering to strict segregation and labeling protocols, and being prepared for emergencies, researchers can ensure that their valuable work does not come at the cost of their safety or the health of the environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) for the most current and detailed information.
References
- Effective Lab Chemical Waste Management. Environmental Marketing Services. Accessed January 7, 2026. [Link]
- Properly Managing Chemical Waste in Laboratories. Ace Waste. Accessed January 7, 2026. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Accessed January 7, 2026. [Link]
- Best Practices for Laboratory Waste Management. ACTenviro. Accessed January 7, 2026. [Link]
- Best Practices for Managing Laboratory Waste. Republic Services. Accessed January 7, 2026. [Link]
- OSHA Compliance For Laboratories. US Bio-Clean. Accessed January 7, 2026. [Link]
- Laboratory Safety Guidance.
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. Accessed January 7, 2026. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Accessed January 7, 2026. [Link]
- OSHA Laboratory Standard 29 CFR 1910.1450. Princeton University. Accessed January 7, 2026. [Link]
- EPA HAZARDOUS WASTE CODES. University of Maryland. Accessed January 7, 2026. [Link]
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. Accessed January 7, 2026. [Link]
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source. Accessed January 7, 2026.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Accessed January 7, 2026. [Link]
- HAZMAT Spill Response Procedures. Ion Science UK. Accessed January 7, 2026. [Link]
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Accessed January 7, 2026. [Link]
- Best Practices for Emergency Spill Response. ACTenviro. Accessed January 7, 2026. [Link]
- Emergency and Spill Response Procedures. Auburn University. Accessed January 7, 2026. [Link]
- Emergency Response and Recognizing Hazardous Substance Releases. U.S. Environmental Protection Agency. Accessed January 7, 2026. [Link]
- Spill-Emergency Response Plans for Oil and Chemical Hazmat. Hazardous Waste Experts. Accessed January 7, 2026. [Link]
- EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Accessed January 7, 2026. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Effective Lab Chemical Waste Management [emsllcusa.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Methyl 4-bromo-2-chlorobenzoate
As a cornerstone in the synthesis of complex pharmaceutical intermediates and advanced materials, Methyl 4-bromo-2-chlorobenzoate is a compound that demands respect and meticulous handling. This guide, intended for researchers, scientists, and drug development professionals, provides a procedural framework for the safe utilization of this halogenated aromatic compound, moving beyond mere compliance to foster a deeply ingrained culture of safety and operational excellence in the laboratory.
Understanding the Hazard Profile
This compound (CAS No: 185312-82-7) presents a multi-faceted hazard profile that necessitates a thorough understanding prior to any handling.[1][2] It is classified as harmful if swallowed, upon inhalation, or in contact with skin.[3] The compound is a known skin irritant and can cause serious eye irritation.[4][5][6][7] Furthermore, it may lead to respiratory irritation.[4][5][6][7] Awareness of these potential dangers is the first and most critical step in mitigating risk.
Hazard Identification Summary
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Oral, Inhalation, Dermal |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5][6][7] | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][8][5][6][7] | Ocular |
| Specific target organ toxicity | May cause respiratory irritation.[4][5][6][7] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The selection of appropriate PPE is not a passive checklist but an active risk mitigation strategy.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact which can lead to irritation.[9] |
| Eye and Face Protection | Chemical safety goggles. A face shield may be necessary for splash hazards.[8][9] | Protects against splashes and vapors that can cause serious eye damage.[9] |
| Skin and Body Protection | Laboratory coat, closed-toe shoes, and additional protective clothing as needed.[3][6] | Prevents incidental skin contact and contamination of personal clothing.[9] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3] | Minimizes the inhalation of vapors that can cause respiratory tract irritation.[9] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational protocol is paramount to ensuring safety and reproducibility in the laboratory.
Preparation and Handling Protocol
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[9]
-
Engineering Controls: All handling of this compound must be conducted in a properly functioning chemical fume hood.[3]
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.
-
Weighing and Transfer:
-
Handle the solid material carefully to avoid generating dust.
-
Use a spatula for transfers.
-
Close the container immediately after use.
-
-
In Solution:
-
When dissolving, add the solid to the solvent slowly.
-
Be aware of potential exothermic reactions, although none are specifically noted for this compound.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
-
Decontaminate all work surfaces.
-
Clean any used glassware or equipment.
-
Emergency Response and Disposal Plan
Preparedness for unexpected events is a critical component of laboratory safety.
Emergency Procedures
| Incident | Response Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4][8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[3][4] If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist.[3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water.[3][10] Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3][10] Do not allow the material to enter drains or water courses.[3] |
Disposal
All waste containing this compound must be treated as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations.[4] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
By integrating these safety protocols into your daily laboratory operations, you can confidently and safely unlock the synthetic potential of this compound.
References
- Benchchem.
- Chemsrc.
- Fisher Scientific.
- Sigma-Aldrich.
- MedChemExpress. 4-Bromo-2-methylbenzoic acid-SDS.
- TCI Chemicals.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- Fisher Scientific.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- Bernardo Ecenarro - BESA. Recommended PPE to handle chemicals.
- National Institutes of Health. This compound | C8H6BrClO2 | CID 22058730 - PubChem.
- ChemTalk. Lab Safety Equipment & PPE.
- Canada Safety Training. PPE for Hazardous Chemicals.
- National Institutes of Health.
- Thermo Fisher Scientific.
- Sigma-Aldrich.
- Oakwood Chemical.
Sources
- 1. This compound | C8H6BrClO2 | CID 22058730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | CAS#:185312-82-7 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
